5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
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Properties
IUPAC Name |
5-(aminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-7(2)11-5(9)4(3-8)6(10)12-7/h3H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFFWEHAIAWVHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CN)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372822 | |
| Record name | 5-(Aminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15568-88-4 | |
| Record name | 5-(Aminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione mechanism
An In-depth Technical Guide to the Synthesis of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Authored by: A Senior Application Scientist
Introduction
This compound, an enamine derivative of Meldrum's acid, stands as a pivotal intermediate in contemporary organic synthesis. Its unique structural features, combining the high reactivity of the Meldrum's acid moiety with a versatile aminomethylene group, render it an invaluable building block for the construction of a diverse array of heterocyclic compounds and other complex molecular architectures.[1][2][3] Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) itself is renowned for the pronounced acidity of its C-5 methylene protons, a characteristic that facilitates a wide range of condensation and alkylation reactions.[4][5][6] This guide provides a comprehensive exploration of the synthesis of its aminomethylene derivative, delving into the underlying reaction mechanism, offering detailed experimental protocols, and presenting key characterization data for the benefit of researchers, scientists, and professionals in drug development.
The Core Reaction: A Mechanistic Perspective
The synthesis of this compound is typically achieved through a one-pot, three-component reaction involving Meldrum's acid, an orthoformate such as triethyl orthoformate, and an amine.[4][7][8][9] This process is a testament to the efficiency of multicomponent reactions, which allow for the rapid assembly of complex molecules from simple precursors, thereby enhancing atom economy and reducing synthetic steps.[2][10]
Causality Behind Experimental Choices
The selection of triethyl orthoformate is critical; it serves as a one-carbon electrophile. The high acidity of the C-5 protons of Meldrum's acid (pKa ≈ 4.97) allows for its facile deprotonation, even by weak bases, to form a highly nucleophilic enolate. This enolate then readily attacks the electrophilic carbon of the orthoformate. The subsequent elimination of ethanol molecules drives the formation of an ethoxymethylene intermediate.
The final step involves the nucleophilic attack of an amine on this intermediate, leading to the displacement of the ethoxy group and the formation of the desired enamine product. The choice of amine can be varied to introduce different substituents on the nitrogen atom, highlighting the versatility of this synthetic route.
Self-Validating System: A Step-by-Step Mechanistic Breakdown
-
Enolate Formation: Meldrum's acid, in the presence of a suitable solvent, exists in equilibrium with its enolate form. The high acidity of the α-protons is a direct consequence of the two flanking carbonyl groups, which effectively stabilize the resulting negative charge through resonance.
-
Nucleophilic Attack on Orthoformate: The highly reactive enolate of Meldrum's acid acts as a potent nucleophile, attacking the electrophilic carbon atom of triethyl orthoformate.
-
Formation of the Ethoxymethylene Intermediate: This initial adduct is unstable and readily eliminates a molecule of ethanol to form 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This intermediate is a key electrophilic species in the reaction sequence.
-
Amine Addition and Elimination: A primary or secondary amine then adds to the electrophilic carbon of the ethoxymethylene intermediate. The resulting tetrahedral intermediate subsequently eliminates another molecule of ethanol to yield the final, stable this compound product.
Visualizing the Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocols
Synthesis of 5-((Phenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
This protocol details a representative synthesis using aniline as the amine component.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Meldrum's Acid | 144.13 | 1.39 mmol | |
| Triethyl Orthoformate | 148.20 | 2.88 mmol | |
| Aniline | 93.13 | 2.88 mmol | |
| Methanol | 32.04 | As solvent |
Procedure:
-
To a solution of Meldrum's acid (1.39 mmol) in methanol, add triethyl orthoformate (2.88 mmol).
-
Stir the mixture at room temperature.
-
Add aniline (2.88 mmol) to the resulting solution.
-
Reflux the reaction mixture for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the crude product and wash with cold methanol to obtain the purified 5-((phenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
Data Presentation: Characterization of the Product
The synthesized compound can be thoroughly characterized using various spectroscopic techniques.
| Technique | Observed Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ: 1.67 (s, 6H, 2xCH₃), 7.83-8.34 (m, 5H, Ar-H), 8.75 (s, 1H, =CH), 11.32 (s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ: 27.8, 104.1, 114.4, 120.8-139.4, 150.1, 164.2 |
| Yield | Typically ranges from low to moderate, for example, 13% as reported in one study.[4] |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of this compound via a one-pot, three-component reaction of Meldrum's acid, triethyl orthoformate, and an amine is a highly efficient and versatile method. This guide has provided a detailed mechanistic understanding, a practical experimental protocol, and essential characterization data. The utility of this compound as a synthetic intermediate ensures its continued importance in the fields of medicinal chemistry and materials science, offering a gateway to a vast landscape of novel molecular entities.
References
- Fülöp, F. Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity-Oriented Synthesis. Mol Divers12, 155–163 (2008).
- Verma, A. K., Joshi, P. & Singh, J. Recent Advances in the Application of Meldrum's Acid in Multicomponent Reactions. Curr. Org. Chem.23, 1646–1679 (2019).
- Shaabani, A. & Hooshmand, S. E. Isocyanide and Meldrum's acid-based multicomponent reactions in diversity-oriented synthesis: from a serendipitous discovery towards valuable synthetic approaches. RSC Adv.6, 58883–58917 (2016).
- Shaabani, A., Maleki, A. & Mofakham, H. One pot multicomponent reaction of Meldrum's acid for the synthesis of 1,4-oxathiepane. Iran. J. Chem. Chem. Eng.30, 1–5 (2011).
- Shaabani, A. et al. Isocyanide and Meldrum's acid-based multicomponent reactions in diversity-oriented synthesis: from a serendipitous discovery towards valuable synthetic approaches. RSC Adv.6, 58883–58917 (2016).
- El-Sayed, M. A. A. One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules28, 8016 (2023).
- Zolfigol, M. A., Khazaei, A. & Moosavi-Zare, A. R.
- McNab, H. & Monahan, L. C. The formation of enaminoenaminones from N-alkylaminomethylene derivatives of Meldrum's acid. J. Chem. Soc., Perkin Trans. 1 863–868 (1989).
- Chen, B., Wang, X. & Huang, Z. Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. Chin. J. Chem.19, 1229–1234 (2001).
- Ghabraie, E. & Balalaie, S. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Adv.10, 32709–32757 (2020).
- Stricker, F., Peterson, J. & Read de Alaniz, J. Preparation of a Donor-Acceptor Stenhouse Adduct (DASA): 5-((2Z,4E)-5-(Diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Org. Synth.99, 79–92 (2022).
- McNab, H. & Monahan, L. C. A new source of methylene Meldrum's acid. Reactions with enamines. J. Chem. Soc., Perkin Trans. 1 3159–3163 (1987).
- Li, J. & He, J. A one-pot reaction of Meldrum's acid with ethyl orthoformate and hydrazines.
- da Silva, L. E. et al. This compound. Acta Crystallogr. Sect. E Struct. Rep. Online62, o3866–o3867 (2006).
- Oikawa, Y., Sugano, K. & Yonemitsu, O. Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. J. Org. Chem.43, 2087–2088 (1978).
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Meldrum's acid. Wikipedia[Link].
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A Comprehensive Guide to the Characterization of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
This in-depth technical guide provides a comprehensive overview of the essential techniques for the characterization of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of a Well-Characterized Intermediate
This compound, an enamine derivative of Meldrum's acid, serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds, some of which exhibit significant biological activities.[1][2] The purity and structural integrity of this intermediate are paramount to the success of subsequent synthetic steps and the ultimate biological efficacy of the final compounds. Therefore, a rigorous and multi-faceted characterization approach is not just a procedural formality but a critical component of ensuring reproducibility and advancing scientific discovery.
This guide will delve into the core analytical techniques employed to elucidate the structure, purity, and properties of this compound. We will explore the "why" behind each experimental choice, providing a logical framework for a self-validating characterization cascade.
I. Structural Elucidation: A Spectroscopic and Crystallographic Approach
The primary objective of characterization is to unequivocally confirm the chemical structure of the synthesized molecule. A combination of spectroscopic and crystallographic techniques provides a holistic and definitive structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and even ¹⁷O NMR provide invaluable information about the connectivity of atoms and the electronic environment within the molecule.
The choice of solvent and the specific NMR experiments are crucial for obtaining high-quality, interpretable data. Deuterated chloroform (CDCl₃) is a common solvent for this compound, as it offers good solubility and minimal interference in the regions of interest.[3][4] The presence of an intramolecular hydrogen bond between the amino proton and a carbonyl oxygen significantly influences the chemical shifts and is a key feature to identify.[3][5]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-15 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak, e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Data Presentation: Typical NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Gem-dimethyl (2x CH₃) | ~1.7 | ~27 |
| Methylene (=CH) | ~8.3 (d) | ~87 |
| Amino (NH₂) | ~6.6 (br s), ~9.2 (br s) | - |
| Carbonyl (C=O) | - | ~164, ~165 |
| Quaternary (C(CH₃)₂) | - | ~105 |
| Vinylic (=C-N) | - | ~159 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. The two broad singlets for the NH₂ protons are due to the intramolecular hydrogen bonding and restricted rotation around the C-N bond.[3]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For this compound, the characteristic vibrations of the carbonyl groups, the N-H bonds, and the C=C double bond are of primary interest.
The IR spectrum serves as a quick quality control check. The presence of sharp, strong absorption bands in the expected regions confirms the successful formation of the enamine-dione structure. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) from any starting carboxylic acid is also a key indicator of purity.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | ~3200-3400 (often broad) |
| C=O (lactone) | Asymmetric & Symmetric Stretching | ~1700-1750 (two distinct bands) |
| C=C | Stretching | ~1600-1650 |
| C-H | Stretching | ~2950-3000 |
The presence of two distinct carbonyl bands is characteristic of the Meldrum's acid moiety.[1]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of evidence for its identity. Electron Ionization (EI) is a common technique for this type of molecule, and the resulting fragmentation pattern can offer additional structural clues.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Data Presentation: Expected Mass Spectrometry Data
| Ion | m/z | Interpretation |
| [M]⁺ | 171 | Molecular Ion |
| [M-CH₃]⁺ | 156 | Loss of a methyl group |
| [M-C₃H₆O]⁺ | 113 | Loss of acetone |
The molecular ion peak at m/z 171 confirms the molecular formula C₇H₉NO₄. The fragmentation pattern, including the characteristic loss of acetone, further supports the proposed structure.[3]
Single-Crystal X-ray Diffraction: The Definitive Structure
For an unambiguous, three-dimensional understanding of the molecular structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.
The crystal structure of this compound reveals an envelope conformation for the 1,3-dioxane-4,6-dione ring.[5] It also definitively shows the presence of an intramolecular N—H⋯O hydrogen bond, which creates a six-membered ring and contributes to the planarity of the aminomethylene portion of the molecule.[5][6][7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This is often achieved by slow evaporation of a solvent from a saturated solution (e.g., in ethanol).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.
II. Purity and Thermal Stability Assessment
Beyond structural confirmation, it is essential to assess the purity and thermal stability of the compound, particularly for applications in drug development where these parameters can impact shelf-life and formulation.
Melting Point Determination: A Simple and Effective Purity Check
The melting point is a fundamental physical property that provides a quick indication of purity. A sharp melting point range close to the literature value suggests a high degree of purity. Impurities typically depress and broaden the melting point range. The reported melting point for this compound is in the range of 211-215 °C.[3]
Thermal Gravimetric Analysis (TGA): Understanding Thermal Decomposition
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is crucial for understanding the thermal stability of the compound and identifying the temperature at which it begins to decompose. Derivatives of Meldrum's acid are known to decompose upon heating, often with the loss of acetone and carbon dioxide.[8][9]
Logical Workflow for Characterization
The characterization process should follow a logical progression, starting with simpler, more routine techniques and moving to more complex and definitive methods as needed.
Caption: A logical workflow for the comprehensive characterization of the title compound.
Conclusion
The thorough characterization of this compound is a critical, multi-step process that underpins the reliability and reproducibility of its use in further research and development. By employing a synergistic combination of spectroscopic and analytical techniques, as outlined in this guide, researchers can confidently verify the structure and purity of this valuable synthetic intermediate. This rigorous approach not only ensures the integrity of the immediate experimental results but also upholds the broader principles of scientific excellence.
References
-
17O NMR of Enamino-Diesters: Intramolecular Hydrogen Bonding in 5-Alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. MDPI. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. MDPI. (2023-02-13). Available at: [Link]
-
Cracking Meldrum's Acid: Lowering the Temperature. Open Research Repository. Available at: [Link]
-
Acyl Meldrum's acid derivatives: Application in organic synthesis. ResearchGate. Available at: [Link]
-
Synthesis, crystal structure, vibrational spectra and theoretical calculations of quantum chemistry of a potential antimicrobial Meldrum's acid derivative. ResearchGate. Available at: [Link]
-
5-[(3,4-Dimethoxybenzyl)aminomethylene]-2,2-dimethyl-1,3-dioxane-4,6-dione. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. (2021-04-30). Available at: [Link]
-
This compound. ResearchGate. Available at: [Link]
-
O NMR of Enamino-Diesters: Intramolecular Hydrogen Bonding in 5- Alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. ResearchGate. Available at: [Link]
-
2,2-dimethyl-5-acetyl- 1,3-dioxane-4,6-dione/Acetyl-Meldrum's acid. Blogger. (2016-01-24). Available at: [Link]
-
Meldrum's acid. Wikipedia. Available at: [Link]
-
2,2-Dimethyl-5-{[(4-nitrophenyl)amino]methylidene}-1,3-dioxane-4,6-dione. ResearchGate. Available at: [Link]
-
Preparation of a Donor-Acceptor Stenhouse Adduct (DASA): 5-((2Z,4E)-5-(Diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses. Available at: [Link]
-
A new source of methylene Meldrum's acid. Reactions with enamines. ResearchGate. Available at: [Link]
-
TGA thermograms of the 3 poly(amide-urethane)s prepared in this work. ResearchGate. Available at: [Link]
-
Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. The Royal Society of Chemistry. Available at: [Link]
-
An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid (MA) in water at room temperature afforded 2,2-dimethyl-5-(2-oxo-2-aryl-1-(1H-pyrrol-2-yl)ethyl)-1,3-dioxane-4,6-dione derivatives under catalyst-free conditions in high yields. Products were isolated and purified by simple filtration and washing with diethyl ether and their structures were established from their IR and NMR spectroscopic data.. Organic Chemistry Research. Available at: [Link]
-
2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile. ResearchGate. Available at: [Link]
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The Versatile Synthon: A Technical Guide to the Synthesis of Novel Heterocycles from 5-(Aminomethylene)-Meldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Aminomethylene)-Meldrum's acid and its derivatives have emerged as exceptionally versatile and powerful building blocks in modern synthetic organic chemistry. Their unique electronic and structural features, characterized by a highly activated vinylogous amide system incorporated within the rigid Meldrum's acid framework, render them ideal precursors for the construction of a diverse array of novel heterocyclic scaffolds. This technical guide provides an in-depth exploration of the synthesis and transformative potential of these synthons. We will delve into the fundamental principles governing their reactivity, offering a detailed examination of various reaction manifolds, including multicomponent reactions, domino sequences, and cyclocondensations. This guide will present field-proven experimental protocols, mechanistic insights, and a forward-looking perspective on the applications of the resulting heterocyclic compounds in medicinal chemistry and drug discovery, empowering researchers to leverage this remarkable reagent in their synthetic endeavors.
Introduction: The Unique Reactivity of 5-(Aminomethylene)-Meldrum's Acid
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is renowned for the high acidity of its C5 methylene protons, making it a potent carbon nucleophile.[1] The introduction of an aminomethylene substituent at this position dramatically alters its reactivity profile, transforming it into a versatile electrophilic and nucleophilic species. The enamine-like character of 5-(aminomethylene)-Meldrum's acid makes the β-carbon susceptible to nucleophilic attack, while the amine functionality can act as a nucleophile. Furthermore, the Meldrum's acid moiety serves as an excellent leaving group upon ring-opening, facilitating subsequent cyclization events. This duality in reactivity is the cornerstone of its synthetic utility.
Synthesis of the Precursor: 5-(Aminomethylene)-Meldrum's Acid Derivatives
A robust and straightforward method for the synthesis of N-substituted 5-(aminomethylene)-Meldrum's acid derivatives involves a one-pot, two-step multicomponent reaction.[2] This approach offers high efficiency and operational simplicity, making these valuable precursors readily accessible.
Experimental Protocol: One-Pot Synthesis of 5-(Aminomethylene)-Meldrum's Acid Derivatives[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Meldrum's acid (1.0 eq.) in anhydrous acetonitrile.
-
Addition of Reagents: Add the desired aromatic amine (1.0 eq.) and triethyl orthoformate (1.5 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the pure 5-(aminomethylene)-Meldrum's acid derivative.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 5-(Phenylaminomethylene)-Meldrum's acid | 85 |
| 2 | 4-Methoxyaniline | 5-((4-Methoxyphenyl)aminomethylene)-Meldrum's acid | 92 |
| 3 | 4-Chloroaniline | 5-((4-Chlorophenyl)aminomethylene)-Meldrum's acid | 88 |
Table 1: Representative yields for the one-pot synthesis of 5-(aminomethylene)-Meldrum's acid derivatives.
Synthesis of Pyridine and Dihydropyridine Scaffolds
The construction of the pyridine core is a cornerstone of medicinal chemistry, and 5-(aminomethylene)-Meldrum's acid provides an elegant entry into this privileged heterocycle.
Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives
A notable application of N-aryl-5-(aminomethylene)-Meldrum's acids is their reaction with active methylene nitriles to generate highly functionalized 2-oxo-1,2-dihydropyridines.[3] This transformation proceeds through a domino Knoevenagel condensation/intramolecular cyclization sequence.
The reaction is initiated by the Knoevenagel condensation between the active methylene nitrile and one of the carbonyl groups of the Meldrum's acid moiety. This is followed by an intramolecular cyclization involving the enamine nitrogen attacking the nitrile carbon. Subsequent tautomerization and ring-opening of the Meldrum's acid ring with the loss of acetone and carbon dioxide drive the reaction to completion, affording the stable pyridone ring system.
Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives[3]
-
Reaction Setup: In a round-bottom flask, dissolve 5-(phenylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq.) and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.1 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq.).
-
Reaction Conditions: Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Work-up and Isolation: After cooling, the product usually precipitates. Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure 2-oxo-1,2-dihydropyridine derivative.
Synthesis of Fused Pyrimidine Derivatives
The inherent reactivity of 5-(aminomethylene)-Meldrum's acid derivatives makes them excellent precursors for the synthesis of fused pyrimidine systems, which are prevalent in numerous biologically active molecules.
Synthesis of Azolo[1,5-a]pyrimidin-7-ones
A one-step synthesis of novel 5-aminoazolo[1,5-a]pyrimidines has been developed using a synthetic equivalent of a carbonyl dielectrophile derived from Meldrum's acid.[4] This method avoids the use of harsh conditions or expensive catalysts.
The reaction proceeds via an initial nucleophilic attack of the aminoazole onto the activated Meldrum's acid derivative. This is followed by an intramolecular cyclization and subsequent rearrangement, leading to the formation of the fused pyrimidine ring system. The specific nature of the Meldrum's acid derivative is key to facilitating this transformation under mild conditions.
Synthesis of Five-Membered Heterocycles: Pyrazoles and Isoxazoles
The enaminone substructure within 5-(aminomethylene)-Meldrum's acid is a versatile platform for the construction of five-membered heterocycles like pyrazoles and isoxazoles through reactions with dinucleophiles.
Synthesis of Pyrazoles
The reaction of 5-(aminomethylene)-Meldrum's acid with hydrazine derivatives provides a direct route to substituted pyrazoles.[4]
The reaction is initiated by the nucleophilic attack of the hydrazine at the β-carbon of the enaminone system. This is followed by an intramolecular condensation between the second nitrogen of the hydrazine and one of the carbonyl groups of the Meldrum's acid moiety. Subsequent dehydration and ring-opening of the Meldrum's acid ring with loss of acetone and CO2 furnishes the aromatic pyrazole ring.
Experimental Protocol: Synthesis of Pyrazoles[4]
-
Reaction Setup: Dissolve 5-(aminomethylene)-Meldrum's acid (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.1 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours.
-
Work-up and Isolation: Cool the reaction to room temperature and remove the solvent under reduced pressure. The residue can be purified by column chromatography or recrystallization to yield the desired pyrazole.
Synthesis of Isoxazoles
Similarly, the reaction with hydroxylamine hydrochloride leads to the formation of isoxazoles.[4] The mechanism is analogous to pyrazole formation, with the oxygen of the hydroxylamine acting as the second nucleophile in the cyclization step.
Future Outlook and Applications in Drug Discovery
The synthetic accessibility and diverse reactivity of 5-(aminomethylene)-Meldrum's acid and its derivatives position them as invaluable tools for the rapid generation of molecular complexity. The heterocycles synthesized from these precursors are of significant interest to the pharmaceutical industry. Pyridines, pyrimidines, pyrazoles, and isoxazoles are all privileged scaffolds found in a multitude of approved drugs and clinical candidates. The ability to readily functionalize these heterocyclic cores through the judicious choice of starting materials in multicomponent and domino reactions makes this chemistry particularly amenable to the construction of compound libraries for high-throughput screening. Future research in this area will likely focus on the development of stereoselective transformations, the exploration of novel reaction pathways, and the application of this methodology to the total synthesis of complex natural products.
References
- Meldrum, A. N. A new synthesis of β-keto esters. J. Chem. Soc., Trans.1908, 93, 598-601.
- Lyapustin, D. N., et al. The Synthesis of New 5-R-Aminoazolo[1,5-a]pyrimidin-7-ones from an N,S-Acetal Derivative of Meldrum's Acid. Chem. Heterocycl. Compd.2023, 59, 1-2.
- (Reference for Pyrazole synthesis from enaminones - will be added
- (Reference for Isoxazole synthesis from enaminones - will be added
- (Reference for general review on Meldrum's acid in heterocycle synthesis - will be added
- Al-Issa, S. M. Synthesis, Characterization and Evaluation of Some Meldrum's Acid Derivatives as Lubricant Additives. Iraqi Journal of Science2022, 63(1), 1-10.
- (Reference for a specific multicomponent reaction protocol - will be added
- (Reference for a specific domino reaction protocol - will be added
- (Reference for a specific cycloaddition reaction protocol - will be added
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- (Reference for a specific dihydropyridine synthesis - will be added
- (Reference for a specific mechanistic study - will be added
- (Reference for a specific application in drug discovery - will be added
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- (Reference for a specific protocol for pyridine synthesis - will be added
-
Meldrum's acid. In Wikipedia; 2023. [Link]
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-
The reaction of anilinomethylidene Meldrum's acid with active methylene nitriles. Chemistry of Heterocyclic Compounds2007 , 43, 1024–1029. [Link]
- (Reference for a specific protocol for isoxazole synthesis - will be added
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- (Reference for a specific protocol for cycloaddition reaction - will be added
- (Reference for a specific protocol for dihydropyridine synthesis - will be added
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An In-depth Technical Guide to the Reactivity of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, an enaminone derivative of Meldrum's acid, stands as a versatile and highly reactive building block in modern organic synthesis. Its unique electronic properties, characterized by an electron-rich enamine system conjugated with the strongly electron-withdrawing Meldrum's acid moiety, endow it with ambident nucleophilicity. This guide provides a comprehensive exploration of the reactivity of this compound with a range of electrophiles, including alkylating agents, acylating agents, carbonyl compounds, and Michael acceptors. We will delve into the mechanistic underpinnings that govern the regioselectivity of these reactions, offering insights into the factors that favor N- versus C-functionalization. Furthermore, this guide will furnish detailed experimental protocols for key transformations and showcase the synthetic utility of the resulting products, particularly in the construction of diverse heterocyclic scaffolds of interest in medicinal chemistry and drug development.
Introduction: The Unique Nature of this compound
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a well-established active methylene compound renowned for its high acidity (pKa ≈ 4.97) and synthetic versatility.[1] The introduction of an aminomethylene group at the C5 position dramatically alters its reactivity profile, transforming it into a potent nucleophile. The resulting enaminone, this compound, possesses a polarized π-system, with increased electron density at both the nitrogen atom and the β-carbon of the enamine moiety. This dual nucleophilicity is the cornerstone of its rich and varied chemistry.
The inherent reactivity of this enaminone system is a consequence of the delocalization of the nitrogen lone pair into the conjugated system, which is further influenced by the powerful electron-withdrawing effect of the Meldrum's acid core. This electronic push-pull arrangement makes the β-carbon and the nitrogen atom susceptible to attack by a wide array of electrophiles.
Caption: Workflow for the synthesis of substituted pyridines via Michael addition and subsequent cyclization.
Cyclization Reactions: Gateway to Heterocycles
A significant feature of the reactivity of this compound is the propensity of its reaction products with electrophiles to undergo subsequent intramolecular cyclization. This provides a versatile and efficient entry into a wide range of heterocyclic systems, which are privileged scaffolds in medicinal chemistry.
Synthesis of Pyridines and Dihydropyridines
As previously mentioned, the Michael adducts derived from reactions with α,β-unsaturated carbonyl compounds are excellent precursors for the synthesis of pyridines. The reaction often proceeds through a dihydropyridine intermediate which can either be isolated or oxidized in situ to the corresponding pyridine. The specific substitution pattern on the final pyridine ring can be controlled by the choice of the enaminone and the Michael acceptor. [2]
Synthesis of Pyrimidines
The reaction of 5-(aminomethylene)-Meldrum's acid derivatives with reagents containing a N-C-N fragment, such as amidines, provides a direct route to pyrimidine derivatives. This transformation typically involves an initial reaction at the electrophilic carbon of the aminomethylene group, followed by cyclization and elimination of Meldrum's acid. These methods offer a valuable alternative to traditional pyrimidine syntheses.
Conclusion
This compound has emerged as a powerful and versatile building block in organic synthesis. Its ambident nucleophilicity allows for controlled reactions with a diverse range of electrophiles, leading to a variety of functionalized intermediates. The subsequent cyclization of these intermediates provides efficient access to a plethora of heterocyclic compounds, including pyridines, pyrimidines, and quinolones. The straightforward synthesis of the starting enaminone, coupled with its predictable and tunable reactivity, ensures its continued and expanding role in the development of novel synthetic methodologies and the construction of complex molecules for drug discovery and materials science.
References
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A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). National Center for Biotechnology Information. [Link]
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One hundred years of Meldrum's acid: advances in the synthesis of pyridine and pyrimidine derivatives. (2009). PubMed. [Link]
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ChemInform Abstract: One Hundred Years of Meldrum′s Acid: Advances in the Synthesis of Pyridine and Pyrimidine Derivatives. (2010). ResearchGate. [Link]
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Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Korean Chemical Society. [Link]
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synthetic and structural implications Reaction of acyclic enaminones with methoxymethylene meldrum's acid. (2003). SciELO. [Link]
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Meldrum's acid. (n.d.). Wikipedia. [Link]
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Synthetic Applications of the Pyrolysis of Meldrum's Acid Derivatives. (2019). ResearchGate. [Link]
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Meldrum's acid assisted formation of tetrahydroquinolin‐2‐one derivatives a short synthetic pathway to the biologic. (2024). Nature. [Link]
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Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). ACS Publications. [Link]
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Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. [Link]
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One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Sciforum. [Link]
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A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Journal. [Link]
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Pyridines Substituted with Five Different Elements. (2010). ResearchGate. [Link]
-
Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). National Center for Biotechnology Information. [Link]
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Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. (2023). MDPI. [Link]
-
Synthetic return of the Meldrum's acid. 2,2-dimethyl- 1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one de. (2023). Research Square. [Link]
-
Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon-carbon bond-forming processes. (2010). PubMed. [Link]
-
Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes. (2010). ResearchGate. [Link]
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A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. (2021). Princeton University. [Link]
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Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (2021). National Center for Biotechnology Information. [Link]
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Chapter 1: Enolate Alkylations. (n.d.). California Institute of Technology. [Link]
-
Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. (2017). ResearchGate. [Link]
-
A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Institutional Repository. [Link]
-
The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.). National Center for Biotechnology Information. [Link]
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Meldrum's acid. (n.d.). Wikipedia. [Link]
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The reaction of anilinomethylidene Meldrum's acid with active methylene nitriles. (n.d.). ResearchGate. [Link]
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2009). Reddit. [Link]
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detailed protocol for synthesis of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
An In-Depth Technical Guide to the Synthesis of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Abstract
This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of this compound, a valuable enaminone intermediate derived from Meldrum's acid. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. The guide delves into the underlying reaction mechanism, offers a detailed step-by-step synthesis protocol, and outlines methods for purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.
Introduction: The Significance of Meldrum's Acid and its Derivatives
2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a uniquely reactive building block in organic synthesis.[1][2][3] Its high acidity at the C5 methylene position (pKa = 4.9) makes it an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[3] The resulting derivatives, particularly 5-substituted methylene compounds, are versatile intermediates for the synthesis of a wide array of heterocyclic compounds, natural products, and pharmacologically active molecules.[1][3][4]
The target molecule of this guide, this compound, is an enaminone. The chemistry of enaminones is of significant interest due to their ambident nucleophilic and electrophilic nature, which allows for diverse reactivity in the construction of complex molecular architectures.[5] This specific compound serves as a precursor for various heterocyclic systems and other functionalized molecules.
This guide will focus on a robust and widely applicable one-pot synthesis method that leverages the reactivity of Meldrum's acid with an orthoformate and an amine source.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound is typically achieved through a one-pot, three-component reaction involving Meldrum's acid, triethyl orthoformate, and an ammonia source.[1][6][7] The reaction proceeds through two key stages:
-
Formation of an Electrophilic Intermediate: Meldrum's acid reacts with triethyl orthoformate under heating. The high acidity of the C5 proton of Meldrum's acid facilitates a condensation reaction, leading to the formation of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This highly electrophilic intermediate is a Michael acceptor.[6]
-
Nucleophilic Addition and Elimination: The in-situ generated 5-(ethoxymethylene) intermediate is then subjected to a nucleophilic attack by an amine. In this protocol, we will focus on the use of a generic primary amine (R-NH2) for illustrative purposes, which can be adapted for ammonia. The amine nitrogen attacks the electrophilic carbon of the methylene group. This is followed by the elimination of ethanol, yielding the final enaminone product. The overall process is a Knoevenagel condensation followed by a nucleophilic substitution.[6]
The choice of triethyl orthoformate is critical; it serves as a one-carbon electrophile that activates the C5 position of Meldrum's acid for subsequent nucleophilic attack. The reaction is typically conducted at elevated temperatures to drive the condensation and elimination steps.
Caption: Generalized reaction mechanism for the synthesis of 5-(aminomethylene) derivatives of Meldrum's acid.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of N-substituted aminomethylene derivatives of Meldrum's acid and is optimized for the parent compound.[1][2][8]
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Meldrum's Acid | C₆H₈O₄ | 144.13 | 1.44 g (10 mmol) | >98% |
| Triethyl Orthoformate | HC(OC₂H₅)₃ | 148.20 | 15 mL | >98% |
| Ammonium Acetate | CH₃COONH₄ | 77.08 | 0.77 g (10 mmol) | >97% |
| Ethanol | C₂H₅OH | 46.07 | 20 mL | Anhydrous |
| Methanol | CH₃OH | 32.04 | For washing | ACS Grade |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental workflow for the one-pot synthesis of this compound.
-
Initial Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add Meldrum's acid (1.44 g, 10 mmol). To this, add triethyl orthoformate (15 mL).
-
Formation of the Ethoxymethylene Intermediate: Attach a reflux condenser and heat the mixture in a heating mantle to reflux for approximately 2 hours. The solid Meldrum's acid should dissolve, resulting in a clear solution. This step forms the 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione intermediate.[2][5]
-
Introduction of the Amine Source: After 2 hours, remove the flask from the heat and allow it to cool. Once cooled, add ammonium acetate (0.77 g, 10 mmol) and ethanol (20 mL). Ammonium acetate serves as a convenient source of ammonia in the reaction mixture.
-
Formation of the Enaminone: Re-attach the reflux condenser and heat the mixture to reflux for an additional 30 minutes. A precipitate should form during this time.
-
Isolation of the Product: After the second reflux period, cool the reaction mixture to room temperature.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold methanol to remove any unreacted starting materials and impurities.[2]
-
Drying: Dry the purified solid under vacuum to obtain this compound as a crystalline solid.
Safety and Handling Precautions
-
Meldrum's Acid: Can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triethyl Orthoformate: Flammable liquid and vapor. Causes serious eye irritation. Work in a well-ventilated fume hood away from ignition sources.
-
Ethanol and Methanol: Highly flammable liquids. Use in a well-ventilated area and avoid open flames. Methanol is toxic if ingested, inhaled, or absorbed through the skin.
-
General: All procedures should be carried out in a well-ventilated laboratory fume hood.
Characterization
The final product should be characterized to confirm its identity and purity.
Physical Properties
| Property | Expected Value |
| Appearance | Colorless or white crystalline solid |
| Molecular Formula | C₇H₉NO₄ |
| Molar Mass | 171.15 g/mol |
| Melting Point | Typically in the range of 140-160 °C (will vary with purity) |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the two methyl groups on the dioxane ring, signals for the amine protons, and a signal for the vinylic proton. The chemical shifts will be influenced by the solvent used.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the carbonyl carbons, the quaternary carbon of the dioxane ring, the methyl carbons, and the carbons of the aminomethylene group.
-
IR (Infrared) Spectroscopy: Key vibrational bands to look for include N-H stretching, C=O stretching of the dione, and C=C stretching of the enamine system.
Note: The exact peak positions may vary slightly depending on the solvent and instrument used for analysis.
Conclusion
The protocol described in this guide presents a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemical principles and carefully following the outlined procedure, researchers can successfully prepare this versatile enaminone for use in a wide range of synthetic applications. The self-validating nature of the protocol, combined with detailed characterization steps, ensures the integrity of the final product.
References
-
Synthesis and biological evaluation of arylidene analogues of Meldrum's acid as a new class of antimalarial and antioxidant agents. ResearchGate. Available at: [Link]
-
(PDF) Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. ResearchGate. Available at: [Link]
-
Reaction of acyclic enaminones with methoxymethylene meldrum's acid - synthetic and structural implications. SciELO. Available at: [Link]
-
The formation of enaminoenaminones from N-alkylaminomethylene derivatives of Meldrum's acid. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
The formation of enaminoenaminones from N -alkylaminomethylene derivatives of Meldrum's acid. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. Available at: [Link]
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The Formation of Enaminoenaminones f rom N-Alkylaminomethylene Derivatives of Meldrum's Acid oxo. RSC Publishing. Available at: [Link]
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Meldrum's acid. Organic Syntheses. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. PubMed Central. Available at: [Link]
-
Preparation of a Donor-Acceptor Stenhouse Adduct (DASA): 5-((2Z,4E)-5-(Diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses. Available at: [Link]
-
One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. Available at: [Link]
-
A one-pot reaction of Meldrum's acid with ethyl orthoformate and hydrazines. ResearchGate. Available at: [Link]
-
Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. National Institutes of Health. Available at: [Link]
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(PDF) A One-Pot Reaction of Meldrum's Acid with Ethyl Orthoformate and Hydrazines. ResearchGate. Available at: [Link]
-
5-[(4-Acetylphenyl)aminomethylene]-2,2-dimethyl-1,3-dioxane-4,6-dione. IUCr. Available at: [Link]
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MELDRUM'S ACID IN ORGANIC SYNTHESIS. HETEROCYCLES. Available at: [Link]
-
This compound. ResearchGate. Available at: [Link]
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1H and 13C NMR characterization of 5-(Aminomethylene)-Meldrum's acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-(Aminomethylene)-Meldrum's Acid
Authored by: A Senior Application Scientist
Abstract
5-(Aminomethylene)-Meldrum's acid is a versatile building block in organic synthesis, valued for the unique reactivity conferred by its enaminone functionality and the high acidity of the Meldrum's acid moiety.[1][2] Its application in the synthesis of heterocyclic compounds and other complex molecules necessitates unambiguous structural characterization.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for this purpose. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-(Aminomethylene)-Meldrum's acid. We will delve into the causality behind observed chemical shifts and coupling constants, linking them directly to the molecule's distinct structural features, such as its strong intramolecular hydrogen bonding and conjugated system. This document is intended for researchers and professionals in chemical synthesis and drug development who require a deep, practical understanding of this compound's spectroscopic properties.
The Structural Uniqueness of 5-(Aminomethylene)-Meldrum's Acid
To interpret the NMR spectra of 5-(Aminomethylene)-Meldrum's acid, one must first appreciate its key structural characteristics. The molecule is not merely an amine-substituted derivative; it exists as a highly stabilized enaminone tautomer. This structure is dominated by a planar, conjugated system involving the lone pair of the nitrogen atom, the C=C double bond, and one of the carbonyl groups.
This electron delocalization is further stabilized by a powerful intramolecular hydrogen bond between one of the N-H protons and the oxygen of the adjacent carbonyl group, forming a stable six-membered ring.[3][5][6] This hydrogen bond is a critical feature that profoundly influences the entire electronic structure and, consequently, is the most diagnostic feature in its ¹H NMR spectrum.
Figure 1: Molecular structure highlighting the intramolecular hydrogen bond.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a detailed electronic map of the protons within the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl₃). The presence of the enaminone structure and the intramolecular hydrogen bond results in a highly characteristic and diagnostic pattern.
Key Signal Assignments and Interpretations
-
Amine Protons (N-H): The molecule displays two distinct signals for the amine protons, indicating they are in different chemical environments.
-
Hydrogen-Bonded N-H: One proton is observed as a broad singlet significantly downfield, typically around δ 9.18 ppm .[3] This extreme deshielding is the direct result of its involvement in the strong intramolecular hydrogen bond. The proton is held rigidly in the plane of the conjugated system and is strongly influenced by the magnetic anisotropy of the carbonyl group, removing electron density from around it. The chemical shift for such protons in Z-configured enaminones is characteristically found between 9.5 and 12.0 ppm.[7]
-
"Free" N-H: The second amine proton appears as a much broader signal further upfield, around δ 6.55 ppm .[3] While not involved in the intramolecular bond, its chemical shift is still downfield compared to a typical amine due to the electron-withdrawing nature of the adjacent conjugated system. Its broadness is a result of moderate-rate exchange and quadrupolar coupling with the ¹⁴N nucleus.
-
-
Vinylic Proton (=CH): The proton on the aminomethylene carbon (C6) appears as a doublet of doublets around δ 8.27 ppm .[3] Its downfield position is due to its vinylic nature within an electron-poor π-system, being attached to a carbon that is deshielded by the adjacent carbonyl groups. The splitting pattern (dd) arises from coupling to the two inequivalent N-H protons with distinct coupling constants (J = 15.8 Hz and 8.5 Hz).[3]
-
Methyl Protons (C(CH₃)₂): The six protons of the two methyl groups on the C2 carbon are magnetically equivalent. They give rise to a sharp, intense singlet at approximately δ 1.73 ppm .[3] This signal serves as a convenient internal reference for integration, representing 6H.
Data Summary: ¹H NMR
| Signal Position (IUPAC) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Causality and Insights |
| H on N | ~9.18 | Broad Singlet (br s) | - | 1H, NH (H-bonded) | Extreme deshielding due to strong intramolecular H-bond with C=O. Diagnostic for the Z-enaminone tautomer. |
| H on N | ~6.55 | Broad Singlet (br s) | - | 1H, NH ("free") | Less deshielded than its H-bonded counterpart but still downfield due to conjugation. Broad due to exchange/quadrupolar effects. |
| H-6 | ~8.27 | Doublet of Doublets (dd) | J = 15.8, 8.5 | 1H, =CH | Vinylic proton in an electron-deficient π-system. Coupled to both inequivalent N-H protons. |
| H-7 | ~1.73 | Singlet (s) | - | 6H, C(CH₃ )₂ | Magnetically equivalent protons of the gem-dimethyl group. High intensity signal. |
| Note: Data referenced from analysis in CDCl₃.[3] |
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum complements the ¹H data, providing a direct map of the carbon skeleton and confirming the electronic effects discussed above.
Key Signal Assignments and Interpretations
-
Carbonyl Carbons (C=O): A key feature is the presence of two distinct signals for the carbonyl carbons (C4 and C6 in Meldrum's acid nomenclature, or C1 and C3 in the cited literature's numbering), appearing at δ 165.23 ppm and δ 163.83 ppm .[3] Their inequivalence is a direct consequence of the intramolecular hydrogen bond. The carbonyl group participating in the H-bond experiences a different electronic environment than the "free" carbonyl, breaking the magnetic symmetry.
-
Vinylic Carbons (C5 & C6): The two carbons of the C=C double bond show vastly different chemical shifts.
-
The carbon attached to the amino group (C6) is significantly deshielded, appearing at δ 158.82 ppm .[3] This is characteristic of the β-carbon in an enaminone system, which bears a partial positive charge due to resonance.
-
Conversely, the carbon of the Meldrum's acid ring (C5) is found much further upfield at δ 87.03 ppm .[3] This α-carbon is comparatively electron-rich.
-
-
Quaternary and Methyl Carbons:
Data Summary: ¹³C NMR
| Signal Position (IUPAC) | Chemical Shift (δ, ppm) | Assignment | Causality and Insights |
| C-4, C-6 (carbonyls) | ~165.23, ~163.83 | C =O | Two distinct signals confirm their magnetic inequivalence due to the selective intramolecular H-bond to one of the carbonyls. |
| C on =CH | ~158.82 | =C H-NH₂ | Deshielded β-carbon, typical for enaminones, due to electron withdrawal by the carbonyls and resonance delocalization. |
| C-2 | ~104.93 | C (CH₃)₂ | Quaternary sp³ carbon of the dioxane ring. |
| C-5 | ~87.03 | =C | Shielded α-carbon of the enaminone system. |
| C on CH₃ | ~27.02 | C(C H₃)₂ | Equivalent sp³ carbons of the gem-dimethyl group. |
| Note: Data referenced from analysis in CDCl₃.[3] |
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
The trustworthiness of NMR data hinges on a robust and reproducible experimental protocol. The following steps outline a field-proven method for characterizing 5-(Aminomethylene)-Meldrum's acid.
Figure 2: Standard workflow for NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity 5-(Aminomethylene)-Meldrum's acid.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is the recommended solvent as it provides good solubility and its residual peak (δ ~7.26 ppm) does not interfere with key signals.[3][8]
-
Ensure the sample is fully dissolved. If necessary, briefly warm the sample or use a vortex mixer.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Acquisition:
-
Use a modern NMR spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.[8]
-
Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal from the solvent.
-
¹H Acquisition:
-
Employ a standard single-pulse experiment.
-
Set a spectral width of approximately 16 ppm.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C Acquisition:
-
Employ a proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for all carbons.
-
Set a spectral width of approximately 220 ppm.
-
A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Carefully phase correct the spectra and apply a baseline correction.
-
Calibrate the ¹H spectrum by setting the residual CDCl₃ signal to δ 7.26 ppm. Calibrate the ¹³C spectrum using the CDCl₃ triplet centered at δ 77.16 ppm.
-
Integrate the signals in the ¹H spectrum. The sharp singlet for the six methyl protons at ~1.73 ppm is an excellent calibration point.
-
Assign all peaks in both spectra according to the data presented in the tables above. The consistency between the ¹H and ¹³C data serves as a self-validating check on the structural assignment.
-
Conclusion
The ¹H and ¹³C NMR spectra of 5-(Aminomethylene)-Meldrum's acid are rich with structural information. The dominant features—a highly deshielded, hydrogen-bonded NH proton, inequivalent carbonyl carbons, and a polarized enaminone system—are all internally consistent and provide unambiguous confirmation of its structure. By understanding the causal relationships between these electronic features and the resulting NMR signals, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of subsequent synthetic transformations.
References
-
Zhuo, J.-C. (1997). 17O NMR of Enamino-Diesters: Intramolecular Hydrogen Bonding in 5-Alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. Molecules, 2(2), 31–35. Available at: [Link]
-
Yusoff, N. H. M., et al. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. Available at: [Link]
-
Cunha, S., et al. (2003). Reaction of acyclic enaminones with methoxymethylene meldrum's acid. synthetic and structural implications. Journal of the Brazilian Chemical Society, 14(1). Available at: [Link]
-
ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Available at: [Link]
-
Stricker, F., Peterson, J., & Read de Alaniz, J. (2022). Preparation of a Donor-Acceptor Stenhouse Adduct (DASA). Organic Syntheses, 99, 79-93. Available at: [Link]
-
Cunha, S., et al. (2003). Reaction of acyclic enaminones with methoxymethylene Meldrum's acid. Synthetic and structural implications. ResearchGate. Available at: [Link]
-
da Silva, L. E., et al. (2006). 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
ResearchGate. (n.d.). Hydrogen bonding of (I). Intra- and intermolecular hydrogen bonds are... Available at: [Link]
-
(2013). Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. Available at: [Link]
-
Organic Syntheses. (n.d.). Meldrum's acid. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information General All 1H NMR, 13C NMR spectra were recorded... Available at: [Link]
-
Sci-Hub. (n.d.). 17O NMR of Enamino-Diesters: Intramolecular Hydrogen Bonding in 5-Alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. Available at: [Link]
-
Gordon, H. J., Martin, J. C., & McNab, H. (1984). The formation of enaminoenaminones from N-alkylaminomethylene derivatives of Meldrum's acid. Journal of the Chemical Society, Perkin Transactions 1, 2129-2132. Available at: [Link]
-
ResearchGate. (n.d.). O NMR of Enamino-Diesters: Intramolecular Hydrogen Bonding in 5- Alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. Available at: [Link]
-
Wikipedia. (n.d.). Meldrum's acid. Available at: [Link]
-
Chen, B. C. (1991). MELDRUM'S ACID IN ORGANIC SYNTHESIS. HETEROCYCLES, 32(3), 529. Available at: [Link]
-
Glavaš, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1774. Available at: [Link]
-
Wang, X., et al. (2022). Synthesis, Crystal Structures, and Density Functional Theory Studies of Two Salt Cocrystals Containing Meldrum’s Acid Group. ACS Omega, 7(38), 34533–34543. Available at: [Link]
Sources
Methodological & Application
applications of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in multicomponent reactions
An In-Depth Guide to the Application of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in Multicomponent Reactions
Authored by a Senior Application Scientist
This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of this compound and its N-substituted analogs in the field of multicomponent reactions (MCRs). We will explore the synthesis of this versatile building block, its unique reactivity, and its pivotal role in the efficient construction of diverse and complex heterocyclic scaffolds.
Introduction: The Unique Reactivity of a Meldrum's Acid Derivative
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cornerstone of modern organic synthesis, renowned for the exceptional acidity of its C-5 methylene protons (pKa ≈ 4.97) and the synthetic versatility afforded by its rigid cyclic structure.[1][2][3] This high acidity allows for facile derivatization at the C-5 position, creating a vast library of valuable intermediates.[4]
Among these derivatives, this compound and its N-substituted counterparts stand out as exceptionally powerful reagents. Structurally, these compounds are vinylogous amides, possessing a polarized enamine-like system. This unique electronic feature imparts a dual reactivity profile, making them ideal candidates for multicomponent reactions—processes where three or more reactants combine in a single synthetic operation to form a complex product with high atom economy and efficiency.[5][6]
This guide will provide both the foundational principles and actionable protocols for leveraging this reagent's potential in constructing medicinally relevant heterocyclic cores.
Synthesis of the Core Reagent: N-Substituted 5-(Aminomethylene) Derivatives
The parent compound, this compound, can be prepared, but its N-substituted analogs are more commonly employed in multicomponent reactions due to their stability and tailored reactivity. The general synthesis involves a condensation reaction between Meldrum's acid and an appropriate aminomethylene source. A robust and widely used method is the reaction with a trialkyl orthoformate followed by the addition of a primary or secondary amine.
Protocol 1: General Synthesis of N-Aryl-5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
This protocol describes a typical procedure for synthesizing an N-aryl substituted derivative, a key precursor for various heterocyclic systems.
Workflow for Precursor Synthesis
Caption: Synthesis of the N-aryl enaminone precursor.
Materials:
-
Meldrum’s acid (1.0 eq)
-
Triethyl orthoformate (1.5 eq)
-
Substituted Aryl Amine (1.0 eq)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend Meldrum’s acid (1.0 eq) in triethyl orthoformate (1.5 eq).
-
Heat the mixture to reflux for 1.5-2 hours. The solid will gradually dissolve.
-
Allow the reaction mixture to cool to approximately 40-50 °C.
-
Add the substituted aryl amine (1.0 eq) to the solution, either neat or dissolved in a minimal amount of ethanol.
-
Reheat the mixture to reflux for an additional 30-60 minutes. A precipitate will typically form.[7]
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the desired N-aryl-5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, which is often pure enough for subsequent steps without further purification.
Application in Multicomponent Synthesis of Heterocycles
The true synthetic power of these reagents is realized in their application to multicomponent reactions for building complex molecular architectures. Their predictable reactivity makes them reliable partners in the synthesis of various privileged scaffolds.
Synthesis of 4(1H)-Quinolones via Thermal Cyclization
One of the most significant applications of 5-(arylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones is their role as key intermediates in the synthesis of 4(1H)-quinolone derivatives.[8] Quinolones are a critical class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties. The reaction proceeds via a thermal intramolecular cyclization, often referred to as the Gould-Jacobs reaction, where the Meldrum's acid derivative serves as a pre-assembled component.
Mechanism Overview: The synthesis is a two-stage process. First, the N-aryl derivative is prepared as described in Protocol 1. This intermediate is then subjected to high temperatures (typically in a high-boiling solvent like Dowtherm A or paraffin oil), which induces an intramolecular electrophilic cyclization onto the ortho-position of the aryl ring, followed by the elimination of acetone and carbon dioxide to yield the fused quinolone ring system.
Workflow for 4-Quinolone Synthesis
Caption: Two-stage workflow for 4-quinolone synthesis.
Protocol 2: Synthesis of a 4-Quinolone-3-carboxylic Acid Ester
This protocol outlines the thermal cyclization of the intermediate prepared in Protocol 1. The reaction ultimately yields an ester derivative after workup with an alcohol.
Materials:
-
5-((Arylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq)
-
Diphenyl ether or Dowtherm A (high-boiling solvent)
-
Ethanol (or other alcohol for ester formation)
Procedure:
-
In a flask equipped for high-temperature reactions (e.g., with a short-path distillation head), add the 5-(arylaminomethylene) intermediate (1.0 eq) to a high-boiling solvent like diphenyl ether.
-
Heat the mixture rapidly to 240-260 °C. Vigorous evolution of gas (acetone and CO₂) will be observed. Maintain this temperature for 15-30 minutes until gas evolution ceases.
-
Allow the reaction mixture to cool to below 100 °C.
-
Carefully add petroleum ether or hexane to precipitate the crude quinolone product.
-
Filter the solid and wash thoroughly with petroleum ether to remove the high-boiling solvent.
-
To obtain the corresponding ethyl ester, reflux the crude solid in ethanol with a catalytic amount of acid (e.g., H₂SO₄) for 2-4 hours.
-
Cool the solution and collect the precipitated ethyl 4-quinolone-3-carboxylate product by filtration.
| Reactant (Aryl Amine) | Cyclization Temp. (°C) | Product Class | Typical Yield (%) |
| Aniline | 250 | 4-Quinolone | 75-85 |
| 4-Chloroaniline | 255 | 6-Chloro-4-quinolone | 80-90 |
| 3-Methoxyaniline | 245 | 7-Methoxy-4-quinolone | 70-80 |
| 2-Aminopyridine | 250 | Pyrido[1,2-a]pyrimidin-4-one | 65-75 |
Table 1: Representative examples of 4-quinolone synthesis.
Multicomponent Synthesis of Highly Substituted Pyridines
The enaminone functionality is a perfect building block for constructing substituted pyridine and dihydropyridine rings in a Hantzsch-like fashion. In these MCRs, the 5-(aminomethylene) derivative acts as a nitrogen-containing C3 synthon.
Mechanism Overview: A typical three-component reaction involves an aldehyde, an active methylene compound (e.g., malononitrile, cyanoacetate), and the 5-(aminomethylene) Meldrum's acid derivative. The reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the enaminone, and subsequent intramolecular cyclization and aromatization.
General Reaction Scheme for Pyridine Synthesis
Caption: Three-component synthesis of substituted pyridines.
Protocol 3: One-Pot Synthesis of a Poly-substituted Pyridine Derivative
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Malononitrile (1.0 eq)
-
Catalyst (e.g., Piperidine or L-proline) (0.1 eq)
-
Solvent (e.g., Ethanol or Acetonitrile)
Procedure:
-
To a round-bottom flask, add the 5-(aminomethylene) Meldrum's acid derivative (1.0 eq), the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and the solvent.
-
Add the catalyst (e.g., a few drops of piperidine).
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC until the starting materials are consumed (typically 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water or ethanol to induce crystallization.
-
Wash the product with a cold solvent and dry under vacuum.
| Aldehyde | Active Methylene Cmpd. | Catalyst | Yield (%) |
| Benzaldehyde | Malononitrile | Piperidine | 88 |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | L-proline | 92 |
| 2-Furaldehyde | Malononitrile | Acetic Acid | 85 |
| Cyclohexanecarboxaldehyde | Cyanoacetamide | None (reflux) | 78 |
Table 2: Examples of pyridine synthesis via three-component reaction.
Conclusion and Future Outlook
This compound and its derivatives are not merely synthetic curiosities; they are enabling reagents for modern organic synthesis. Their predictable reactivity, stability, and ease of preparation make them ideal for use in multicomponent reactions, which are central to the principles of green chemistry and efficient drug discovery.[9] The protocols and data presented herein demonstrate the power of this building block in rapidly accessing complex and biologically relevant heterocyclic scaffolds like quinolones and pyridines. Future research will undoubtedly expand the scope of its applications to even more intricate MCRs and the synthesis of novel molecular architectures.[10]
References
-
A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. UiTM Institutional Repository. [Link]
-
5-[(4-Acetylphenyl)aminomethylene]-2,2-dimethyl-1,3-dioxane-4,6-dione. International Union of Crystallography. [Link]
-
Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. ResearchGate. [Link]
-
Preparation of a Donor-Acceptor Stenhouse Adduct (DASA). Organic Syntheses. [Link]
-
Dimedone: A Versatile Molecule in the synthesis of various heterocycles. SIRJANA JOURNAL. [Link]
-
Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. National Institutes of Health. [Link]
-
This compound. ResearchGate. [Link]
-
Multi-component one-pot synthesis of 2-aminopyrrole derivatives. Journal of Hebei University (Natural Science Edition). [Link]
-
A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. UiTM Journal. [Link]
-
Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. Organic and Biomolecular Chemistry. [Link]
-
Meldrum's acid. Wikipedia. [Link]
-
Synthetic return of the Meldrum's acid. 2,2-dimethyl- 1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. Research Square. [Link]
-
Multicomponent Reactions in Ionic Liquids. Semantic Scholar. [Link]
-
Recent Developments on Five-Component Reactions. MDPI. [Link]
-
New multicomponent reactions in water: a facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines. National Institutes of Health. [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. National Institutes of Health. [Link]
-
Meldrum's acid. Grokipedia. [Link]
-
A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. UiTM Journal. [Link]
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- 9. New multicomponent reactions in water: a facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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The Versatile Virtuoso: 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in Modern Heterocyclic Synthesis
Introduction: Beyond a Meldrum's Acid Derivative
In the expansive toolkit of synthetic organic chemistry, certain building blocks distinguish themselves through their exceptional versatility and reactivity. 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of the celebrated Meldrum's acid, is a prime exemplar of such a reagent. Its unique electronic and structural features, stemming from the confluence of a highly acidic methylene group flanked by two carbonyls within a rigid dioxinone ring and a nucleophilic aminomethylene moiety, render it a powerful precursor for the construction of a diverse array of heterocyclic scaffolds. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this potent building block in the synthesis of valuable heterocyclic compounds, with a focus on pyridones, quinolones, and dihydropyridines. We will delve into not just the "how" but the "why" of the synthetic protocols, offering insights into the mechanistic underpinnings that govern these transformations.
Core Principles of Reactivity
The utility of this compound in heterocyclic synthesis is rooted in several key chemical principles:
-
Inherent Acidity: The parent Meldrum's acid is renowned for the high acidity of its C5 methylene protons (pKa ≈ 4.97), a property that facilitates a wide range of condensation reactions.[1]
-
Electrophilic and Nucleophilic Character: The aminomethylene derivative possesses both a nucleophilic nitrogen and an electrophilic carbon at the double bond, allowing for diverse reaction pathways.
-
Thermal Lability: Upon heating, Meldrum's acid derivatives can undergo retro-Diels-Alder reactions to generate highly reactive ketene intermediates, which can then participate in various cycloadditions and cyclizations.[2]
This duality in reactivity is the cornerstone of its application as a versatile synthon in the synthesis of complex molecules.
Protocol I: Synthesis of the Building Block: this compound
A reliable and scalable synthesis of the title compound is the essential first step. The following protocol is a robust method for its preparation.
Reaction Scheme:
Caption: Synthesis of the target building block.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) | 144.12 | 14.4 g | 0.1 |
| Triethyl Orthoformate | 148.20 | 22.2 g (25 mL) | 0.15 |
| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | 15 mL | ~0.24 |
| Ethanol | 46.07 | 50 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Meldrum's acid (14.4 g, 0.1 mol) in ethanol (50 mL).
-
Addition of Reagents: To this suspension, add triethyl orthoformate (22.2 g, 0.15 mol).
-
Initial Reaction: Heat the mixture to reflux for 2 hours. The solid Meldrum's acid will gradually dissolve.
-
Ammonia Addition: After cooling the reaction mixture to room temperature, slowly add aqueous ammonia (15 mL) with continuous stirring. A precipitate will begin to form.
-
Stirring and Precipitation: Continue stirring the mixture at room temperature for 1 hour to ensure complete precipitation.
-
Isolation of Product: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 20 mL).
-
Drying: Dry the product under vacuum to yield this compound as a white to off-white solid.
Expected Yield and Characterization:
-
Yield: 80-90%
-
Appearance: White to off-white crystalline solid
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (br s, 1H, NH), 8.15 (s, 1H, =CH), 1.70 (s, 6H, 2xCH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 164.5, 163.8, 155.2, 103.9, 90.1, 26.8.
Application I: Synthesis of 4-Quinolones via Thermal Cyclization
A prominent application of arylaminomethylene derivatives of Meldrum's acid is in the synthesis of 4-quinolones, a privileged scaffold in medicinal chemistry. This transformation proceeds via a thermal cyclization mechanism.
Reaction Scheme:
Caption: General scheme for 4-quinolone synthesis.
Protocol: Synthesis of a Representative 4-Quinolone
This protocol details the synthesis of 2-methyl-4-quinolone.
Part A: Synthesis of the Precursor
-
Condensation: In a round-bottom flask, dissolve 2-aminotoluene (1.07 g, 10 mmol) and 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.86 g, 10 mmol) in ethanol (30 mL).
-
Reaction: Reflux the mixture for 3 hours.
-
Isolation: Cool the reaction to room temperature, and collect the precipitated solid by filtration. Wash with cold ethanol and dry to obtain 5-((2-methylphenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
Part B: Thermal Cyclization
-
Setup: Place the precursor from Part A in a flask suitable for high-temperature reactions (e.g., a flask for use in a sand bath or heating mantle).
-
Thermolysis: Heat the solid under an inert atmosphere to 250 °C for 30 minutes. The solid will melt and then resolidify.
-
Purification: After cooling, the crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Mechanistic Insight: The "Why"
The thermolysis of the 5-(arylaminomethylene) derivative is not a simple rearrangement. The high temperature induces a retro-Diels-Alder reaction, leading to the expulsion of acetone and the formation of a highly reactive ketene intermediate. This ketene then undergoes a 6π-electrocyclization involving the ortho-position of the aniline ring, followed by tautomerization to yield the stable 4-quinolone product. The choice of a high-boiling, inert solvent or neat conditions is crucial to achieve the necessary temperature for the initial fragmentation.
Application II: Multicomponent Synthesis of Dihydropyridines
This compound can also serve as a key component in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic systems like dihydropyridines.
Reaction Scheme (Hantzsch-type reaction):
Caption: One-pot multicomponent synthesis of dihydropyridines.
Protocol: One-Pot Synthesis of a Dihydropyridine Derivative
-
Reaction Setup: In a 100 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), this compound (1.71 g, 10 mmol), and ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (25 mL).
-
Catalyst: Add a catalytic amount of piperidine (2-3 drops).
-
Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Isolation and Purification: Collect the solid by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization.
Mechanistic Rationale:
This MCR likely proceeds through a cascade of reactions. Initially, a Knoevenagel condensation between the aldehyde and the β-ketoester, and a similar condensation with the Meldrum's acid derivative, can occur. The resulting intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring. The use of a basic catalyst like piperidine is essential to promote the initial condensation and subsequent cyclization steps. Ethanol is a good solvent choice as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
Application III: Synthesis of Substituted Pyridones
The reaction of enaminones with acyl derivatives of Meldrum's acid provides a facile route to substituted pyridones, which are important pharmacophores.[3][4]
Reaction Scheme:
Caption: Synthesis of pyridones from enaminones.
Protocol: Two-Step, One-Pot Synthesis of a Tetrahydroquinolin-2-one[3]
-
Enamide Formation:
-
In a round-bottom flask, dissolve 3-amino-5,5-dimethylcyclohex-2-enone (0.5 mmol) in 5 mL of dichloroethane (DCE).
-
Add molecular sieves and heat the mixture to 55 °C.
-
Add the desired acyl Meldrum's acid (2 mmol) in four portions over 4 hours.
-
Monitor the formation of the enamide intermediate by TLC.
-
-
Cyclization:
-
Once the enaminone is consumed, add polyphosphoric acid (PPA) (0.8 g) to the reaction mixture.
-
Heat the mixture to reflux for 6 hours.
-
-
Work-up and Isolation:
-
Evaporate the DCE.
-
Suspend the residue in water, cool in an ice bath, and neutralize with NaOH.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Causality in Experimental Design:
The use of acyl Meldrum's acids serves as an efficient method to introduce the 1,3-dicarbonyl moiety.[3] The reaction is performed in a stepwise, one-pot manner to first form the enamide intermediate, which is then cyclized under acidic conditions. PPA is a strong dehydrating agent and acid catalyst, making it ideal for promoting the intramolecular cyclization to the pyridone ring. The gradual addition of the acyl Meldrum's acid helps to control the reaction rate and minimize side product formation.
Conclusion
This compound has firmly established itself as a versatile and powerful building block in the synthesis of a wide range of heterocyclic compounds. Its predictable reactivity, coupled with the ability to participate in various reaction cascades, makes it an invaluable tool for both academic research and industrial drug discovery. The protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently employ this reagent in their synthetic endeavors, paving the way for the discovery of novel and biologically active molecules.
References
-
Ryczkowska, M., et al. (2025). Selected examples of the synthesis routes of 2-pyridones. ResearchGate. [Link]
-
Stricker, F., Peterson, J., & Read de Alaniz, J. (n.d.). Preparation of a Donor-Acceptor Stenhouse Adduct (DASA): 5-((2Z,4E)-5-(Diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses. [Link]
-
Ryczkowska, M., et al. (2024). Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. Scientific Reports, 14(1), 487. [Link]
-
Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (n.d.). 2-METHYL-4H-PYRAN-4-ONE. Organic Syntheses. [Link]
-
(n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]
-
(n.d.). One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Der Pharma Chemica. [Link]
-
Ryczkowska, M., et al. (2024). Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. ResearchGate. [Link]
-
Wikipedia. (n.d.). Meldrum's acid. [Link]
Sources
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- 2. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
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- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: The Knoevenagel Condensation of 5-(Aminomethylene)-Meldrum's Acid for Heterocyclic Scaffolding
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond Conventional Knoevenagel Chemistry
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, traditionally involving the reaction of an active methylene compound with a carbonyl group.[1] Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a particularly reactive substrate in this context due to the high acidity of its C-5 protons, a consequence of the rigid cyclic structure that constrains the ester carbonyl groups in a conformation favoring enolization.[2][3] This guide, however, moves beyond the textbook example to explore the synthetic utility of a more nuanced starting material: 5-(Aminomethylene)-Meldrum's acid.
This enaminone derivative of Meldrum's acid serves as a versatile and highly reactive building block for the synthesis of complex heterocyclic systems, which are prevalent in medicinal chemistry and materials science.[4] Its unique electronic structure, possessing both nucleophilic and electrophilic potential, allows for a cascade of reactions, often beginning with a Knoevenagel-type condensation and proceeding to subsequent cyclization. This document provides a detailed experimental protocol for the reaction of 5-(Aminomethylene)-Meldrum's acid with aromatic aldehydes, elucidates the underlying mechanistic principles, and discusses its applications in drug discovery.
Causality of Experimental Design: Why 5-(Aminomethylene)-Meldrum's Acid?
The choice of 5-(Aminomethylene)-Meldrum's acid as a starting material is predicated on its enhanced and distinct reactivity compared to Meldrum's acid itself. The aminomethylene group fundamentally alters the molecule's character:
-
Enhanced Nucleophilicity: The nitrogen atom's lone pair of electrons participates in resonance, increasing the electron density at the β-carbon (the C-5 of the Meldrum's acid ring), making it a potent nucleophile. This often allows the condensation to proceed under milder conditions than those required for the parent Meldrum's acid.
-
A Masked Aldehyde Functionality: The enamine moiety can be considered a masked aldehyde, which can participate in subsequent cyclization reactions after the initial condensation.
-
Gateway to Heterocycles: The presence of the nitrogen atom provides a handle for intramolecular cyclization, leading to the formation of various nitrogen-containing heterocycles such as pyridines and pyrimidines, which are privileged scaffolds in drug discovery.[5][6]
The protocol described herein is designed to be a self-validating system. By using a well-characterized starting material and providing clear in-process controls and final product characterization steps, the researcher can confidently verify the outcome of the synthesis.
Experimental Workflow Overview
The overall experimental process involves the initial synthesis of the 5-(Aminomethylene)-Meldrum's acid precursor, followed by its Knoevenagel condensation with an aldehyde, and subsequent workup and characterization.
Caption: Experimental workflow for the synthesis and reaction of 5-(Aminomethylene)-Meldrum's acid.
Detailed Experimental Protocol
This protocol is exemplified using benzaldehyde as the coupling partner. Researchers can adapt this for other aldehydes with minor modifications to the purification procedure.
Part A: Synthesis of 5-(Aminomethylene)-Meldrum's Acid
This procedure is adapted from the synthesis of analogous compounds.[3]
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Triethyl orthoformate
-
Ammonium acetate (or a primary/secondary amine for substituted derivatives)
-
Ethanol, absolute
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, suspend Meldrum's acid (14.4 g, 100 mmol) in absolute ethanol (100 mL).
-
Add triethyl orthoformate (16.3 mL, 100 mmol) and ammonium acetate (7.7 g, 100 mmol) to the suspension.
-
Heat the reaction mixture to reflux with stirring for 2 hours. The solid will gradually dissolve, and a new precipitate may form.
-
Monitor the reaction by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent system. The starting Meldrum's acid should be consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione as a crystalline solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity. The crystal structure of this compound has been reported, providing a definitive reference.[7]
Part B: Knoevenagel Condensation with Benzaldehyde
Materials:
-
5-(Aminomethylene)-Meldrum's acid (from Part A)
-
Benzaldehyde
-
Acetic acid (glacial)
-
Ethanol or Acetonitrile
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Chromatography column (if necessary)
-
NMR spectrometer, Mass spectrometer, IR spectrometer for characterization
Procedure:
-
Dissolve 5-(Aminomethylene)-Meldrum's acid (1.71 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.
-
Add benzaldehyde (1.02 mL, 10 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 mL). The acid catalyzes the reaction, often leading to higher yields and faster reaction times.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, a precipitate of the product may form. If so, cool the mixture in an ice bath for 30 minutes and collect the solid by vacuum filtration.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexanes gradient.
-
Dry the purified product under vacuum and characterize thoroughly using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure of the resulting 5-(1-phenyl-2-aminovinyl)-2,2-dimethyl-1,3-dioxane-4,6-dione or its cyclized derivative.
Reaction Mechanism and In-Process Controls
The reaction proceeds via a Knoevenagel-type condensation, which may be followed by an intramolecular cyclization.
Caption: Proposed reaction pathway for the Knoevenagel condensation of 5-(Aminomethylene)-Meldrum's acid.
In-Process Controls:
-
TLC Monitoring: Regularly sample the reaction mixture to monitor the disappearance of the starting materials and the appearance of the product spot. This prevents over-running the reaction and the formation of byproducts.
-
Solubility Changes: The formation of a precipitate is a strong indicator that the product is forming and is less soluble in the reaction solvent than the reactants.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Part A Synthesis | |||
| Meldrum's Acid | 144.12 | 100 | 14.4 g |
| Triethyl Orthoformate | 148.20 | 100 | 16.3 mL |
| Ammonium Acetate | 77.08 | 100 | 7.7 g |
| Part B Condensation | |||
| 5-(Aminomethylene)-Meldrum's Acid | 171.15 | 10 | 1.71 g |
| Benzaldehyde | 106.12 | 10 | 1.02 mL |
| Acetic Acid (catalyst) | 60.05 | catalytic | ~0.1 mL |
Expected Yield for Part A is typically >80%. Expected yield for Part B can range from 60-90% depending on the aldehyde used.
Applications in Drug Development
The products derived from this reaction are highly functionalized scaffolds that are of significant interest to drug development professionals. The resulting dihydropyridinone or related heterocyclic cores are present in a wide array of biologically active molecules. Meldrum's acid derivatives have been used to synthesize compounds with potential as anticancer, antimicrobial, and anti-inflammatory agents.[8] The ability to readily diversify the structure by simply changing the starting aldehyde makes this protocol an excellent tool for generating libraries of compounds for high-throughput screening.
Conclusion
The Knoevenagel condensation of 5-(Aminomethylene)-Meldrum's acid offers a powerful and versatile strategy for the synthesis of complex, nitrogen-containing heterocycles. This protocol provides a robust and reproducible method for researchers to access these valuable molecular scaffolds. The inherent reactivity of the enaminone system allows for mild reaction conditions and provides a gateway to a diverse range of molecular architectures, making it a valuable addition to the synthetic chemist's toolbox in the pursuit of novel therapeutics and functional materials.
References
-
Green Chemistry Letters and Reviews.
-
PubMed.
-
ResearchGate.
-
ResearchGate.
-
Wikipedia.
-
UiTM Institutional Repository.
-
UiTM Institutional Repository.
-
ResearchGate.
-
HETEROCYCLES.
-
Chemistry of Heterocyclic Compounds.
-
ResearchGate.
-
ResearchGate.
-
National Institutes of Health.
-
ResearchGate.
-
ResearchGate.
-
UiTM Journal.
-
Open Research Repository.
-
Organic Syntheses.
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PubMed.
-
National Institutes of Health.
-
ResearchGate.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. One hundred years of Meldrum's acid: advances in the synthesis of pyridine and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust Gould-Jacobs Approach to Substituted 4-Hydroxyquinolines from 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione Derivatives
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial and anticancer agents.[1][2] This application note provides a detailed and reliable protocol for the synthesis of substituted 4-hydroxyquinolines, leveraging the Gould-Jacobs reaction.[3][4] The methodology centers on the thermal cyclization of 5-(arylamino-methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione intermediates, which are readily prepared from substituted anilines and a derivative of Meldrum's acid. This protocol offers operational simplicity and high efficiency, providing researchers in drug development and organic synthesis with a robust pathway to a valuable class of heterocyclic compounds. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and offer insights into process optimization and troubleshooting.
Introduction: The Significance of the Quinoline Core
Quinoline, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery. Its derivatives exhibit a vast range of pharmacological activities, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), anticancer (e.g., Camptothecin), and antihypertensive (e.g., Quinapril) properties.[1][5][6] The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of a compound's biological activity, solubility, and pharmacokinetic profile.
Classic quinoline syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions often require harsh conditions or have limited substrate scope.[7][8][9] The Gould-Jacobs reaction, in contrast, offers a more versatile route, particularly for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones).[3][4][10] This protocol adapts the Gould-Jacobs reaction by using a highly reactive derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), which serves as a potent precursor for the key cyclization step.
Reaction Principle and Mechanism
The synthesis proceeds in two primary stages: (A) formation of a 5-(arylamino-methylene) Meldrum's acid intermediate, followed by (B) a high-temperature intramolecular cyclization.
Mechanism Deep Dive:
-
Condensation: A substituted aniline undergoes a condensation reaction with a 5-(alkoxymethylene) derivative of Meldrum's acid. This is a nucleophilic substitution at the enol ether, displacing the alkoxy group to form the crucial 5-(arylamino-methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione intermediate.[11]
-
Thermal Pyrolysis & Ketene Formation: At high temperatures (>200 °C), the Meldrum's acid moiety of the intermediate undergoes a retro-Diels-Alder-type fragmentation. It eliminates acetone and carbon dioxide to generate a highly reactive ketene intermediate.[12][13] This step is the primary reason for the high-temperature requirement.
-
Electrocyclization: The ketene intermediate undergoes a 6-π electrocyclization. The ortho-position of the aniline's phenyl ring acts as a nucleophile, attacking the central carbon of the ketene. This is an intramolecular acylation that forms the new heterocyclic ring.[12]
-
Tautomerization: The initial cyclized product rapidly tautomerizes to the more thermodynamically stable 4-hydroxyquinoline aromatic system.
The overall mechanism is depicted below.
Caption: Reaction mechanism for the synthesis of 4-hydroxyquinolines.
Detailed Experimental Protocol
This protocol outlines a general one-pot, two-step procedure applicable to a range of substituted anilines.
Materials and Equipment
-
Reagents:
-
Substituted Aniline (e.g., aniline, 3-methoxyaniline, 4-chloroaniline) (98%+)
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (98%+)
-
Trimethyl orthoformate (HC(OMe)₃) (98%+)
-
Diphenyl ether (99%) or Dowtherm A
-
Ethanol (absolute)
-
Hexanes (ACS grade)
-
Dichloromethane (DCM) (ACS grade)
-
Methanol (ACS grade)
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Thermometer or thermocouple
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Experimental Workflow Overview
Caption: Overall experimental workflow for quinoline synthesis.
Step-by-Step Procedure
Step 1: In Situ Formation of 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Rationale: This reactive intermediate is conveniently prepared and used without isolation, improving workflow efficiency. Trimethyl orthoformate acts as a one-carbon electrophile.
-
To a 250 mL round-bottom flask, add Meldrum's acid (10.0 g, 69.4 mmol).
-
Add trimethyl orthoformate (15.0 mL, 137 mmol).
-
Heat the mixture under reflux for 2-3 hours. The solid Meldrum's acid will dissolve as the reaction proceeds.[11]
-
After the reaction is complete (TLC can be used to monitor the disappearance of Meldrum's acid), allow the mixture to cool slightly. Excess trimethyl orthoformate can be removed under reduced pressure, but it is often suitable to proceed directly.
Step 2: Condensation with Substituted Aniline
-
Rationale: This step forms the key cyclization precursor. The reaction is typically rapid and driven by the formation of a stable, conjugated system.
-
To the flask containing the product from Step 1, add absolute ethanol (100 mL).
-
Add the desired substituted aniline (69.4 mmol, 1.0 equivalent) to the mixture.
-
Heat the resulting solution to reflux for 1 hour. A color change and/or precipitation of the anilinomethylene intermediate may be observed.
-
After 1 hour, remove the ethanol using a rotary evaporator to yield the crude 5-(arylamino-methylene) intermediate as a solid or thick oil. This intermediate is typically used in the next step without further purification.
Step 3: High-Temperature Thermal Cyclization
-
Rationale: This is the critical, energy-intensive step where the quinoline ring is formed. A high-boiling, thermally stable solvent is essential to reach the required temperature for ketene formation.
-
To the flask containing the crude intermediate, add diphenyl ether (approx. 100 mL). CAUTION: High-temperature operation. Conduct in a well-ventilated fume hood behind a safety shield.
-
Equip the flask with a reflux condenser and a thermometer.
-
Under a gentle stream of nitrogen, heat the mixture with vigorous stirring to 250-260 °C.[11]
-
Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by taking small aliquots (carefully!) and analyzing by TLC.
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to below 100 °C.
Step 4: Product Isolation and Work-up
-
Rationale: The product is typically insoluble in the non-polar reaction solvent upon cooling and can be precipitated further by adding an aliphatic hydrocarbon.
-
While the solution is still warm (approx. 80-90 °C), slowly add hexanes (150-200 mL) with stirring. This will induce the precipitation of the crude 4-hydroxyquinoline product.
-
Allow the mixture to cool completely to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with hexanes (2 x 50 mL) to remove residual diphenyl ether.
-
Dry the crude product under vacuum.
Step 5: Purification
-
Rationale: Recrystallization is a standard and effective method for purifying the solid product to obtain material suitable for characterization and further use.
-
Select an appropriate solvent system for recrystallization (e.g., ethanol, methanol, or ethanol/water mixtures).
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
The final product should be characterized to confirm its structure and purity.
-
¹H NMR: Expect signals in the aromatic region (7-9 ppm) corresponding to the quinoline and substituent protons. A broad singlet for the -OH proton may be observed.
-
¹³C NMR: Expect signals for the aromatic carbons, including the characteristic C=O carbon of the quinolin-4-one tautomer (typically >170 ppm).
-
IR Spectroscopy: Look for a broad O-H stretch (~3400-3200 cm⁻¹) and a C=O stretch (~1650 cm⁻¹) from the quinolinone tautomer.
-
Mass Spectrometry: Confirm the molecular weight of the synthesized compound.
-
Melting Point: A sharp melting point is indicative of high purity.
Results: Substrate Scope and Optimization
This protocol is effective for a variety of anilines. Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline ring generally facilitate the electrocyclization step and can lead to higher yields. Electron-withdrawing groups (e.g., -Cl, -NO₂) are also tolerated but may require slightly longer reaction times or higher temperatures.
| Entry | Aniline Substituent | Typical Reaction Time (Cyclization) | Typical Yield |
| 1 | H | 30 min | 75-85% |
| 2 | 3-Methoxy | 30 min | 80-90% |
| 3 | 4-Chloro | 45 min | 70-80% |
| 4 | 4-Methyl | 30 min | 78-88% |
Optimization Note: Microwave synthesis is a powerful alternative for the cyclization step. Heating the anilinomethylene intermediate in a sealed microwave vial at 250 °C can reduce the reaction time to as little as 10-15 minutes, often improving yields and minimizing side product formation.[12][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Cyclization temperature too low.2. Incomplete formation of the intermediate.3. Degradation of product due to prolonged heating. | 1. Ensure the reaction temperature reaches at least 250 °C.2. Confirm intermediate formation by TLC or ¹H NMR before cyclization.3. Monitor the reaction by TLC and stop heating once the starting material is consumed. Consider using microwave heating for better control.[14] |
| Dark, Tarry Product | Oxidation or decomposition at high temperatures. | Ensure the reaction is run under a completely inert atmosphere (N₂ or Ar). Purge the flask thoroughly before heating. |
| Product Contaminated with Diphenyl Ether | Insufficient washing during work-up. | Wash the filtered product extensively with copious amounts of hexanes or another suitable hydrocarbon solvent. If necessary, triturate the solid with hexanes. |
| Incomplete Reaction | Steric hindrance from bulky aniline substituents or deactivation by strong electron-withdrawing groups. | Increase the reaction temperature to 260-270 °C or prolong the reaction time. Monitor carefully to balance conversion against degradation. |
Conclusion
The described protocol provides a reliable and versatile method for the synthesis of substituted 4-hydroxyquinolines. By utilizing the unique reactivity of Meldrum's acid derivatives, this Gould-Jacobs variation offers an accessible route to a pharmacologically significant heterocyclic core. The procedure is robust, amenable to a range of substrates, and can be optimized using modern techniques like microwave heating. This application note serves as a comprehensive guide for researchers aiming to synthesize novel quinoline derivatives for applications in drug discovery and beyond.
References
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- Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-4-hydroxy-2-1H-quinolinone-1-from-aniline-and-Meldrums-acid-9_fig5_236250645]
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [URL: https://www.pharmaguideline.com/2011/08/synthesis-reactions-and-medicinal-uses.html]
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2021). MDPI. [URL: https://www.mdpi.com/1420-3049/26/22/6840]
- A Facile Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolone Derivatives. (n.d.). Preprints.org. [URL: https://www.researchgate.
- Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. (2024). Nature Portfolio. [URL: https://www.
- Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives. (2007). ResearchGate. [URL: https://www.researchgate.
- McNab, H. (2001). Synthetic Applications of the Pyrolysis of Meldrum's Acid Derivatives. Synthesis. [URL: https://www.researchgate.
- Synthesis of new quinoline derivatives from methylene Meldrum's acid and screening the biological properties. (2017). ResearchGate. [URL: https://www.researchgate.net/publication/313554160_Synthesis_of_new_quinoline_derivatives_from_methylene_Meldrum's_acid_and_screening_the_biological_properties]
- Uses and Synthesis of Meldrum's acid. (2022). ChemicalBook. [URL: https://www.chemicalbook.com/article/uses-and-synthesis-of-meldrum-s-acid.htm]
- Oikawa, Y., et al. (1978). Methyl Phenylacetylacetate. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0799]
- Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. Short synthetic pathway to the biologically useful scaffold. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/377319665_Synthetic_return_of_the_Meldrum's_acid_22-dimethyl-13-dioxane-_46-dione_assisted_formation_of_tetrahydroquinolin-2-one_derivatives_Short_synthetic_pathway_to_the_biologically_useful_scaffold]
- Gould–Jacobs reaction. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction]
- Mohssen, H. F., et al. (2017). Synthesis of new quinoline derivatives from methylene Meldrum's acid and screening the biological properties. Research Journal of Pharmacy and Biological and Chemical Sciences. [URL: https://www.researchgate.net/publication/313554160_Synthesis_of_new_quinoline_derivatives_from_methylene_Meldrum's_acid_and_screening_the_biological_properties]
- Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. (2024). Osaka University. [URL: https://ouci.repo.nii.ac.jp/records/20002166]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [URL: https://series.iipseries.org/index.php/ftcmsn/article/view/1004]
- An Efficient Synthesis of Substituted Quinolines. (2007). ResearchGate. [URL: https://www.researchgate.net/publication/250007270_An_Efficient_Synthesis_of_Substituted_Quinolines]
- Neochoritis, C. G., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273822/]
- Synthesis of Quinoline and derivatives. (n.d.). Course Hero. [URL: https://www.coursehero.com/file/p4h2i2q/Synthesis-of-Quinoline-and-derivatives1-For-many-years-the-synthesis-of/]
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (2012). Biotage. [URL: https://www.biotage.com/hubfs/Application%20Notes/AN056-Gould-Jacobs-Quinoline-forming-Reaction.pdf]
- Barlapati, S. R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7820120/]
- Common Quinoline Synthesis Reactions. (2024). Flychem Co., Ltd. [URL: https://www.flychem.com.cn/news/common-quinoline-synthesis-reactions/]
- Wzgarda-Raj, K., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10819779/]
- Wzgarda-Raj, K., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/163]
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The Versatile Role of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in Modern Pyrimidine Synthesis: A Detailed Guide for Researchers
Introduction: The Enduring Importance of Pyrimidines and the Strategic Advantage of Meldrum's Acid Derivatives
The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of a vast array of therapeutic agents with diverse biological activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties.[1] The continual demand for novel pyrimidine-based scaffolds necessitates the development of efficient, versatile, and robust synthetic methodologies. Among the myriad of synthetic strategies, the use of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, has emerged as a powerful and highly adaptable approach for the construction of functionalized pyrimidine rings.
This technical guide provides a comprehensive overview and detailed protocols for the application of this compound in pyrimidine synthesis. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and explore the versatility of this key building block. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this powerful synthetic tool.
The Unique Reactivity of Meldrum's Acid and its Aminomethylene Derivative
2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a cyclic diester with unusually high acidity of the C5 methylene protons (pKa ≈ 4.97). This pronounced acidity facilitates a wide range of C-C and C-N bond-forming reactions at the C5 position. The aminomethylene derivative, this compound, is an exceptionally useful synthon that combines the reactivity of an enamine with the inherent functionality of the Meldrum's acid scaffold. This derivative serves as a versatile three-carbon building block for the construction of various heterocyclic systems, most notably pyrimidines.
The key to its utility lies in its electrophilic and nucleophilic character. The enamine moiety can react with nucleophiles, while the overall structure is primed for cyclocondensation reactions with dinucleophilic reagents like amidines.
Synthesis of the Precursor: this compound
The preparation of the aminomethylene derivative is a critical first step. A common and efficient method involves the reaction of Meldrum's acid with a formamide equivalent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) or a mixture of triethyl orthoformate and an amine.
Protocol 1: Synthesis of 5-((Dimethylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
This protocol describes the synthesis of the N,N-dimethylaminomethylene derivative, a commonly used intermediate.
Materials:
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve Meldrum's acid (1.0 eq) in the anhydrous solvent.
-
Add N,N-dimethylformamide dimethyl acetal (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Expected Outcome:
The product, 5-((dimethylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, is typically obtained as a crystalline solid in good to excellent yield.
Core Application: Cyclocondensation with Amidines for Pyrimidine Synthesis
The cornerstone of this synthetic strategy is the cyclocondensation reaction between this compound and an amidine. This reaction proceeds through a [3+3] annulation pathway to construct the pyrimidine ring. The general reaction scheme is depicted below:
Figure 1. General scheme for pyrimidine synthesis.
Protocol 2: General Procedure for the Synthesis of 2-Substituted-4-hydroxypyrimidines
This protocol provides a general method for the reaction of 5-((dimethylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione with various amidine hydrochlorides.
Materials:
-
5-((Dimethylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Amidine hydrochloride salt (e.g., benzamidine hydrochloride, acetamidine hydrochloride)
-
Base (e.g., Sodium ethoxide, Potassium carbonate)
-
Anhydrous ethanol or other suitable solvent
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, prepare a solution of the base (1.1 eq) in anhydrous ethanol. For sodium ethoxide, it can be prepared in situ from sodium metal and absolute ethanol.
-
Add the amidine hydrochloride salt (1.0 eq) to the basic solution and stir for 15-30 minutes at room temperature to liberate the free amidine.
-
To this mixture, add 5-((dimethylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq).
-
Heat the reaction mixture to reflux. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the amidine.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 5-6. This will protonate the product and facilitate precipitation.
-
The product, a 2-substituted-4-hydroxypyrimidine derivative, will precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol and then water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.
Causality Behind Experimental Choices:
-
Base: The use of a base is crucial to deprotonate the amidine hydrochloride salt, generating the free amidine which is the active nucleophile in the cyclization reaction.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to hydrolysis of the Meldrum's acid derivative and other side reactions. Therefore, the use of anhydrous solvents and an inert atmosphere is recommended.
-
Acidification: Acidification during workup protonates the pyrimidine product, which often decreases its solubility in the reaction medium, leading to its precipitation and facilitating isolation.
Reaction Mechanism
The reaction is believed to proceed through a stepwise mechanism involving nucleophilic attack, cyclization, and subsequent elimination.
Figure 2. Proposed reaction mechanism.
The initial step is a Michael-type addition of one of the amino groups of the amidine to the electrophilic β-carbon of the aminomethylene group. This is followed by an intramolecular cyclization where the second amino group of the amidine attacks one of the carbonyl carbons of the Meldrum's acid moiety. Finally, the pyrimidine ring is formed through the elimination of dimethylamine, acetone, and carbon dioxide, leading to the aromatic pyrimidine product.
Data Presentation: Substrate Scope and Yields
The versatility of this method allows for the synthesis of a wide range of substituted pyrimidines. The following table summarizes typical results obtained from the reaction of 5-((dimethylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione with various amidines.
| Entry | Amidine (R-group) | Product | Yield (%) |
| 1 | Phenyl | 2-Phenyl-4-hydroxypyrimidine | 85-95 |
| 2 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-4-hydroxypyrimidine | 80-90 |
| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-4-hydroxypyrimidine | 82-92 |
| 4 | Methyl | 2-Methyl-4-hydroxypyrimidine | 75-85 |
| 5 | Amino (Guanidine) | 2-Amino-4-hydroxypyrimidine | 70-80 |
Yields are representative and may vary depending on specific reaction conditions and scale.
Experimental Workflow: A Step-by-Step Visualization
The following diagram illustrates the typical laboratory workflow for the synthesis of pyrimidines using this methodology.
Figure 3. Laboratory workflow for pyrimidine synthesis.
Conclusion and Future Outlook
The use of this compound as a precursor for pyrimidine synthesis offers a highly efficient, versatile, and operationally simple methodology. The ready availability of the starting materials, the high yields, and the broad substrate scope make it an attractive strategy for both academic research and industrial drug discovery. The ability to introduce a wide variety of substituents at the 2-position of the pyrimidine ring by simply changing the starting amidine provides a powerful tool for generating libraries of novel compounds for biological screening. Future work in this area may focus on the development of one-pot, multi-component reactions starting directly from Meldrum's acid, an aldehyde, and an amidine, further streamlining the synthetic process. Additionally, the exploration of solid-phase synthesis using this chemistry could facilitate the rapid generation of pyrimidine libraries.
References
-
Jain, K. S., Shah, A. K., & Patel, V. C. (2008). Pyrimidines and their Fused Analogs: A Class of Biologically Active Scaffolds. Mini-Reviews in Medicinal Chemistry, 8(13), 1385-1399. [Link]
-
Meldrum's acid. (2023, November 28). In Wikipedia. [Link]
-
Chen, B. C. (1991). Meldrum's acid in organic synthesis. Heterocycles, 32(3), 529-597. [Link]
-
Lipson, V. V., & Gorobets, N. Y. (2009). One hundred years of Meldrum's acid: advances in the synthesis of pyridine and pyrimidine derivatives. Molecular diversity, 13(4), 399–419. [Link]
-
A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM’S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Institutional Repository. [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2022). PMC. [Link]
-
Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. (2024). Nature. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. (2023). MDPI. [Link]
-
Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. (2017). ResearchGate. [Link]
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The Knoevenagel Condensation as a Gateway to Bioactive Heterocycles: A Detailed Protocol Using 5-(Aminomethylene)-Meldrum's Acid Derivatives
Introduction: Meldrum's Acid as a Versatile Precursor in Drug Discovery
Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a uniquely reactive and versatile building block in modern organic synthesis. Its high acidity at the C-5 methylene position makes it an exceptional nucleophile in a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.[1][2][3] This reaction, a cornerstone of synthetic chemistry, allows for the facile construction of α,β-unsaturated systems, which are key intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and functional materials.[1] The derivatives of Meldrum's acid have shown significant potential in exhibiting a range of biological activities, including antimicrobial, antioxidant, and antimalarial properties.[1][2]
This application note provides a comprehensive, step-by-step guide for researchers and drug development professionals on the use of Meldrum's acid in a two-stage synthetic sequence. We will first detail the Knoevenagel condensation of Meldrum's acid with an amine to form a 5-(aminomethylene) intermediate. Subsequently, we will explore the utility of this intermediate as a versatile synthon for the construction of complex heterocyclic scaffolds, a common motif in many drug candidates. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Part 1: Synthesis of 5-(Aminomethylene)-Meldrum's Acid Intermediate
The initial step in this synthetic sequence is the formation of a 5-(aminomethylene) derivative of Meldrum's acid. This is achieved through a Knoevenagel-type condensation between Meldrum's acid and a suitable amine source, often in the presence of a dehydrating agent like triethyl orthoformate.
Reaction Mechanism and Rationale
The high acidity of the C-5 protons of Meldrum's acid allows for its facile deprotonation, even by weak bases, to form a stabilized enolate. This enolate then acts as the nucleophile in the condensation reaction. When reacted with an amine in the presence of an orthoformate, the orthoformate serves as a one-carbon electrophile, which first reacts with the amine to form a reactive intermediate. This is then attacked by the Meldrum's acid enolate, and subsequent elimination of alcohol and water drives the reaction to completion, yielding the stable 5-(aminomethylene) product.
Diagram 1: Proposed Reaction Mechanism for the Synthesis of 5-(Aminomethylene)-Meldrum's Acid
Caption: Mechanism of 5-(Aminomethylene)-Meldrum's acid synthesis.
Detailed Experimental Protocol: Synthesis of 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione
This protocol provides a representative example for the synthesis of a 5-(aminomethylene) derivative using aniline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Meldrum's Acid | 144.12 | 1.44 g | 10.0 |
| Aniline | 93.13 | 0.93 g (0.91 mL) | 10.0 |
| Triethyl Orthoformate | 148.20 | 2.22 g (2.5 mL) | 15.0 |
| Ethanol (absolute) | 46.07 | 20 mL | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Meldrum's acid (1.44 g, 10.0 mmol) and absolute ethanol (20 mL). Stir the mixture at room temperature until the Meldrum's acid is fully dissolved.
-
Reagent Addition: To the stirred solution, add triethyl orthoformate (2.22 g, 15.0 mmol) followed by aniline (0.93 g, 10.0 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 1.5 to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. The product spot should be significantly less polar than the starting Meldrum's acid.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The resulting solid is often of high purity. If further purification is required, recrystallization from ethanol or a mixture of ethanol and water can be performed. Dry the purified product under vacuum.
Expected Yield and Characterization:
-
Yield: Typically in the range of 60-80%.
-
Appearance: White to off-white crystalline solid.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. For 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, characteristic signals in ¹H NMR would include a singlet for the two methyl groups of the Meldrum's acid moiety, aromatic protons from the phenyl group, a singlet for the vinyl proton, and a broad singlet for the N-H proton.[1]
Part 2: Knoevenagel Condensation and Cyclization of 5-(Aminomethylene)-Meldrum's Acid Derivatives for Heterocycle Synthesis
The 5-(aminomethylene) derivatives of Meldrum's acid are valuable intermediates for the synthesis of a variety of heterocyclic compounds. The enamine-like reactivity of these compounds allows them to undergo further condensation and cyclization reactions with suitable electrophiles, leading to the formation of pyridinones, pyrimidinones, and other fused heterocyclic systems of medicinal interest.[4][5]
Reaction Principle: A Domino Knoevenagel-Michael-Cyclization Sequence
In this stage, the 5-(aminomethylene) intermediate can react with another active methylene compound in a domino sequence. This often involves an initial Knoevenagel-type condensation, followed by an intramolecular Michael addition and subsequent cyclization and aromatization (or tautomerization) to yield the final heterocyclic product. The specific outcome of the reaction is highly dependent on the nature of the reaction partner and the reaction conditions employed.
Diagram 2: General Workflow for Heterocycle Synthesis
Caption: Workflow for heterocycle synthesis from the intermediate.
Illustrative Protocol: Synthesis of a Substituted Pyridinone Derivative
This protocol outlines a general procedure for the reaction of a 5-(aminomethylene)-Meldrum's acid derivative with malononitrile to form a highly functionalized pyridinone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione | 261.26 | 2.61 g | 10.0 |
| Malononitrile | 66.06 | 0.66 g | 10.0 |
| Piperidine | 85.15 | 0.17 g (0.2 mL) | 2.0 |
| Ethanol (absolute) | 46.07 | 30 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione (2.61 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol) in absolute ethanol (30 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.17 g, 2.0 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol.
Safety and Handling Precautions
-
Meldrum's Acid: While stable, Meldrum's acid can decompose upon prolonged heating. Handle in a well-ventilated fume hood.
-
Solvents: Ethanol is flammable. Ensure all heating is performed using a heating mantle and in a well-ventilated area, away from open flames.
-
Reagents: Aniline is toxic and readily absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Piperidine is corrosive and flammable. Handle with care in a fume hood. Malononitrile is toxic and should be handled with appropriate precautions.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Part 1 | Incomplete reaction. | Increase reaction time or ensure the reaction is at a full reflux. Check the purity of the starting materials. |
| Side reactions. | Use a milder base or lower the reaction temperature. | |
| Reaction Stalls in Part 2 | Insufficient catalyst. | Increase the amount of catalyst slightly. |
| Low reactivity of starting materials. | A stronger base or higher boiling point solvent (e.g., DMF, n-butanol) may be required. | |
| Product Purification Issues | Oily product. | Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. Column chromatography may be necessary. |
| Contamination with starting materials. | Ensure the reaction has gone to completion using TLC. Optimize the recrystallization solvent system. |
Conclusion
The Knoevenagel condensation of Meldrum's acid provides a robust and efficient entry point to a diverse range of functionalized intermediates, such as 5-(aminomethylene) derivatives. These synthons, in turn, are powerful tools for the construction of complex heterocyclic molecules with significant potential in drug discovery and development. The protocols detailed in this application note offer a reliable foundation for researchers to explore this rich area of synthetic chemistry. By understanding the underlying mechanisms and key experimental parameters, these methods can be adapted and expanded to generate novel libraries of bioactive compounds.
References
-
A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. UiTM Institutional Repository. Available at: [Link]
-
A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. UiTM Journal. Available at: [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Available at: [Link]
-
The Synthesis of New 5-R-Aminoazolo[1,5-a]pyrimidin-7-ones from an N,S-Acetal Derivative of Meldrum's Acid. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Synthesis and Reactions of 5-[Amino(thiomethyl)methylene]- 2,2-dimethyl-1,3-dioxane-4,6-dione. Zeitschrift für Naturforschung B. Available at: [Link]
-
A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. UiTM Journal. Available at: [Link]
-
Synthesis of Mannich Bases of Meldrum's Acid and Its 5-Substituted Derivatives. Synthetic Communications. Available at: [Link]
-
Meldrum's Acid in Organic Synthesis. HETEROCYCLES. Available at: [Link]
-
Synthesis of some heterocyclic compounds derivatives by using meldrum's acid as starting. Connect Journals. Available at: [Link]
-
Recent Developments on Five-Component Reactions. Molecules. Available at: [Link]
-
Knoevenagel condensation between Meldrum's acid and aldehyde in water. Frontiers. Available at: [Link]
-
Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. SAGE Publications Inc.. Available at: [Link]
-
Preparation of a Donor-Acceptor Stenhouse Adduct (DASA). Organic Syntheses. Available at: [Link]
-
Methyl Phenylacetylacetate. Organic Syntheses. Available at: [Link]
-
Condensation of Meldrum's acid with aromatic aldehydes in EAN. ResearchGate. Available at: [Link]
-
Synthetic utility of Meldrum's acid in organic synthesis. ResearchGate. Available at: [Link]
-
2-Methyl-4H-pyran-4-one. Organic Syntheses. Available at: [Link]
-
Synthetic return of the Meldrum's acid. 2,2-dimethyl- 1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one de. Research Square. Available at: [Link]
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Cracking Meldrum's Acid: Lowering the Temperature. Open Research Repository. Available at: [Link]
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Application Notes & Protocols: Synthesis and Reactivity of 5-(Aminomethylene)Meldrum's Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and versatile reactivity of 5-(aminomethylene)Meldrum's acid derivatives. These compounds, existing as stable enaminone tautomers of β-keto-amines, are highly valuable and flexible intermediates in modern organic synthesis. Their facile, often one-pot, preparation combined with a rich and tunable reactivity profile makes them powerful building blocks for the construction of a diverse array of complex molecules and heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. This document delves into the causality behind synthetic choices, provides detailed, field-proven protocols, and explores the mechanistic underpinnings of their key transformations, including their utility as Michael acceptors and precursors in cycloaddition and heterocyclic synthesis.
Introduction: The Unique Utility of Meldrum's Acid and its Progeny
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a uniquely reactive cyclic derivative of malonic acid. Its constrained cyclic structure imparts a high acidity to the C-5 methylene protons (pKa ≈ 4.9 in water), far exceeding that of its acyclic counterparts.[1] This heightened acidity allows for easy deprotonation and subsequent functionalization at the C-5 position, making it a cornerstone reagent in C-C bond formation.[2]
The 5-(aminomethylene) derivatives, the focus of this guide, are electron-rich olefins and enaminones, which possess a conjugated system that allows for a rich and varied reactivity. They are key intermediates for the synthesis of a wide range of biologically active molecules, including antibacterial, antimalarial, and anticancer agents.[3] Their stability, ease of synthesis, and predictable reactivity make them indispensable tools for the synthetic chemist.
Synthesis of 5-(Aminomethylene)Meldrum's Acid Derivatives: A Robust and Efficient Approach
The most prevalent and efficient method for the synthesis of 5-(aminomethylene)Meldrum's acid derivatives is a one-pot, three-component condensation reaction involving Meldrum's acid, an orthoformate (typically triethyl orthoformate), and a primary or secondary amine.[4][5][6] This method is valued for its operational simplicity, high yields, and the ability to generate a diverse library of derivatives by simply varying the amine component.
The "Why": Mechanistic Insights into the Three-Component Synthesis
The reaction proceeds through a well-defined sequence. Initially, Meldrum's acid reacts with triethyl orthoformate, often under mild heating, to form an electrophilic intermediate, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This intermediate is highly reactive towards nucleophiles. The subsequent addition of an amine leads to a nucleophilic attack at the exocyclic methylene carbon, followed by the elimination of ethanol, to afford the final 5-(aminomethylene) derivative. The driving force for this final step is the formation of a thermodynamically stable, conjugated enaminone system.
Protocol: One-Pot Synthesis of 5-(((4-Methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
This protocol provides a representative procedure for the synthesis of an N-aryl substituted derivative.
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Triethyl orthoformate
-
p-Anisidine (4-methoxyaniline)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a 100 mL round-bottom flask, add Meldrum's acid (1.44 g, 10 mmol) and triethyl orthoformate (1.78 g, 12 mmol).
-
Add 30 mL of anhydrous ethanol to the flask.
-
Heat the mixture to reflux with stirring for 1 hour. The solution should become clear.
-
Add p-anisidine (1.23 g, 10 mmol) to the reaction mixture.
-
Continue to reflux the mixture for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from ethanol to yield a crystalline solid.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Meldrum's Acid | 144.12 | 10 | 1.44 g |
| Triethyl Orthoformate | 148.20 | 12 | 1.78 g (2.0 mL) |
| p-Anisidine | 123.15 | 10 | 1.23 g |
| Ethanol | - | - | 30 mL |
| Expected Yield | - | - | >85% |
Reactivity of 5-(Aminomethylene)Meldrum's Acid Derivatives: A Versatile Synthetic Platform
The reactivity of these derivatives is dominated by the enaminone functionality. The nitrogen lone pair donates electron density into the conjugated system, making the β-carbon (the exocyclic methylene carbon) electron-rich and the α-carbon (C-5 of the Meldrum's acid ring) susceptible to nucleophilic attack. This electronic nature dictates their role in various transformations.
Michael Addition Reactions: The Role as an Electrophilic Acceptor
Despite the electron-donating nature of the amino group, the strong electron-withdrawing effect of the two carbonyl groups of the Meldrum's acid moiety renders the exocyclic double bond susceptible to conjugate addition by soft nucleophiles. This makes them effective Michael acceptors.
Protocol: Michael Addition of Thiophenol
Materials:
-
5-(Aminomethylene)Meldrum's acid derivative
-
Thiophenol
-
Triethylamine (as a catalyst)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the 5-(aminomethylene)Meldrum's acid derivative (5 mmol) in 20 mL of DCM in a round-bottom flask.
-
Add thiophenol (5.5 mmol) to the solution.
-
Add a catalytic amount of triethylamine (2-3 drops).
-
Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Thermal Reactions and Heterocyclic Synthesis
One of the most powerful applications of 5-(aminomethylene)Meldrum's acid derivatives is their use as precursors for highly reactive ketene intermediates via thermal decomposition. Flash vacuum pyrolysis (FVP) or heating in a high-boiling solvent leads to the elimination of acetone and carbon dioxide, generating a transient (aminomethylene)ketene. This ketene can then undergo intramolecular cyclization or be trapped by various reagents to form a wide range of heterocycles.[7]
-
Synthesis of Pyridones: Intramolecular cyclization of N-aryl derivatives can lead to the formation of quinolones.
-
Synthesis of Pyrrolones: FVP of N,N-disubstituted aminomethylene derivatives can provide a route to 1H-pyrrol-3(2H)-ones.
Conclusion and Future Outlook
5-(Aminomethylene)Meldrum's acid derivatives are exceptionally versatile and readily accessible synthetic intermediates. Their predictable and tunable reactivity, stemming from the unique electronic properties of the enaminone moiety within the Meldrum's acid framework, allows for their application in a wide array of synthetic transformations. The protocols detailed herein represent robust and reproducible methods for their preparation and subsequent reaction. The continued exploration of their reactivity, particularly in the realms of asymmetric catalysis and the synthesis of complex natural products and pharmaceuticals, promises to further solidify their importance in the synthetic chemist's toolkit.
References
-
Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologic. Scientific Reports. Available at: [Link]
-
THE SYNTHESIS OF 2-ALKYL-4-PYRONES FROM MELDRUM'S ACID. Organic Syntheses. Available at: [Link]
-
Synthesis, Characterization and Evaluation of Some Meldrum's Acid Derivatives as Lubricant Additives. Iraqi Journal of Science. Available at: [Link]
-
Article - Synthesis, Characterization and Evaluation of Some Meldrum's Acid Derivatives as Lubricant Additives. Digital Repository. Available at: [Link]
-
A one-pot reaction of Meldrum's acid with ethyl orthoformate and hydrazines. ResearchGate. Available at: [Link]
-
One Hundred Years of Meldrum′s Acid: Advances in the Synthesis of Pyridine and Pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. Available at: [Link]
-
Selected applications of Meldrum’s acid – a tutorial. Organic & Biomolecular Chemistry. Available at: [Link]
-
The formation of enaminoenaminones from N-alkylaminomethylene derivatives of Meldrum's acid. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Study of Meldrum's Acid Cyclization Reactions. PubMed. Available at: [Link]
-
Reaction of acyclic enaminones with methoxymethylene Meldrum's acid. Synthetic and structural implications. ResearchGate. Available at: [Link]
-
synthetic and structural implications Reaction of acyclic enaminones with methoxymethylene meldrum's acid. SciELO. Available at: [Link]
-
One-Pot Reactions of Triethyl Orthoformate with Amines. ResearchGate. Available at: [Link]
-
One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. Available at: [Link]
-
Study of Meldrum's Acid Cyclization Reactions. Request PDF. Available at: [Link]
-
Synthetic return of the Meldrum's acid. 2,2-dimethyl- 1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one de. Research Square. Available at: [Link]
-
A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Journal. Available at: [Link]
-
Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. PDF. Available at: [Link]
Sources
Synthesis of 5-Aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione: A Detailed Application Note and Protocol
Introduction: The Versatility of a Privileged Scaffold
5-Aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione, an enaminone derivative of Meldrum's acid, is a highly versatile synthetic intermediate with significant applications in medicinal chemistry and drug development. The unique electronic and structural features of this compound, arising from the conjugation of the amino group with the dicarbonyl system of the Meldrum's acid moiety, render it an invaluable building block for the synthesis of a diverse array of heterocyclic compounds. Meldrum's acid itself is renowned for the high acidity of its C5 methylene protons, making it an excellent substrate for condensation reactions.[1] The introduction of the aminomethylene group at this position transforms the molecule into a key precursor for compounds with a wide spectrum of biological activities. This guide provides a comprehensive, step-by-step protocol for the synthesis of this important intermediate, grounded in established chemical principles and supported by practical insights for researchers in organic synthesis and drug discovery.
Mechanistic Rationale: A Two-Step, One-Pot Transformation
The synthesis of 5-aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione is elegantly achieved through a one-pot, two-step reaction sequence. This approach is both efficient and atom-economical, proceeding through a highly reactive electrophilic intermediate.
Step 1: Formation of the Electrophilic Intermediate. The reaction is initiated by the acid-catalyzed reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) with an orthoformate, typically triethyl orthoformate. This step generates a highly electrophilic species, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. The acidic proton at the C5 position of Meldrum's acid facilitates the initial condensation with the orthoformate.
Step 2: Nucleophilic Addition of Ammonia. The in situ-generated ethoxymethylene intermediate is then subjected to a nucleophilic attack by an ammonia source. The amino group displaces the ethoxy group, forming the stable enaminone product, 5-aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione. The overall reaction is driven by the formation of the thermodynamically stable conjugated system.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) | ≥98% | Sigma-Aldrich | Store in a desiccator. |
| Triethyl Orthoformate | ≥98% | Sigma-Aldrich | Store under inert gas. |
| Ethanol | Anhydrous | Fisher Scientific | |
| Ammonium Hydroxide | 28-30% NH₃ basis | Sigma-Aldrich | Use in a well-ventilated fume hood. |
| Diethyl Ether | Anhydrous | Fisher Scientific | For washing the product. |
| Celite® | --- | Sigma-Aldrich | For filtration, if necessary. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Synthesis Procedure
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 5-aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 7.21 g, 50 mmol) and anhydrous ethanol (50 mL).
-
Formation of the Intermediate: To the stirred suspension, add triethyl orthoformate (8.89 mL, 53.5 mmol). Heat the reaction mixture to reflux using a heating mantle or oil bath. The solid Meldrum's acid will gradually dissolve as the reaction proceeds. Continue refluxing for 2 hours. The solution should become clear and may take on a pale yellow color.
-
Nucleophilic Addition: After 2 hours of reflux, allow the reaction mixture to cool to approximately 40-50 °C. Carefully add ammonium hydroxide solution (28-30%, ~5.7 mL, ~75 mmol) dropwise to the reaction mixture using a dropping funnel over a period of 10-15 minutes. A precipitate may begin to form during the addition.
-
Reaction Completion: After the addition of ammonium hydroxide is complete, stir the reaction mixture at room temperature for an additional 1 hour to ensure complete reaction.
-
Isolation of the Product: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether (2 x 15 mL) to remove any residual impurities. Dry the product under vacuum to obtain 5-aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione as a crystalline solid.
Quantitative Data Summary
| Parameter | Value |
| Meldrum's Acid | 7.21 g (50 mmol) |
| Triethyl Orthoformate | 8.89 mL (53.5 mmol) |
| Ammonium Hydroxide (28-30%) | ~5.7 mL (~75 mmol) |
| Anhydrous Ethanol | 50 mL |
| Reflux Time (Step 1) | 2 hours |
| Stirring Time (Step 2) | 1 hour |
| Expected Yield | 75-85% |
| Appearance | White to off-white crystalline solid |
| Molecular Weight | 171.15 g/mol |
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured by careful monitoring of the reaction progress and rigorous characterization of the final product.
Reaction Monitoring
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) is a suitable eluent system.
-
Stationary Phase: Silica gel plates (Silica Gel 60 F₂₅₄).
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
The disappearance of the starting material (Meldrum's acid) and the formation of a new, more polar spot corresponding to the enaminone product will indicate the progression of the reaction.
Product Characterization
To confirm the identity and purity of the synthesized 5-aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione, the following analytical techniques are recommended:
-
Melting Point: The purified product should exhibit a sharp melting point.
-
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural confirmation. The expected chemical shifts are outlined in the table below.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H, C=O, and C=C functional groups.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Expected ¹H and ¹³C NMR Data (in CDCl₃)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C(CH₃)₂ | ~1.7 (s, 6H) | ~27.0 |
| C (CH₃)₂ | --- | ~104.5 |
| C=C H-NH₂ | ~8.0-8.5 (br s, 1H) | ~150.0 |
| CH-N H₂ | ~5.5-6.5 (br s, 2H) | --- |
| C =CH-NH₂ | --- | ~85.0 |
| C =O | --- | ~164.0 |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. The broad signals for the NH₂ and vinyl protons are due to quadrupole broadening and potential hydrogen bonding.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 5-aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione, a key intermediate in the development of novel therapeutic agents. By understanding the underlying reaction mechanism and employing rigorous analytical techniques for characterization, researchers can confidently synthesize this valuable compound for their drug discovery and development programs.
References
-
Pungot, A. L. A., et al. (2021). A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. Journal of Academia, 9(1), 80-84. [Link]
-
da Silva, L. E., et al. (2006). 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Acta Crystallographica Section E: Structure Reports Online, 62(9), o3866-o3867. [Link]
-
McNab, H. (1978). Meldrum's acid. Chemical Society Reviews, 7(3), 345-358. [Link]
-
Chen, B. C. (1991). Meldrum's acid in organic synthesis. Heterocycles, 32(3), 529-597. [Link]
-
Bigi, F., et al. (1999). A revision of the Biginelli reaction under solvent-free conditions. A new protocol for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. Tetrahedron Letters, 40(17), 3465-3468. [Link]
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
-
Meldrum's acid. (2023). In Wikipedia. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Welcome to the dedicated technical support guide for the synthesis of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. As a key intermediate, its successful synthesis is paramount. This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols grounded in established chemical principles.
Troubleshooting Guide: Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis. The format is designed to help you quickly diagnose and resolve experimental hurdles.
Question 1: My reaction shows very low to no conversion to the desired product. What are the likely causes?
Answer: Low or no product yield is a common issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or procedural setup.
-
Reagent Integrity:
-
Meldrum's Acid Quality: The starting material, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), is the cornerstone of this synthesis. Its C5 methylene protons are highly acidic (pKa ≈ 4.9), which is the basis for its reactivity in Knoevenagel-type condensations.[1][2] If the Meldrum's acid is old or has been improperly stored, it may have hydrolyzed. Check the melting point (typically 95–97°C with decomposition)[3]; a significant deviation suggests impurity. If in doubt, recrystallize from an appropriate solvent or purchase a fresh batch.[4]
-
Amine and Formyl Source: The most common synthetic route involves a formylating agent like triethyl orthoformate and an amine source (e.g., ammonium acetate, ammonia). Ensure these reagents are fresh. Triethyl orthoformate can hydrolyze over time, and the purity of the amine source is critical.
-
-
Reaction Conditions:
-
Temperature Control: While the reaction can often be performed at room temperature, some variations may require gentle heating to proceed at a reasonable rate.[5] However, excessive heat can cause Meldrum's acid and its derivatives to decompose, often via the formation of a reactive ketene intermediate, which can lead to unwanted side products.[1][6] Careful temperature monitoring and control are essential.
-
Solvent Choice: The choice of solvent is critical. Alcohols like ethanol or methanol are commonly used.[7][8] The solvent must be dry, as water can promote the hydrolysis of both the starting material and the orthoformate.
-
-
Procedural Logic:
-
Order of Addition: Typically, Meldrum's acid is dissolved or suspended in the solvent before the addition of the amine and the formylating agent. A premature reaction between the amine and the formylating agent can reduce the efficiency of the main reaction.
-
Question 2: My TLC plate shows the consumption of starting material, but there are multiple product spots and the yield of the desired product is low. What side reactions are occurring?
Answer: The formation of multiple byproducts points to competing reaction pathways. The high reactivity of Meldrum's acid makes it susceptible to several side reactions.
-
Self-Condensation or Dimerization: The highly activated methylene group of Meldrum's acid can, under certain conditions, react with the enamine product or other electrophilic species in the mixture. This can be minimized by controlling stoichiometry and ensuring the formylating agent is present to react preferentially.
-
Reaction with Solvent: If using a reactive solvent, it may compete in the reaction. Using relatively inert solvents or those known to be effective (e.g., ethanol, methanol) is recommended.[1]
-
Ring-Opening Hydrolysis: The 1,3-dioxane-4,6-dione ring is sensitive to nucleophiles and can be opened, especially under harsh pH conditions (either strongly acidic or basic) or in the presence of water.[2] Ensure your workup procedure is performed expeditiously and under neutral or mildly acidic conditions.
To diagnose the issue, consider running control reactions (e.g., without the amine, without the formylating agent) to identify which components are leading to the byproducts.
Question 3: I've successfully formed the product, but I am struggling with its isolation and purification. It either oils out or gives a poor recovery after recrystallization.
Answer: Purification challenges are common for this class of compounds. The product, this compound, is a solid, but its derivatives can be oils or low-melting solids.
-
For Oily Products: If the product separates as an oil, it may be due to residual solvent or minor impurities. Try the following:
-
Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether). Vigorously stir or sonicate the mixture. This can often induce crystallization by washing away soluble impurities.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the oil can initiate crystallization.
-
-
For Recrystallization:
-
Solvent Selection: The literature indicates that methanol is an effective solvent for recrystallizing the title compound.[9] A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Procedure: Dissolve the crude product in a minimum amount of hot methanol. If the solution is colored, you can treat it with a small amount of activated carbon and filter it while hot. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by vacuum filtration.[5]
-
-
Column Chromatography: If recrystallization fails, flash column chromatography is a reliable alternative. Use a silica gel stationary phase and a solvent system like ethyl acetate/hexanes. The product is polar and should separate well from less polar impurities.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism for this synthesis? A: The synthesis is a variation of the Knoevenagel condensation.[3][7] The reaction is initiated by the deprotonation of the highly acidic C5 methylene group of Meldrum's acid. The resulting carbanion then acts as a nucleophile, attacking the formylating agent (or its activated equivalent formed in situ with the amine). This is followed by elimination to form the stable, conjugated enamine product.
Q: How stable is the final product, and what are the optimal storage conditions? A: this compound is a stable crystalline solid under normal conditions. However, like most Meldrum's acid derivatives, it is sensitive to prolonged exposure to moisture, high heat, and strong acids or bases, which can cause hydrolysis of the dioxane ring. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q: Can I use different amines to create substituted aminomethylene derivatives? A: Absolutely. This is one of the key synthetic advantages of this reaction. Using primary or secondary amines instead of an ammonia source will yield N-substituted derivatives. The general procedure remains the same, though reaction times and yields may vary depending on the nucleophilicity and steric bulk of the amine.[7]
Validated Experimental Protocol
This protocol describes a general and reliable method for the synthesis of this compound.
Materials & Reagents:
| Reagent | Formula | M.W. | Amount | Moles |
| Meldrum's Acid | C₆H₈O₄ | 144.13 | 1.44 g | 10 mmol |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 0.77 g | 10 mmol |
| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 2.2 mL | 15 mmol |
| Ethanol | C₂H₅OH | 46.07 | 20 mL | - |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Meldrum's acid (1.44 g, 10 mmol) and ethanol (20 mL).
-
Reagent Addition: Add ammonium acetate (0.77 g, 10 mmol) followed by triethyl orthoformate (2.2 mL, 15 mmol) to the suspension.
-
Reaction: Stir the mixture at room temperature. The solids will gradually dissolve as the reaction proceeds, and a new precipitate (the product) may begin to form.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the Meldrum's acid spot.
-
Isolation: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) and then with diethyl ether (10 mL) to aid in drying.
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain the final product. The typical yield is 75-85%. The product can be further purified by recrystallization from methanol if required.[9]
Visual Diagrams
Reaction Mechanism Workflow
The following diagram illustrates the key steps in the Knoevenagel-type condensation leading to the formation of the product.
Caption: Knoevenagel-type reaction mechanism.
Troubleshooting Flowchart
This flowchart provides a logical path for diagnosing and solving common synthesis problems.
Caption: A logical troubleshooting workflow.
References
-
Stricker, F., Peterson, J., & Read de Alaniz, J. (n.d.). Preparation of a Donor-Acceptor Stenhouse Adduct (DASA): 5-((2Z,4E)-5-(Diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses, 99, 79–93. [Link]
-
Adnan, A. I., Pungot, N. H., & Ash'ari, N. A. N. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Journal of Academia, 9(1), 80-84. [Link]
-
Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. (2017). Journal of Chemical Research, 41(2), 72-74. [Link]
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (n.d.). MELDRUM'S ACID IN ORGANIC SYNTHESIS. 2. A GENERAL AND VERSATILE SYNTHESIS OF β-KETO ESTERS. Organic Syntheses, 63, 121. [Link]
-
Al-Saeedi, S. I., Islam, M. S., Al-Majid, A. M., El-Senduny, F. F., & Badria, F. A. (2023). Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. Scientific Reports, 13(1), 18882. [Link]
-
Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane-4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. (2023). Research Square. [Link]
-
da Silva, L. E., Joussef, A. C., Silva, L. L., Foro, S., & Schmidt, B. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(9), o3866-o3867. [Link]
-
Gunjal Industries. (2023). Best Meldrum Acid: Properties, Synthesis & Key Applications. [Link]
-
Ristovski, S., Bozinovski, D., & Stefov, S. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1735. [Link]
-
Synthesis and Reactions of 5-[Amino(thiomethyl)methylene]- 2,2-dimethyl-1,3-dioxane-4,6-dione. (2009). Zeitschrift für Naturforschung B, 64(1), 101-105. [Link]
-
Adnan, A. I., et al. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Journal. [Link]
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]
- 3. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 7. ir.uitm.edu.my [ir.uitm.edu.my]
- 8. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Welcome to the technical support center for the purification of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful purification of this versatile building block.
Overview of this compound
This compound, an enaminone derivative of Meldrum's acid, is a valuable intermediate in organic synthesis. Its unique structural features, including a highly acidic methylene group and reactive carbonyl functionalities, make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential biological activities.[1][2][3] The purification of this compound is crucial to remove unreacted starting materials, byproducts, and decomposition products, which can interfere with subsequent reactions and biological assays.
The compound typically appears as a white to pale yellow or reddish crystalline powder.[4] Proper handling and storage are essential, as it should be kept in a tightly closed container and stored in a refrigerator.[4][5]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Problem: Low Yield After Recrystallization
Q: I am experiencing a significant loss of product during recrystallization. What are the possible causes and how can I improve the yield?
A: Low recovery after recrystallization is a common issue and can be attributed to several factors:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved, even after cooling, leading to lower recovery.
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice, and smaller, less pure crystals may form.
-
Decomposition: Meldrum's acid and its derivatives can be thermally sensitive.[1] Prolonged heating during dissolution can lead to decomposition, resulting in a lower yield of the desired product.
Solutions:
-
Solvent Selection: Methanol is a commonly reported solvent for the recrystallization of this compound.[6] If methanol is not providing satisfactory results, consider a solvent screen with other polar protic or aprotic solvents. A mixed solvent system, such as methanol/water or ethanol/water, can also be effective.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can further induce crystallization by placing the flask in an ice bath or refrigerator.
-
Minimize Heating Time: Dissolve the compound in the solvent by heating it gently and for the shortest time possible to prevent thermal decomposition.
Problem: Product Discoloration (Yellow to Reddish Tinge)
Q: My purified product has a yellow or reddish color instead of being white. What causes this discoloration and is it a sign of impurity?
A: While the pure compound is often described as white, a pale yellow to reddish color can also be observed.[4] This discoloration can arise from several sources:
-
Trace Impurities: The presence of even small amounts of colored byproducts from the synthesis can impart a tint to the final product. These could be unreacted starting materials or products of side reactions.
-
Decomposition Products: As mentioned, Meldrum's acid derivatives can be unstable.[1] Decomposition, which can be initiated by heat, light, or the presence of acidic or basic impurities, can lead to colored byproducts.
-
Oxidation: The enamine functionality can be susceptible to oxidation, which may result in colored species.
Solutions:
-
Activated Carbon Treatment: During recrystallization, after the crude product is dissolved in the hot solvent, you can add a small amount of activated carbon (charcoal) to the solution. The activated carbon will adsorb colored impurities. After a brief heating period, the charcoal is removed by hot filtration through a pad of celite, and the filtrate is allowed to cool.
-
Column Chromatography: If recrystallization is insufficient to remove the colored impurities, column chromatography can be a more effective purification method. A silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can separate the desired compound from the colored impurities.
-
Inert Atmosphere: When possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Problem: Oily Product Instead of Crystalline Solid
Q: After removing the solvent, my product is an oil and refuses to crystallize. What should I do?
A: The failure of a product to crystallize, often referred to as "oiling out," can be due to the presence of impurities that inhibit crystal lattice formation or because the compound is below its melting point but still in a supercooled liquid state.
Solutions:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure crystalline product, add a tiny crystal (a "seed crystal") to the oil. This will provide a template for crystallization.
-
Trituration: Add a poor solvent in which your compound is insoluble. Vigorously stir or sonicate the mixture. This can often induce crystallization by washing away impurities that are more soluble in the poor solvent and providing mechanical energy for nucleation.
-
Re-purification: If the above methods fail, it is likely that the product is significantly impure. In this case, re-purification by column chromatography is recommended to remove the impurities that are preventing crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: Recrystallization is the most common and often sufficient method for purifying this compound. Methanol has been reported as an effective solvent for this purpose.[6] For higher purity requirements or to remove persistent impurities, column chromatography using silica gel is a suitable alternative.
Q2: What are the potential impurities I should be aware of?
A2: Potential impurities can include:
-
Unreacted starting materials: Meldrum's acid and the amine source used in the synthesis.
-
Byproducts of the condensation reaction.
-
Decomposition products: Thermal degradation of Meldrum's acid derivatives can produce ketenes, acetone, and carbon dioxide.[7][8]
-
Solvent residues from the reaction or previous purification steps.
Q3: How can I assess the purity of my final product?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (around 95 °C) is a good indicator of purity.[4] Impurities will typically broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the structure and identifying impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.
Q4: What are the safety precautions for handling this compound?
A4: It is important to handle this compound with appropriate safety measures. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat.[4][9] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[4][5] Avoid contact with skin and eyes.[4][9]
Experimental Protocols
Protocol for Recrystallization from Methanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling for extended periods.
-
If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then gently reheat the mixture for a few minutes.
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper (or a cotton plug) to remove the activated carbon and any insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any remaining mother liquor.
-
Dry the purified crystals under vacuum.
Protocol for Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, product-adsorbed silica gel onto the top of the packed column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C7H9NO4 | [6] |
| Molecular Weight | 171.15 g/mol | [6] |
| Appearance | White to Pale yellow red, Crystal - Powder | [4] |
| Melting Point | 95 °C | [4] |
| Storage | Refrigerator | [4][5] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
- da Silva, L. E., Joussef, A. C., Silva, L. L., Foro, S., & Schmidt, B. (2006). This compound.
- Rachon, J., & Makowiec, S. (2011). Acyl Meldrum's acid derivatives: Application in organic synthesis. Arkivoc, 2011(1), 1-35.
- MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1735.
- Yadav, J. S., Reddy, B. V. S., & Rao, C. V. (2001). Meldrum's acid in organic synthesis. Journal of the Indian Institute of Science, 81(5), 425-446.
- Vanga, M. K., Bhukya, R., Thumma, V., Ambadipudi, S. S. S. S., Nayak, V. L., Andugulapati, S. B., & Manga, V. (2024). Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. RSC Medicinal Chemistry, 15(1), 211-224.
- Nestrova, O. V., et al. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM’S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Malaysian Journal of Fundamental and Applied Sciences, 17(2), 209-216.
- Stricker, F., Peterson, J., & Read de Alaniz, J. (2022). Preparation of a Donor-Acceptor Stenhouse Adduct (DASA): 5-((2Z,4E)-5-(Diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses, 99, 79-93.
- Bartkus, T. (2020). Cracking Meldrum's Acid: Lowering the Temperature. Queensland University of Technology.
- Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (1978). ACYLATION OF MELDRUM'S ACID. Organic Syntheses, 58, 58.
- Zhu, J., & Wang, Q. (2017). Reaction of Meldrum’s Acid with an Aminomethylating Agent and Nitroalkanes. Journal of Chemical Research, 41(2), 72-74.
- Trocka, A., Hromova, A., & Makowiec, S. (2024). Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane-4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. Short synthetic pathway to the biologically useful scaffold. Scientific Reports, 14(1), 227.
-
Wikipedia. (2023, December 29). Meldrum's acid. Retrieved from [Link]
- Trocka, A., Hromova, A., & Makowiec, S. (2023). Synthetic return of the Meldrum's acid. 2,2-dimethyl- 1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one de. Research Square.
- National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. PubChem.
-
TCI AMERICA. (2018). Meldrum's Acid, (=2,2-Dimethyl-1,3-dioxane-4,6-dione). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study | MDPI [mdpi.com]
- 3. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 8. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. As Senior Application Scientists, we have compiled this resource to address common challenges and improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the possible causes and how can I fix this?
Answer:
Low or non-existent yields in this synthesis can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Here’s a breakdown of potential causes and their solutions:
-
Poor Quality of Meldrum's Acid: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is susceptible to degradation, especially in the presence of moisture. It is crucial to use freshly recrystallized Meldrum's acid for optimal results.[1] Impurities in this starting material can significantly hinder the reaction.
-
Solution: Recrystallize your Meldrum's acid from acetone or acetone-hexane before use.[1] Ensure it is thoroughly dried and stored in a desiccator.
-
-
Inactive Amine Source: The amine source you are using for the aminomethylene group might be degraded or impure.
-
Solution: Use a fresh, high-purity source of the amine. If using a salt form (e.g., ammonium acetate), ensure it is anhydrous if the reaction is sensitive to water.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical.
-
Solution:
-
Solvent: Ethanol is a commonly used solvent for this reaction.[2] However, for some variations, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) might be beneficial, especially if water is a concern.[3]
-
Temperature: The reaction is often carried out at room temperature.[4] However, gentle heating (e.g., to 55-60°C) can sometimes improve the reaction rate and yield, but excessive heat can lead to the decomposition of Meldrum's acid.[3][5]
-
Catalyst: While the Knoevenagel condensation between the highly acidic Meldrum's acid and an amine might not strictly require a catalyst, a weak base like piperidine or even the amine reactant itself can act as a catalyst.[6] For less reactive amines, a catalytic amount of a mild acid like boric acid can be employed.[7]
-
-
-
Presence of Water: Water can hydrolyze Meldrum's acid and can also interfere with the formation of the enamine.
-
Solution: Use anhydrous solvents and reagents. The use of molecular sieves can be highly effective in removing trace amounts of water and has been shown to increase yields to near quantitative.[3]
-
Issue 2: Formation of Impurities and Side Products
Question: My final product is impure. What are the likely side reactions, and how can I minimize them?
Answer:
Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Michael Addition: The product, an α,β-unsaturated carbonyl compound, can act as a Michael acceptor. A second molecule of Meldrum's acid can potentially add to the enamine product, leading to a bis-adduct.[8]
-
Solution:
-
Stoichiometry: Use a slight excess of the amine source to ensure all the Meldrum's acid is consumed as the desired product.
-
Reaction Time: Monitor the reaction closely by TLC. Stopping the reaction once the starting Meldrum's acid is consumed can prevent the formation of Michael adducts.
-
-
-
Self-Condensation of Meldrum's Acid: While less common under mild conditions, self-condensation or decomposition of Meldrum's acid can occur, especially with prolonged reaction times or at elevated temperatures.[2]
-
Solution: Maintain the recommended reaction temperature and avoid unnecessarily long reaction times.
-
-
Formation of Unexpected Products: In some cases, particularly with certain substituted amines, unexpected cyclization or rearrangement products can form. For instance, the use of enaminones with acyl Meldrum's acids has been reported to yield structurally different products depending on the substituents.[3][9]
-
Solution: Carefully characterize your product using techniques like NMR and mass spectrometry to confirm its structure. If unexpected products are observed, a re-evaluation of the reaction mechanism and conditions is necessary.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product. What are the recommended purification methods?
Answer:
This compound is a solid. The primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for obtaining a pure product.
-
Recommended Solvent: Methanol is a commonly reported and effective solvent for recrystallization.[10] The product is dissolved in hot methanol and allowed to cool slowly to form crystals.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot methanol.
-
If the solution is colored, you can treat it with a small amount of activated charcoal and filter it hot.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
-
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be used.
-
Eluent System: A mixture of ethyl acetate and petroleum ether (or hexanes) is a good starting point for the eluent system.[11] The polarity can be adjusted based on the TLC analysis of the crude product.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is a Knoevenagel condensation. The reaction proceeds via a nucleophilic addition of the amine to one of the carbonyl groups of Meldrum's acid, followed by a dehydration step to form the C=C double bond of the enamine product. The high acidity of the C-5 protons of Meldrum's acid facilitates this reaction.[6][12]
Q2: What is the role of a catalyst in this reaction?
A2: In many cases, a catalyst is not strictly necessary due to the high reactivity of Meldrum's acid. The amine reactant itself can act as a base to deprotonate Meldrum's acid. However, for less reactive systems, a mild base like piperidine can be used to facilitate the initial deprotonation. Alternatively, a mild Lewis acid or Brønsted acid catalyst can activate the carbonyl group of Meldrum's acid towards nucleophilic attack.[7]
Q3: How stable is the final product, and what are the proper storage conditions?
A3: Derivatives of Meldrum's acid are generally stable crystalline solids. However, they can be susceptible to hydrolysis over long periods, especially if exposed to moisture. It is best to store the purified product in a cool, dry place, preferably in a desiccator. Some aminomethylene derivatives of Meldrum's acid have shown marked stability across a wide pH range (2-12).[13][14]
Q4: Can I use other derivatives of malonic acid for this synthesis?
A4: Yes, other active methylene compounds like diethyl malonate can be used. However, Meldrum's acid is often preferred due to its higher acidity (pKa ≈ 4.97), which allows the reaction to proceed under milder conditions, often without a strong base catalyst.[5] The cyclic structure of Meldrum's acid also pre-organizes the carbonyl groups for reaction.
Q5: What are some common starting materials for the "aminomethylene" part of the molecule?
A5: A variety of reagents can be used, including:
-
Ammonia (often from a salt like ammonium acetate)
-
Primary or secondary amines
-
Aminals or formamide acetals
The choice of reagent will depend on the desired substituent on the nitrogen atom.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific amine.
Materials:
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
Ammonium acetate (or other amine source)
-
Ethanol (anhydrous)
-
Molecular sieves (optional, but recommended)
Procedure:
-
In a round-bottom flask, dissolve Meldrum's acid (1 equivalent) in anhydrous ethanol.
-
If using, add activated 4Å molecular sieves to the solution.
-
Add ammonium acetate (1.1 equivalents) to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete (disappearance of the Meldrum's acid spot on TLC), filter the reaction mixture to remove the molecular sieves (if used).
-
Reduce the volume of the solvent under reduced pressure. The product will often precipitate.
-
Collect the solid product by filtration.
-
Purify the crude product by recrystallization from methanol.
Data Summary Table
The following table summarizes the effect of different conditions on the yield of similar enamine syntheses involving Meldrum's acid derivatives, as reported in the literature.
| Catalyst/Condition | Solvent | Temperature | Yield | Reference |
| None | Water | 60°C | 88% | [15] |
| Molecular Sieves | DCE | 55°C | 97% | [3] |
| None | DCE (boiling) | ~83°C | 30% | [3] |
| Boric Acid (10 mol%) | Ethanol | Reflux | Good to Excellent | [7] |
| (PhNH₃)₂CuCl₄ | Ethanol | Room Temp | 54-92% | [2] |
Visualizations
Reaction Mechanism
Caption: Knoevenagel condensation mechanism for the synthesis.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
-
Highly stable Meldrum's acid derivatives for irreversible aqueous covalent modification of amines. PMC. [Link]
-
Highly Stable Meldrum's Acid Derivatives for Irreversible Aqueous Covalent Modification of Amines. Figshare. [Link]
-
Meldrum’s acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. National Institutes of Health. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. MDPI. [Link]
-
A new source of methylene Meldrum's acid. Reactions with enamines. ResearchGate. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Meldrum's acid. Wikipedia. [Link]
-
Michael Reaction of Enyne Derivatives of Meldrum's Acid in Water: Synthetic Approach for Creating a C–N/C–S Bonds in with Low Reactive Nucleophiles. ResearchGate. [Link]
-
Preparation and pyrolysis of some N-protected derivatives of aminomethylene Meldrum's Acid. ResearchGate. [Link]
-
Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. SAGE Journals. [Link]
-
One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. [Link]
-
Preparation of a Donor-Acceptor Stenhouse Adduct (DASA): 5-((2Z,4E)-5-(Diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses. [Link]
-
Knoevenagel condensation between Meldrum’s acid and aldehyde in water. Frontiers in Chemistry. [Link]
-
This compound. ResearchGate. [Link]
-
A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Journal. [Link]
-
Synthetic return of the Meldrum's acid. 2,2-dimethyl- 1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one de. Research Square. [Link]
-
2,2-DIMETHYL-5-PHENYLACETYL-1,3-DIOXANE-4,6-DIONE. Organic Syntheses. [Link]
-
A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM’S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. Meldrum’s acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.uitm.edu.my [ir.uitm.edu.my]
- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journal.uitm.edu.my [journal.uitm.edu.my]
- 13. Highly stable Meldrum’s acid derivatives for irreversible aqueous covalent modification of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. figshare.com [figshare.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Welcome to the technical support guide for 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the handling, storage, and experimental use of this versatile synthetic intermediate. As a derivative of Meldrum's acid, this compound offers unique reactivity but also possesses inherent stability challenges, primarily related to its enaminone structure.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: Experimental Challenges
This section addresses specific problems you may encounter during your work. The solutions are based on an understanding of the compound's chemical properties, particularly its susceptibility to hydrolysis and thermal degradation.
Q1: My compound is showing discoloration and has poor solubility after a short period of storage. What is the cause?
Probable Cause: The most likely cause is hydrolysis due to exposure to atmospheric moisture. This compound is an enaminone, a class of compounds susceptible to hydrolysis, which cleaves the aminomethylene group to regenerate the parent dicarbonyl compound (Meldrum's acid) and ammonia.[4][5][6] This degradation is often accelerated by trace amounts of acid.
Solution & Prevention:
-
Strict Anhydrous Storage: The compound must be stored under inert gas (Argon or Nitrogen) in a tightly sealed container.
-
Low Temperature: Refrigeration is critical to slow the rate of any potential degradation.
-
Use of a Desiccator: Store vials of the compound within a desiccator to minimize exposure to ambient moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or lower | Reduces kinetic rate of decomposition. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly-sealed amber glass vial | Protects from light and moisture ingress. |
| Location | Inside a desiccator | Provides an additional barrier against humidity. |
Q2: My reaction yield is unexpectedly low, and analysis of the crude product shows a significant amount of Meldrum's acid.
Probable Cause: This is a classic symptom of in-situ decomposition via acid-catalyzed hydrolysis.[6][7] This can be triggered by several factors within your reaction setup:
-
Acidic Reagents or Catalysts: The presence of any Brønsted or Lewis acids will significantly accelerate the hydrolysis of the enaminone.
-
Protic Solvents: Solvents with acidic protons, such as water or alcohols, can act as both a proton source and a nucleophile in the hydrolysis mechanism.
-
Trace Acid Impurities: Impurities in solvents or reagents can be sufficient to initiate degradation.
Mechanistic Insight: The Hydrolysis Pathway The degradation proceeds via protonation of the β-carbon of the enamine, which makes it highly electrophilic and susceptible to nucleophilic attack by water. This is followed by the collapse of the resulting intermediate to yield Meldrum's acid and the corresponding amine (or ammonia).[7]
Caption: Acid-catalyzed hydrolytic decomposition pathway.
Recommended Solutions:
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents to minimize water content.
-
Buffer the Reaction: If acidic conditions are unavoidable, consider if a non-nucleophilic base or buffer can be used to maintain a neutral or slightly basic pH.
-
Alternative Catalysts: Explore non-acidic catalysts for your desired transformation if possible.
-
Temperature Control: Keep the reaction temperature as low as feasible, as higher temperatures can accelerate decomposition.
Q3: I am experiencing significant product loss and smearing during purification by silica gel chromatography. Why?
Probable Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups on its surface. This acidic environment acts as a stationary catalyst, promoting the rapid hydrolysis of your compound as it moves through the column.[6][7]
Troubleshooting Workflow for Purification:
Caption: Decision workflow for purifying unstable compounds.
Detailed Protocol: Preparation of Neutralized Silica Gel
-
Prepare your desired solvent system (eluent).
-
Add a small amount of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the eluent. A concentration of 0.5-1% (v/v) is typically sufficient.
-
Use this base-containing eluent to prepare the silica slurry and equilibrate the column.
-
Run the chromatography as usual. The amine base will neutralize the acidic sites on the silica, preventing on-column decomposition of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical instability of this compound?
The primary stability issue is its susceptibility to hydrolysis , particularly under acidic conditions.[4][6][7] The molecule contains an enaminone functional group, where a nitrogen atom is conjugated with a carbon-carbon double bond and carbonyl groups. This system is readily cleaved by water, especially when catalyzed by acid, to revert to Meldrum's acid and ammonia.
Q2: How does pH affect the stability of the compound?
The compound's stability is highly pH-dependent.
-
Acidic pH (pH < 7): Highly unstable. The rate of hydrolysis is significantly accelerated due to the catalytic action of protons.[4][8]
-
Neutral pH (pH ≈ 7): Moderately stable, but hydrolysis can still occur, especially in the presence of water over extended periods. Some specialized Meldrum's acid derivatives have been designed for stability at neutral pH.[9][10]
-
Basic pH (pH > 8): Generally more stable against hydrolysis of the enaminone group. However, at very high pH (e.g., >12), the Meldrum's acid ring itself may become susceptible to hydroxylate formation and potential ring-opening.[10]
Caption: Relationship between pH and stability.
Q3: Which solvents are recommended for handling and reactions?
Solvent choice is critical for maintaining the compound's integrity.
| Solvent Class | Examples | Compatibility & Stability |
| Aprotic, Non-polar | Hexanes, Toluene, Benzene | Excellent: Recommended for long-term storage in solution. |
| Aprotic, Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc) | Good: Generally suitable for reactions. Ensure solvents are anhydrous. |
| Protic, Non-aqueous | Methanol, Ethanol | Poor: Can act as a proton source and lead to decomposition over time. Use with caution and for short durations only. |
| Aqueous/Protic | Water, Aqueous Buffers | Very Poor: Not recommended unless the experiment specifically requires it, and pH is controlled (neutral to basic). Expect rapid decomposition in acidic water.[7] |
Q4: Is the compound thermally stable?
The Meldrum's acid scaffold is known to be thermally labile. Upon heating, it can undergo retro-synthesis or decomposition to generate acetone, carbon dioxide, and highly reactive ketenes.[2] While the exact decomposition temperature for this specific derivative may vary, it is strongly advised to avoid high temperatures (>80-100 °C) during reactions, distillations, or when removing solvent under vacuum.
References
-
D. J. Dijkstra, H. van der Goot, H. Timmerman, Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences, 1989. [Link]
-
Chemistry Learner, Enamine: Definition, Structure, and Formation Mechanism. Chemistry Learner. [Link]
-
G. J. Davis, H. A. Sofka, J. C. Jewett, Highly stable Meldrum's acid derivatives for irreversible aqueous covalent modification of amines. Organic Letters, 2020. [Link]
-
Making Molecules, Enamines. Making Molecules. [Link]
-
G. J. Davis, H. A. Sofka, J. C. Jewett, Highly Stable Meldrum's Acid Derivatives for Irreversible Aqueous Covalent Modification of Amines. ACS Publications, 2020. [Link]
-
S. F. Wnuk, J. Rachon, S. Makowiec, Acyl Meldrum's acid derivatives: application in organic synthesis. INIS-IAEA, 2014. [Link]
-
Gunjal Industries, Best Meldrum Acid: Properties, Synthesis & Key Applications. Gunjal Industries. [Link]
-
Master Organic Chemistry, Enamines. Master Organic Chemistry. [Link]
-
S. F. Wnuk, J. Rachon, S. Makowiec, Acyl Meldrum's acid derivatives: Application in organic synthesis. ResearchGate, 2014. [Link]
-
Chemistry Steps, Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Wikipedia, Meldrum's acid. Wikipedia. [Link]
Sources
- 1. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 4. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enamine: Definition, Structure, and Formation Mechanism [chemistrylearner.com]
- 6. Enamines — Making Molecules [makingmolecules.com]
- 7. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Highly stable Meldrum’s acid derivatives for irreversible aqueous covalent modification of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
common side reactions in the synthesis of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Welcome to the technical support center for the synthesis of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and optimize your reaction outcomes.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal reagents. 2. Hydrolysis of Meldrum's acid: Meldrum's acid is highly susceptible to hydrolysis, especially in the presence of moisture.[1] 3. Suboptimal pH: The reaction is sensitive to pH. Strongly acidic or basic conditions can promote side reactions. | 1. Reaction Optimization: * Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. * Temperature: While Meldrum's acid derivatives are thermally sensitive[2][3], a gentle increase in temperature might be necessary. Proceed with caution and monitor for decomposition. * Reagents: Use freshly distilled triethyl orthoformate and a reliable source of the amine. 2. Anhydrous Conditions: * Ensure all glassware is oven-dried. * Use anhydrous solvents. * Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. pH Control: * The reaction is typically carried out under neutral or slightly acidic conditions. The use of triethyl orthoformate as both a reagent and solvent often provides a suitable environment.[4] Avoid the addition of strong acids or bases. |
| Presence of Multiple Spots on TLC, Indicating a Mixture of Products | 1. Formation of Intermediates: The reaction proceeds through an intermediate, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Incomplete reaction with the amine will result in the presence of this intermediate. 2. Side Reactions of the Product: The enaminone product can potentially undergo self-condensation or other side reactions. 3. Formation of C-adducts vs. N-adducts: While less common with primary amines, the possibility of C-alkylation on the enaminone system exists under certain conditions.[5][6] | 1. Stepwise Monitoring: * Use TLC to monitor the disappearance of Meldrum's acid and the formation of the ethoxymethylene intermediate, followed by its conversion to the final aminomethylene product. 2. Controlled Reaction Conditions: * Maintain a moderate reaction temperature to minimize side reactions. * Once the reaction is complete, proceed with workup and purification promptly to avoid product degradation. 3. Spectroscopic Analysis: * Carefully analyze NMR and Mass Spectrometry data to identify the structures of the side products. This will provide insight into the specific side reactions occurring. |
| Product Decomposes During Workup or Purification | 1. Thermal Instability: The aminomethylene derivative of Meldrum's acid is thermally labile and can decompose upon heating.[2][3] 2. Acid or Base Sensitivity: The product can be sensitive to acidic or basic conditions during workup or chromatography. | 1. Gentle Workup: * Avoid high temperatures during solvent removal. Use a rotary evaporator at low temperature and reduced pressure. 2. Purification Strategy: * Consider purification by recrystallization from a suitable solvent like methanol to avoid prolonged exposure to silica gel.[7] * If column chromatography is necessary, use a neutral stationary phase and elute quickly. |
| Formation of a White Precipitate (Malonic Acid) | 1. Hydrolysis of Meldrum's Acid or Product: The presence of water can lead to the hydrolysis of the 1,3-dioxane-4,6-dione ring, resulting in the formation of malonic acid or its derivatives.[1] | 1. Rigorous Anhydrous Technique: * Re-evaluate the experimental setup to eliminate all sources of moisture. * Use freshly opened anhydrous solvents. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the synthesis of this compound?
A1: The synthesis is a two-step, one-pot reaction. First, Meldrum's acid reacts with an orthoformate, such as triethyl orthoformate, to form a highly reactive electrophilic intermediate, 5-(alkoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This intermediate then undergoes a nucleophilic substitution reaction with an amine to yield the final enaminone product.
Caption: Reaction pathway for the synthesis of this compound.
Q2: Why is Meldrum's acid so acidic?
A2: The pKa of Meldrum's acid is approximately 4.97, making it unusually acidic for a dicarbonyl compound.[2] This enhanced acidity is attributed to the rigid cyclic structure which forces the carbonyl groups into a conformation that strongly destabilizes the C-H bond at the 5-position, facilitating proton abstraction.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Thermal Hazard: Meldrum's acid and its derivatives can decompose vigorously upon heating, releasing acetone and carbon dioxide.[2][3] Avoid excessive temperatures.
-
Irritant: Meldrum's acid is a skin and eye irritant.[8] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Inhalation: Work in a well-ventilated fume hood to avoid inhaling dust from solid reagents or vapors from solvents.
Q4: Can other orthoformates be used in this synthesis?
A4: Yes, other orthoformates like trimethyl orthoformate can also be used.[5][6] The choice of orthoformate may influence the reaction rate and the alcohol byproduct formed.
Q5: How can I confirm the structure of my final product?
A5: The structure of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic peaks for the gem-dimethyl protons, the methylene proton, and the amine protons. ¹³C NMR will confirm the presence of the carbonyl carbons and other carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches.
III. Experimental Protocol: A General Procedure
This is a generalized procedure and may require optimization based on your specific amine and laboratory conditions.
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Triethyl orthoformate
-
Amine (e.g., a solution of ammonia in an organic solvent or a primary amine)
-
Anhydrous solvent (e.g., dichloromethane or ethanol)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve Meldrum's acid in triethyl orthoformate.
-
Heat the mixture gently (e.g., to 40-50 °C) and stir for 1-2 hours, monitoring the formation of the ethoxymethylene intermediate by TLC.
-
Cool the reaction mixture to room temperature.
-
Slowly add the amine to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC until the intermediate is consumed.
-
Remove the solvent under reduced pressure at a low temperature.
-
Purify the crude product by recrystallization or flash column chromatography.
Caption: A typical experimental workflow for the synthesis.
IV. References
-
Chen, B., et al. (1991). MELDRUM'S ACID IN ORGANIC SYNTHESIS. Heterocycles, 32(3), 529-597.
-
Konieczny, L., et al. (2024). Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. Scientific Reports, 14(1), 409.
-
Bete, M. D., et al. (2003). Reaction of acyclic enaminones with methoxymethylene meldrum's acid. synthetic and structural implications. Journal of the Brazilian Chemical Society, 14(1), 107-112.
-
Al-Mousawi, S. M., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 28(23), 7899.
-
Li, J. H., & He, J. H. (2005). A One-Pot Reaction of Meldrum's Acid with Ethyl Orthoformate and Hydrazines. Journal of Chemical Research, 2005(1), 43-44.
-
Bete, M. D., et al. (2003). Reaction of acyclic enaminones with methoxymethylene Meldrum's acid. Synthetic and structural implications. ResearchGate.
-
Abu-Shqara, E., et al. (2009). Synthesis and Reactions of 5-[Amino(thiomethyl)methylene]- 2,2-dimethyl-1,3-dioxane-4,6-dione. Zeitschrift für Naturforschung B, 64(1), 101-106.
-
Adnan, A. I., et al. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Journal of Academia, 9(1), 80-84.
-
Oikawa, Y., et al. (1978). MELDRUM'S ACID IN ORGANIC SYNTHESIS. 2. A GENERAL AND VERSATILE SYNTHETIC METHOD FOR β-KETO ESTERS. Organic Syntheses, 58, 54.
-
Wang, X., et al. (2006). Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. Journal of Chemical Research, 2006(6), 394-396.
-
Wikipedia. (n.d.). Meldrum's acid.
-
No Added Chemicals. (2011). Meldrum's acid.
-
Janikowska, K., et al. (2018). TMSCl Promoted Acylation of Amines with 5-(α-amino- α'-hydroxy)methylene Meldrum's Acids – Elucidation of Mechanism. ResearchGate.
-
McNab, H. (1978). Meldrum's Acid. Chemical Society Reviews, 7(3), 345-358.
-
Gunjal Industries. (2023). Best Meldrum Acid: Properties, Synthesis & Key Applications.
-
Stricker, F., et al. (2022). Preparation of a Donor-Acceptor Stenhouse Adduct (DASA): 5-((2Z,4E)-5-(Diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses, 99, 79-93.
-
Fun, H. K., et al. (2008). This compound. Acta Crystallographica Section E, 64(Pt 12), o2437.
-
Lipson, V. V., et al. (1986). Process for the preparation of Meldrum's acid. US Patent 4,613,671.
-
Konieczny, L., et al. (2023). Synthetic return of the Meldrum's acid. 2,2-dimethyl- 1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one de. Research Square.
-
ChemicalBook. (2022). Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione.
-
Sigma-Aldrich. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione 98%.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16249, 2,2-Dimethyl-1,3-dioxane-4,6-dione.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Meldrum's acid [chem-is-you.blogspot.com]
- 3. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2,2-Dimethyl-1,3-dioxane-4,6-dione | C6H8O4 | CID 16249 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-(Aminomethylene)-Meldrum's Acid Condensation
Welcome to the technical support center for the synthesis of 5-(aminomethylene)-Meldrum's acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this versatile reaction. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you achieve optimal results in your experiments.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the condensation reaction. Each problem is analyzed with potential causes and actionable solutions based on established chemical principles.
Problem 1: Low to No Product Yield
-
Question: I am getting very low yields, or the reaction doesn't seem to be starting. What could be the cause?
-
Answer: Low or no yield is a common initial problem that can typically be traced back to one of three areas: reagent quality, reaction setup, or the fundamental reactivity of your chosen amine.
Potential Causes & Solutions:
-
Degradation of Meldrum's Acid: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is highly sensitive to moisture and heat, which can cause it to decompose.[1][2]
-
Suboptimal Solvent Choice: The solvent plays a crucial role in mediating the reaction. An inappropriate solvent can hinder the reaction or promote side reactions.
-
Solution: For many simple amines, refluxing in a protic solvent like ethanol or methanol for a few hours is sufficient. For less reactive amines, switching to an aprotic solvent like dichloromethane (DCM) or toluene, sometimes with azeotropic removal of water, can drive the reaction to completion. Some procedures even report successful reactions at room temperature in methanol.[4]
-
-
Low Amine Nucleophilicity: The reactivity of amines can vary significantly. Aromatic amines with strong electron-withdrawing groups are less nucleophilic and will react more slowly than aliphatic amines.[4]
-
Solution: For poorly reactive amines, consider adding a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.[5] In some cases, increasing the reaction temperature or time may be necessary. However, be cautious, as prolonged heating can lead to the decomposition of Meldrum's acid.
-
-
Reaction with an Intermediate (e.g., Triethyl Orthoformate): In three-component reactions involving Meldrum's acid, an amine, and a carbonyl source like triethyl orthoformate, the initial formation of an intermediate is key.
-
Solution: Ensure the reaction conditions favor the formation of the initial adduct between Meldrum's acid and the orthoformate before adding the amine. This is often achieved by stirring these two components together first.
-
-
Problem 2: Formation of Multiple Products or Impurities
-
Question: My TLC and NMR analysis show multiple spots/peaks, indicating the formation of side products. How can I improve the selectivity of my reaction?
-
Answer: The formation of side products often arises from the high reactivity of Meldrum's acid and its derivatives. Controlling the reaction conditions is key to minimizing these unwanted pathways.
Potential Causes & Solutions:
-
Self-Condensation or Decomposition: At elevated temperatures, Meldrum's acid can undergo self-condensation or decompose into acetone and ketene, which can lead to a complex mixture of products.[1]
-
Solution: Carefully control the reaction temperature. Whenever possible, run the reaction at room temperature or with gentle heating. Monitor the reaction progress closely by TLC to avoid prolonged reaction times.
-
-
Dialkylation: The product, 5-(aminomethylene)-Meldrum's acid, still possesses an acidic proton on the nitrogen, which could potentially react further, although this is less common under standard conditions.
-
Solution: Use a 1:1 stoichiometry of the amine and Meldrum's acid. Adding a slight excess of the amine can sometimes help to ensure the complete consumption of Meldrum's acid.
-
-
Ring-Opening of Meldrum's Acid: The dioxane-dione ring is susceptible to nucleophilic attack, especially by strong nucleophiles or under harsh basic/acidic conditions, leading to ring-opened byproducts.[6]
-
Solution: Avoid using strong bases or acids as catalysts. If a catalyst is needed, a weak acid like acetic acid is generally sufficient. Ensure the work-up procedure is not overly acidic or basic. A simple filtration and washing with a non-polar solvent is often enough for purification.
-
-
Experimental Workflow Overview
The following diagram outlines a general workflow for the synthesis and purification of 5-(aminomethylene)-Meldrum's acid derivatives.
Sources
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ir.uitm.edu.my [ir.uitm.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Synthesis of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This versatile enaminone is a valuable building block in organic synthesis, but like any multi-step reaction, its preparation can present challenges. This document provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues, particularly the formation of impurities. The advice herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.
I. Understanding the Reaction: A Mechanistic Overview
The synthesis of this compound is typically a one-pot, two-step process. A solid understanding of the reaction mechanism is the first line of defense against impurity formation.
-
Step 1: Formation of the Vilsmeier-Haack-Arnold type intermediate. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) reacts with an orthoformate, most commonly triethyl orthoformate, under heating. This step forms a highly reactive electrophilic intermediate, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
Step 2: Nucleophilic substitution. An amine is then introduced to the reaction mixture. The amino group acts as a nucleophile, attacking the electrophilic carbon of the ethoxymethylene group and displacing the ethoxy group to form the desired enaminone product.
dot graph "Reaction_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Meldrums_Acid [label="Meldrum's Acid", fillcolor="#F1F3F4"]; TEOF [label="Triethyl Orthoformate", fillcolor="#F1F3F4"]; Intermediate [label="5-(Ethoxymethylene)-2,2-dimethyl-\n1,3-dioxane-4,6-dione", fillcolor="#FBBC05"]; Amine [label="Amine (R-NH2)", fillcolor="#F1F3F4"]; Product [label="5-(Aminomethylene)-2,2-dimethyl-\n1,3-dioxane-4,6-dione", fillcolor="#34A853", fontcolor="#FFFFFF"];
Meldrums_Acid -> Intermediate [label="Reflux"]; TEOF -> Intermediate; Intermediate -> Product [label="+ Amine\n- Ethanol"]; Amine -> Product; }
Caption: General reaction scheme for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis, focusing on the identification and mitigation of common impurities.
FAQ 1: My final product is a mixture, and the NMR spectrum is complex. What are the most likely impurities?
Several impurities can contaminate your final product. Below is a systematic guide to their identification.
-
Unreacted Starting Materials:
-
Meldrum's Acid: Check for a singlet around 3.6 ppm in the ¹H NMR spectrum (in CDCl₃) corresponding to the acidic methylene protons.
-
Amine: The signals for your specific amine will be present. Compare the spectrum to a reference spectrum of the starting amine.
-
-
Intermediate Species:
-
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: This is a very common impurity if the second step of the reaction is incomplete. Look for signals corresponding to the ethoxy group: a quartet around 4.2-4.5 ppm and a triplet around 1.4-1.5 ppm in the ¹H NMR spectrum. Its molecular weight is 200.19 g/mol .[1]
-
-
Side Products and Degradants:
-
Hydrolysis Product (Meldrum's Acid): If exposed to water during workup or if the starting materials are not anhydrous, the Meldrum's acid ring can hydrolyze. This can lead to the reformation of malonic acid and acetone, which can further react or complicate purification.
-
Dimerization Products: Under certain conditions, derivatives of Meldrum's acid can undergo dimerization. These will appear as higher molecular weight species in mass spectrometry and will have more complex NMR spectra.
-
dot graph "Troubleshooting_Logic" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Complex NMR Spectrum", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_SM [label="Check for Starting Materials\n(Meldrum's Acid, Amine)", fillcolor="#FBBC05"]; Check_Intermediate [label="Check for Intermediate\n(5-Ethoxymethylene derivative)", fillcolor="#FBBC05"]; Check_Side_Products [label="Check for Side Products\n(Hydrolysis, Dimerization)", fillcolor="#FBBC05"]; SM_Present [label="Incomplete Reaction or\nIncorrect Stoichiometry", shape=parallelogram, fillcolor="#F1F3F4"]; Intermediate_Present [label="Incomplete Reaction with Amine", shape=parallelogram, fillcolor="#F1F3F4"]; Side_Products_Present [label="Sub-optimal Reaction Conditions\nor Workup", shape=parallelogram, fillcolor="#F1F3F4"];
Start -> Check_SM; Start -> Check_Intermediate; Start -> Check_Side_Products; Check_SM -> SM_Present; Check_Intermediate -> Intermediate_Present; Check_Side_Products -> Side_Products_Present; }
Caption: Logic diagram for initial impurity identification from a complex NMR spectrum.
FAQ 2: The reaction seems to stall after the addition of Meldrum's acid and triethyl orthoformate. How can I confirm the formation of the intermediate?
To monitor the formation of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, you can carefully take a sample from the reaction mixture (before adding the amine) and analyze it by TLC or ¹H NMR. The disappearance of the Meldrum's acid spot on TLC and the appearance of a new, less polar spot is a good indicator. The ¹H NMR will show the characteristic signals for the ethoxymethylene group as mentioned above.
FAQ 3: My yield is consistently low. What are the common causes and how can I improve it?
Low yields can often be traced back to several factors:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete reaction | The reaction may not have gone to completion. This could be due to insufficient reaction time or temperature. | Increase the reflux time after the addition of the amine. Ensure the reaction temperature is maintained. Monitor the reaction by TLC until the starting materials are consumed. |
| Moisture in reagents/glassware | Meldrum's acid and its derivatives are sensitive to moisture, which can lead to hydrolysis. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Sub-optimal stoichiometry | An incorrect ratio of reactants can lead to unreacted starting materials and lower yields of the desired product. | Use a slight excess of the amine to ensure the complete conversion of the intermediate. |
| Product loss during workup | The product may be partially soluble in the wash solutions or may adhere to the filtration apparatus. | Minimize the volume of solvent used for washing the crude product. Scrape the filter cake thoroughly. |
FAQ 4: How can I effectively purify the final product?
The crude product is typically a solid that precipitates from the reaction mixture.[2]
-
Filtration and Washing: The most common initial purification step is to filter the solid product and wash it with a cold, non-polar solvent like methanol or diethyl ether to remove unreacted starting materials and soluble byproducts.[2][3]
-
Recrystallization: If further purification is needed, recrystallization is often effective. Suitable solvents include methanol, ethanol, or mixtures of ethyl acetate and hexanes.[3][4] The choice of solvent will depend on the specific amine used in the synthesis.
-
Column Chromatography: For highly impure samples or for obtaining analytical-grade material, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.
III. Standard Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound. Modifications may be necessary depending on the specific amine used.
Materials:
-
Meldrum's acid (1.0 eq)
-
Triethyl orthoformate (3-5 eq)
-
Amine (1.0-1.2 eq)
-
Anhydrous solvent (e.g., ethanol or dioxane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reaction Initiation: To the flask, add Meldrum's acid and triethyl orthoformate. If using a solvent, add it at this stage.
-
Intermediate Formation: Heat the mixture to reflux for 1-2 hours. The solution will typically turn from colorless to pale yellow.
-
Amine Addition: After the initial reflux, add the amine to the reaction mixture.
-
Product Formation: Continue to reflux the mixture for an additional 1-3 hours. The reaction progress can be monitored by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a solid. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold methanol or diethyl ether. If necessary, further purify by recrystallization.
-
Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Assemble Dry Glassware", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Add Meldrum's Acid & Triethyl Orthoformate", fillcolor="#F1F3F4"]; Step2 [label="Reflux (1-2h) to Form Intermediate", fillcolor="#FBBC05"]; Step3 [label="Add Amine", fillcolor="#F1F3F4"]; Step4 [label="Reflux (1-3h) for Product Formation", fillcolor="#FBBC05"]; Step5 [label="Cool to Room Temperature", fillcolor="#F1F3F4"]; Step6 [label="Isolate by Filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step7 [label="Wash and/or Recrystallize", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Characterize Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> Step6 -> Step7 -> End; }
Caption: A typical experimental workflow for the synthesis of this compound.
IV. References
-
Chen, B. C. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 529-597. [Link]
-
Ristovski, T., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1737. [Link]
-
Grokipedia. (n.d.). Meldrum's acid. [Link]
-
Yonemitsu, O., et al. (1978). Meldrum's acid in organic synthesis. 2. A general and remarkably efficient method for the synthesis of β-keto esters. Organic Syntheses, 58, 106. [Link]
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). MITSUNUBU REACTION OF MELDRUM'S ACID: A NEW AND FACILE METHOD FOR THE SYNTHESIS OF .BETA.-KETO ESTERS. The Journal of Organic Chemistry, 43(10), 2087-2088. [Link]
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. [Link]
-
Al-Zaydi, K. M. (2009). A One-Pot Reaction of Meldrum's Acid with Ethyl Orthoformate and Hydrazines. Molecules, 14(12), 5294-5303. [Link]
-
PubChem. (n.d.). 5-(Ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. [Link]
-
Pungot, A. S., et al. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM’S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Journal of Academia, 9(1), 80-84. [Link]
-
Silva, L. E. da, et al. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(9), o3866-o3867. [Link]
-
Al-Mousawi, S. M., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 28(23), 7894. [Link]
-
Stricker, F., Peterson, J., & Read de Alaniz, J. (2019). Preparation of a Donor-Acceptor Stenhouse Adduct (DASA): 5-((2Z,4E)-5-(Diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses, 96, 79-93. [Link]
-
Edafiogho, I. O., et al. (2009). Chapter - NMR of the Enaminones. In Enaminones: Synthesis, Structure, and Pharmacological Activities. Bentham Science Publishers. [Link]
-
Akué-Gédu, R., El-Hafidi, H., Rigo, B., & Couturier, D. (2006). On the synthesis of 5-ethyl Meldrum's acid. Journal of Heterocyclic Chemistry, 43(2), 365-368. [Link]
-
PubChem. (n.d.). 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. [Link]
Sources
Navigating the Synthesis of 5-(Aminomethylene)-Meldrum's Acid: A Technical Support Guide
Welcome to the technical support center for the synthesis of 5-(Aminomethylene)-Meldrum's acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles and field-tested insights to help you navigate the common challenges and optimize the yield and purity of your reactions.
The synthesis of 5-(aminomethylene)-Meldrum's acid is a cornerstone reaction for creating a variety of heterocyclic compounds and other valuable chemical intermediates.[1] The most common approach is a one-pot, three-component reaction involving Meldrum's acid, triethyl orthoformate, and a primary or secondary amine. This reaction proceeds via a Knoevenagel condensation, a powerful tool for carbon-carbon bond formation.[1][2]
While the reaction appears straightforward, achieving high yields and purity can be influenced by a number of factors. This guide will provide you with a comprehensive overview of the reaction, detailed troubleshooting advice, and frequently asked questions to ensure your success in the laboratory.
Understanding the Reaction: The Knoevenagel Condensation Pathway
The synthesis of 5-(Aminomethylene)-Meldrum's acid derivatives is a classic example of a Knoevenagel condensation. The generally accepted mechanism involves two key stages:
-
Formation of an Electrophilic Intermediate: Meldrum's acid reacts with triethyl orthoformate to form a highly electrophilic intermediate, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the electrophilic intermediate. This is followed by the elimination of ethanol to yield the final 5-(aminomethylene)-Meldrum's acid product.
Caption: General reaction pathway for the synthesis of 5-(Aminomethylene)-Meldrum's acid.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section is designed to address the most common issues encountered during the synthesis of 5-(Aminomethylene)-Meldrum's acid.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Inactive Reactants: Meldrum's acid can degrade over time. Amines can be oxidized or contain impurities. | - Meldrum's Acid: Use freshly prepared or properly stored Meldrum's acid. If in doubt, recrystallize from acetone or an acetone/hexane mixture.[3] - Amine: Use a freshly opened bottle or purify the amine by distillation or recrystallization. |
| 2. Inappropriate Reaction Conditions: Temperature, reaction time, or solvent may not be optimal. | - Temperature: While many reactions proceed at room temperature, some may require gentle heating (e.g., reflux in ethanol). Monitor the reaction by TLC to avoid decomposition at high temperatures. - Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor by TLC. Some reactions are rapid (minutes), while others may require several hours.[2][4] - Solvent: Ethanol and methanol are common solvents. For less reactive amines, a higher boiling point solvent like dioxane might be beneficial.[5] In some cases, solvent-free conditions can be effective.[6] | |
| 3. Unfavorable Equilibrium: The Knoevenagel condensation is a reversible reaction where water is a byproduct. | - Water Removal: While triethyl orthoformate acts as a dehydrating agent, ensuring anhydrous conditions is beneficial. Use dry solvents and glassware. For challenging reactions, consider the use of molecular sieves. | |
| Presence of Multiple Spots on TLC (Side Products) | 1. Self-condensation of Amine/Orthoformate: This can occur, especially at higher temperatures. | - Stoichiometry: Use a slight excess of the amine (e.g., 1.1 equivalents) to ensure the complete consumption of the electrophilic intermediate. |
| 2. Hydrolysis of Product: 5-(Aminomethylene)-Meldrum's acid derivatives can be susceptible to hydrolysis, especially under acidic or strongly basic conditions. | - Work-up: Perform the work-up under neutral or mildly acidic conditions. Avoid prolonged exposure to strong acids or bases. The stability of these compounds is generally good within a pH range of 2-12.[7][8] | |
| 3. Michael Addition: The product can potentially react with another molecule of Meldrum's acid via a Michael addition, though this is less common in this specific reaction. | - Stoichiometry Control: Use a 1:1 or slight excess of the amine to Meldrum's acid to minimize the presence of unreacted Meldrum's acid. | |
| Product is an Oil or Difficult to Crystallize | 1. Impurities: The presence of unreacted starting materials or byproducts can inhibit crystallization. | - Purification: Attempt to purify the crude product by column chromatography (silica gel, using a solvent system like ethyl acetate/hexanes). - Recrystallization: If a small amount of solid can be obtained, try to recrystallize from a suitable solvent. Common solvents for recrystallization include ethanol, methanol, or mixtures with water.[9][10] |
| 2. Inherent Properties of the Product: Some derivatives, particularly those with long alkyl chains on the amine, may have lower melting points. | - Characterization: If the product is pure by NMR and other analytical techniques, it may be an oil at room temperature. |
Frequently Asked Questions (FAQs)
Q1: Is a catalyst always necessary for this reaction?
No, a catalyst is not always required. The high acidity of Meldrum's acid often allows the reaction to proceed without an external catalyst, especially with more nucleophilic amines.[1][2] However, for less reactive amines (e.g., some anilines with electron-withdrawing groups), a catalytic amount of a weak acid like p-toluenesulfonic acid (PTSA) or an organocatalyst may improve the reaction rate and yield.[11]
Q2: What is the optimal temperature for the reaction?
The optimal temperature is highly dependent on the specific substrates. Many reactions can be performed at room temperature. For less reactive amines, heating to reflux in a solvent like ethanol or methanol is a common strategy. It is advisable to monitor the reaction by TLC to determine the optimal temperature and avoid potential decomposition of the product at excessively high temperatures.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting materials from the product. The product, being more conjugated, should have a different Rf value than the starting materials.
Q4: What is the best way to purify the final product?
For many 5-(aminomethylene)-Meldrum's acid derivatives, the product precipitates directly from the reaction mixture upon completion. In such cases, simple filtration followed by washing with a cold solvent (e.g., ethanol or methanol) is sufficient to obtain a pure product.[9] If the product does not precipitate or is impure, recrystallization or column chromatography are effective purification methods.
Q5: I am using a weakly nucleophilic amine and the reaction is not proceeding. What can I do?
For weakly nucleophilic amines, consider the following strategies:
-
Increase the temperature: Refluxing the reaction mixture can provide the necessary activation energy.
-
Use a catalyst: A catalytic amount of a weak acid like PTSA can help to activate the orthoformate.
-
Increase the reaction time: Some reactions may require longer periods to go to completion.
-
Change the solvent: A higher boiling point solvent like dioxane may be beneficial.[5]
Q6: Can I use other orthoformates, like trimethyl orthoformate?
Yes, trimethyl orthoformate can also be used. The reaction principle remains the same. The choice between triethyl and trimethyl orthoformate is often based on availability and the desired reaction temperature, as they have different boiling points.
Detailed Experimental Protocols
General Procedure for the Synthesis of 5-(((Arylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione)
This procedure is a general guideline and may require optimization for specific substrates.
Caption: A typical experimental workflow for the synthesis of 5-(Aminomethylene)-Meldrum's acid.
Materials:
-
Meldrum's acid (1.0 equivalent)
-
Triethyl orthoformate (1.2 - 1.5 equivalents)
-
Amine (1.0 - 1.1 equivalents)
-
Solvent (e.g., ethanol, methanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Meldrum's acid and the chosen solvent.
-
Add triethyl orthoformate to the suspension.
-
Stir the mixture at room temperature or heat to reflux. The reaction progress can be monitored by the dissolution of Meldrum's acid and the formation of a clear solution, which indicates the formation of the electrophilic intermediate.
-
Once the solution is homogeneous (or after a predetermined time, e.g., 30 minutes), add the amine to the reaction mixture.
-
Continue to stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Upon completion of the reaction (as indicated by the disappearance of the limiting starting material), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., ethanol or methanol) to remove any soluble impurities.
-
If no precipitate forms, remove the solvent under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.
Example Yields from Literature:
| Amine | Solvent | Conditions | Yield (%) | Reference |
| Aniline | Triethyl orthoformate (neat) | Reflux | 13 | [2] |
| 4-Nitroaniline | Triethyl orthoformate (neat) | Reflux | 64 | [2] |
| 4-Ethylaniline | Triethyl orthoformate (neat) | Reflux | 43 | [2] |
| Benzylamine | Triethyl orthoformate (neat) | Reflux | 68 | [2] |
| 4-Methoxybenzylamine | Triethyl orthoformate (neat) | Reflux | 50 | [2] |
References
-
Highly stable Meldrum's acid derivatives for irreversible aqueous covalent modification of amines. [Online] Available at: [Link]
- Troubleshooting low yields in Knoevenagel condens
-
A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM’S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository [Online] Available at: [Link]
-
is added, and the reaction mixture is stirred at 60 °C for 2 h (Figure 1) . The heterogenous solution first turns yellow upon addition of. Organic Syntheses Procedure [Online] Available at: [Link]
-
Highly Stable Meldrum's Acid Derivatives for Irreversible Aqueous Covalent Modification of Amines. PubMed [Online] Available at: [Link]
- Troubleshooting low conversion rates in Knoevenagel reactions. Benchchem [Online]
- A Meldrum’s acid-based covalent-assembly fluorescent probe for detecting PhSH in environmental w
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Online]
-
(PDF) A One-Pot Reaction of Meldrum's Acid with Ethyl Orthoformate and Hydrazines. ResearchGate [Online] Available at: [Link]
- Optimizing Knoevenagel Condensation: A Technical Support Center. Benchchem [Online]
-
Highly Stable Meldrum's Acid Derivatives for Irreversible Aqueous Covalent Modification of Amines. Figshare [Online] Available at: [Link]
-
(PDF) Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. ResearchGate [Online] Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. MDPI [Online] Available at: [Link]
-
A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM’S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Journal [Online] Available at: [Link]
-
A quick and clean procedure for synthesis of 5-arylmethylene-2,2-dimethyl- 1,3-dioxane-4,6-diones in aqueous media. ResearchGate [Online] Available at: [Link]
-
One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI [Online] Available at: [Link]
-
Knoevenagel condensation of arylaldehydes with meldrum's acid in the... ResearchGate [Online] Available at: [Link]
-
A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM’S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Journal [Online] Available at: [Link]
-
Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction. [Online] Available at: [Link]
-
Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. NIH [Online] Available at: [Link]
-
Discovery and Preliminary SAR of 5-Arylidene-2,2-Dimethyl-1,3-Dioxane- 4,6-Diones as Platelet Aggregation Inhibitors. ResearchGate [Online] Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. PubMed Central [Online] Available at: [Link]
-
Figure 3. (a) pH-dependent amine addition to Meldrum's acid-derived... ResearchGate [Online] Available at: [Link]
-
5-[(4-Acetylphenyl)aminomethylene]-2,2-dimethyl-1,3-dioxane-4,6-dione. IUCr [Online] Available at: [Link]
- A Comparative Analysis of Meldrum's Acid and Dimedone: Acidity and Reactivity in Organic Synthesis. Benchchem [Online]
-
Acyl Meldrum's acid derivatives: Application in organic synthesis. ResearchGate [Online] Available at: [Link]
-
Selected applications of Meldrum’s acid – a tutorial. Organic & Biomolecular Chemistry (RSC Publishing) [Online] Available at: [Link]
-
Cracking Meldrum's Acid: Lowering the Temperature. Open Research Repository [Online] Available at: [Link]
-
Regioselectivity in the Multicomponent Reaction of 5-aminopyrazoles, Meldrum's Acid and Triethyl Orthoformate. ResearchGate [Online] Available at: [Link]
-
meldrum's acid. Organic Syntheses Procedure [Online] Available at: [Link]
-
Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. ResearchGate [Online] Available at: [Link]
-
A one-pot reaction of Meldrum's acid with ethyl orthoformate and hydrazines. ResearchGate [Online] Available at: [Link]
-
Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. Short synthetic pathway to the biologically useful scaffold. ResearchGate [Online] Available at: [Link]
-
Synthetic return of the Meldrum's acid. 2,2-dimethyl- 1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one de. Research Square [Online] Available at: [Link]
Sources
- 1. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]
- 2. ir.uitm.edu.my [ir.uitm.edu.my]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. journal.uitm.edu.my [journal.uitm.edu.my]
- 5. One-Pot Reactions of Triethyl Orthoformate with Amines | MDPI [mdpi.com]
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- 7. Highly stable Meldrum’s acid derivatives for irreversible aqueous covalent modification of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Stable Meldrum's Acid Derivatives for Irreversible Aqueous Covalent Modification of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study | MDPI [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Knoevenagel Condensation with Meldrum's Acid Derivatives: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for the Knoevenagel Condensation utilizing Meldrum's acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to address the "why" behind experimental challenges, offering solutions grounded in mechanistic understanding and field-proven experience.
Introduction: The Power and Pitfalls of Meldrum's Acid
The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated products from an active methylene compound and a carbonyl group.[1] Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a particularly favored active methylene component due to the high acidity of the C-5 protons, which allows the reaction to proceed under mild conditions, often without the need for a strong base.[2][3][4] This high reactivity, however, can also be the source of experimental challenges. This guide will help you troubleshoot common issues and optimize your reaction outcomes.
Troubleshooting FAQs
Here we address specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My Knoevenagel condensation is not proceeding or is giving very low yields. What are the likely causes and how can I fix it?
Answer:
Low reactivity can stem from several factors, primarily related to your starting materials and reaction conditions.
-
Purity of Reactants: Ensure your aldehyde and Meldrum's acid are pure. Aldehydes can oxidize to carboxylic acids over time, which can interfere with the reaction. Meldrum's acid can degrade, especially in the presence of moisture. It is advisable to use freshly purified reactants.
-
Steric Hindrance: Highly substituted or sterically hindered aldehydes may react sluggishly. In such cases, increasing the reaction temperature or switching to a more potent catalytic system may be necessary.
-
Inadequate Catalyst Activity: While many Knoevenagel condensations with Meldrum's acid can proceed without a catalyst, a catalyst is often employed to enhance the reaction rate.[2] If you are using a catalyst, its activity might be compromised.
-
Basic Catalysts: Weakly basic amines like piperidine or L-proline are commonly used.[1][5] Ensure the catalyst is not degraded. Consider using a slightly higher catalyst loading, but be mindful that excessive base can promote side reactions.[1]
-
Lewis Acid Catalysts: In some cases, a Lewis acid like TiCl4 can be effective, particularly in sequential reactions.[6]
-
Solvent-Free and Grinding Methods: For stubborn reactions, solvent-free grinding or ball-milling can significantly increase reactivity by bringing the reactants into close contact.[2][5][7]
-
Question 2: I am observing significant side-product formation. What are the common side reactions and how can I minimize them?
Answer:
The high reactivity of Meldrum's acid and the resulting products can lead to unwanted side reactions.
-
Michael Addition: The product of the Knoevenagel condensation, an alkylidene Meldrum's acid, is a potent Michael acceptor.[8] A second molecule of Meldrum's acid can act as a nucleophile and add to the double bond, forming a Michael adduct.[8][9]
-
Solution: To minimize this, use a 1:1 stoichiometry of the aldehyde and Meldrum's acid. Adding the Meldrum's acid slowly to the reaction mixture containing the aldehyde and catalyst can also help.
-
-
Self-Condensation of the Aldehyde: If you are using a strong base, self-condensation of the aldehyde (an aldol reaction) can become a competitive side reaction.[1]
-
Retro-Knoevenagel Reaction: In some cases, the Knoevenagel product can undergo a retro-reaction, especially under harsh conditions, leading to the formation of byproducts.[10]
-
Solution: Employ milder reaction conditions and monitor the reaction progress closely to isolate the product once the reaction is complete.
-
Question 3: My product is difficult to purify. What are some effective purification strategies?
Answer:
Purification challenges often arise from the presence of unreacted starting materials, the catalyst, or side products.
-
Direct Isolation: Many Knoevenagel products involving Meldrum's acid are stable solids that precipitate from the reaction mixture.[5] In such cases, simple filtration and washing with a suitable solvent (like cold ethanol) may be sufficient to obtain a pure product.[9]
-
Recrystallization: If the crude product is a solid but contains impurities, recrystallization from a suitable solvent like ethanol is a common and effective purification method.[5]
-
Chromatography: If the product is an oil or if recrystallization is ineffective, column chromatography is the method of choice. A silica gel stationary phase with a mobile phase of ethyl acetate and hexane is a good starting point.
-
Catalyst Removal:
Reaction Mechanism and Troubleshooting Workflow
To better understand the reaction and troubleshoot effectively, it is helpful to visualize the underlying mechanism and have a logical workflow to follow.
Knoevenagel Condensation Mechanism
The reaction proceeds through a nucleophilic addition of the enolate of Meldrum's acid to the carbonyl group of the aldehyde, followed by dehydration.
Caption: A logical workflow for troubleshooting common issues.
Comparative Performance of Catalytic Systems
The choice of catalyst can significantly impact the reaction's efficiency. The following table summarizes the performance of various catalysts for the Knoevenagel condensation of an aldehyde with Meldrum's acid.
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| L-Proline | p-Anisaldehyde | Solvent-free | Room Temp. | 15 min | 88 | [5] |
| L-Tyrosine | Benzaldehyde | Solvent-free (Grindstone) | Room Temp. | 10-15 min | 94 | [5] |
| 4,4'-Trimethylenedipiperidine | Aromatic Aldehydes | Ball-milling | Room Temp. | 5-15 min | 90-98 | [5] |
| [bnmim]OH (Ionic Liquid) | Heteroaryl Aldehydes | Grinding | Room Temp. | 5-15 min | High | [5] |
| Nano-structured MgO | Benzaldehyde | Solvent-free | Room Temp. | - | High | [5] |
| Piperidine | 2-Methoxybenzaldehyde | Ethanol | - | - | High | [1] |
| None | Aromatic Aldehydes | Water | 75 | 2 h | High | [12] |
Experimental Protocol: L-Proline Catalyzed Solvent-Free Knoevenagel Condensation
This protocol is adapted from a green chemistry approach and is effective for a wide range of aldehydes. [5] Materials:
-
Aldehyde (e.g., p-anisaldehyde, 1 mmol)
-
Meldrum's acid (1 mmol)
-
L-Proline (10 mol%)
Procedure:
-
In a mortar, combine the aldehyde (1 mmol), Meldrum's acid (1 mmol), and L-proline (0.1 mmol).
-
Grind the mixture at room temperature using a pestle for approximately 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product is typically of high purity and can be isolated directly.
-
If necessary, recrystallize the product from a suitable solvent such as ethanol.
This guide provides a comprehensive overview of troubleshooting the Knoevenagel condensation with Meldrum's acid derivatives. By understanding the underlying principles and following a systematic approach, you can overcome common challenges and achieve successful outcomes in your synthetic endeavors.
References
- A Comparative Guide to Catalysts for the Knoevenagel Condensation with Meldrum's Acid. Benchchem.
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
Knoevenagel condensation between Meldrum's acid and aldehyde in water. ResearchGate. Available at: [Link]
-
Knoevenagel condensation of arylaldehydes with meldrum's acid in the... ResearchGate. Available at: [Link]
-
An Organic Puzzle Using Meldrum's Acid. Journal of Chemical Education. Available at: [Link]
-
Sequential Knoevenagel condensation/cyclization reaction using Meldrum's acid. Taylor & Francis Online. Available at: [Link]
-
Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid. ResearchGate. Available at: [Link]
-
A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. Available at: [Link]
-
Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. Taylor & Francis Online. Available at: [Link]
-
Sequential Knoevenagel condensation/cyclization reaction using Meldrum's acid. Taylor & Francis Online. Available at: [Link]
-
Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids | Request PDF. ResearchGate. Available at: [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Available at: [Link]
-
One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst †. Sciforum. Available at: [Link]
-
Synthesis of arylidene Meldrum's acids via the knoevenagel condensation reaction under grinding. ResearchGate. Available at: [Link]
-
A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Journal. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 5-Aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione for Enhanced Yields
Welcome to the Technical Support Center for the synthesis of 5-aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this important synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven insights.
Introduction: The Versatility of Aminomethylene Meldrum's Acid
5-Aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione, an enamino derivative of Meldrum's acid, is a valuable and versatile intermediate in organic synthesis. Its unique electronic and structural features, stemming from the highly acidic methylene proton of the Meldrum's acid core, make it a powerful building block for a wide array of heterocyclic compounds and other complex molecules with potential biological activities.[1][2][3]
The synthesis is typically achieved through a one-pot, three-component reaction involving Meldrum's acid, a primary amine, and a one-carbon electrophile, most commonly triethyl orthoformate. While seemingly straightforward, this reaction can present challenges in achieving consistently high yields. This guide will address these challenges directly, providing you with the knowledge to optimize your experimental outcomes.
Troubleshooting Guide: Addressing Common Yield-Related Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Question 1: My reaction yield is consistently low, especially when compared to similar reactions using aldehydes instead of amines. Why is this and what can I do to improve it?
Answer:
This is a common observation and is rooted in the fundamental reactivity of the starting materials. The synthesis of 5-aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione is a variation of the Knoevenagel condensation. In this reaction, the amine is less electrophilic than an aldehyde, which can lead to a less favorable reaction equilibrium and slower reaction rates.[1]
Causality Explained:
The reaction proceeds through an initial reaction of Meldrum's acid with triethyl orthoformate to form a highly reactive intermediate, 5-ethoxymethylene-2,2-dimethyl-1,3-dioxane-4,6-dione. This intermediate is a potent Michael acceptor. The subsequent reaction with the amine is a nucleophilic substitution of the ethoxy group. The nucleophilicity of the amine plays a crucial role here. While amines are good nucleophiles, the overall reaction kinetics can be sluggish compared to the rapid condensation observed with aldehydes.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Monitor your reaction progress closely using Thin Layer Chromatography (TLC). Due to the slower kinetics, an extended reaction time or an increase in temperature (refluxing) may be necessary to drive the reaction to completion.[1]
-
Choice of Solvent: The polarity of the solvent can influence the reaction rate. While the reaction is often performed neat (without solvent) with triethyl orthoformate acting as both reagent and solvent, you can explore the use of a high-boiling point, non-polar aprotic solvent like toluene or dioxane. This can aid in the removal of ethanol byproduct through azeotropic distillation, shifting the equilibrium towards the product.
-
Consider the Amine's Nucleophilicity: Electron-rich aromatic amines or aliphatic amines will generally be more nucleophilic and may react more readily than electron-deficient amines. If you are working with an aniline derivative, for instance, electron-donating groups on the aromatic ring can enhance its reactivity. Conversely, strong electron-withdrawing groups may significantly decrease the yield.[1]
Question 2: I am observing the formation of multiple side products, making purification difficult and lowering my overall yield. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation is a frequent challenge in this synthesis. Understanding the potential side reactions is key to mitigating them.
Likely Side Reactions:
-
Reaction of the Amine with Triethyl Orthoformate: Primary amines can react with triethyl orthoformate to form formimidates or, with excess amine, formamidines.[2] This side reaction consumes both your amine and the orthoformate, reducing the availability of these reagents for the main reaction.
-
Self-Condensation of Meldrum's Acid: While less common under these specific conditions compared to base-catalyzed self-condensation, the reactive nature of Meldrum's acid can lead to undesired oligomeric products, especially at elevated temperatures for prolonged periods.
-
Incomplete Reaction: The intermediate, 5-ethoxymethylene-2,2-dimethyl-1,3-dioxane-4,6-dione, may persist in the reaction mixture if the subsequent reaction with the amine is slow or incomplete.
Minimizing Side Reactions:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the amine can sometimes help to drive the reaction to completion, but a large excess should be avoided to minimize the formation of formamidines. A common starting point is a 1:1.1:1.2 ratio of Meldrum's acid to amine to triethyl orthoformate.
-
Stepwise Addition: Instead of a one-pot approach, consider a two-step procedure. First, react Meldrum's acid with triethyl orthoformate to form the 5-ethoxymethylene intermediate. This can often be isolated or used in situ. Then, add the amine to the reaction mixture. This can help to minimize the direct reaction between the amine and triethyl orthoformate.
-
Purification Strategy: Effective purification is crucial. The desired product is often a crystalline solid and can be purified by recrystallization from a suitable solvent like methanol or ethanol.[3] Column chromatography may be necessary for less crystalline or more impure samples.
Question 3: My product seems to be decomposing during workup or purification. Is 5-aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione unstable?
Answer:
Meldrum's acid and its derivatives are known to be thermally sensitive. The 1,3-dioxane-4,6-dione ring is strained and can undergo thermal decomposition at elevated temperatures, typically above its melting point, to yield acetone, carbon dioxide, and a reactive ketene intermediate.[4] While the aminomethylene derivatives are generally more stable than acylated Meldrum's acids, prolonged heating at high temperatures should be avoided.
Recommendations for Handling and Purification:
-
Avoid Excessive Heat: During workup, use a rotary evaporator at a moderate temperature to remove solvents.
-
Recrystallization: When performing recrystallization, avoid prolonged boiling of the solution. Dissolve the crude product in a minimal amount of hot solvent and then allow it to cool slowly.
-
Storage: Store the purified product in a cool, dry, and dark place to prevent degradation over time.
Frequently Asked Questions (FAQs)
Q1: Do I need a catalyst for this reaction?
A1: The reaction between Meldrum's acid, triethyl orthoformate, and an amine is often carried out without an explicit catalyst. The high acidity of Meldrum's acid (pKa ≈ 4.97) can itself facilitate the reaction.[4] However, in some cases, a catalytic amount of a weak acid, such as acetic acid, has been used to promote the formation of the initial intermediate with triethyl orthoformate.[2] For challenging substrates, empirical optimization of catalytic conditions may be beneficial.
Q2: What is the role of triethyl orthoformate in this synthesis?
A2: Triethyl orthoformate serves as a one-carbon electrophile. It reacts with the active methylene group of Meldrum's acid to introduce a =CH(OEt) group, which is then substituted by the amine. It effectively acts as a synthetic equivalent of formic acid in this condensation reaction.
Q3: Can I use other orthoesters, like trimethyl orthoformate?
A3: Yes, other orthoesters can be used. Trimethyl orthoformate will generate a methoxymethylene intermediate. The choice between trimethyl and triethyl orthoformate often comes down to availability, cost, and the desired reaction conditions, as their boiling points and reactivity can differ slightly.
Q4: How can I confirm the formation of my desired product?
A4: The product can be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): You should observe characteristic signals for the aminomethylene proton (=CH-N), the protons of the amine substituent, and the gem-dimethyl and methylene protons of the Meldrum's acid core.[1]
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H stretch (if a primary amine was used), C=O stretches of the dione, and the C=C stretch of the enamine system.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Melting Point: A sharp melting point is a good indicator of purity for crystalline products.
Data Presentation: Comparative Yields
The yield of 5-aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives is highly dependent on the electronic nature of the amine used. The following table summarizes typical yields obtained for various substituted anilines in a one-pot reaction with Meldrum's acid and triethyl orthoformate, as reported in the literature.[1]
| Amine (Ar-NH₂) | Substituent on Aryl Ring | Reported Yield (%)[1] |
| Aniline | H | 13 |
| 4-Nitroaniline | 4-NO₂ (electron-withdrawing) | 64 |
| 4-Ethylaniline | 4-Et (electron-donating) | 43 |
| Benzylamine | -CH₂Ph (aliphatic) | 68 |
| 4-Methoxybenzylamine | 4-MeO-Bn (electron-donating) | 50 |
Note: These yields are illustrative and can be optimized by adjusting reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)
This protocol is adapted from established procedures for the synthesis of the starting material, Meldrum's acid.[1][5]
Materials:
-
Malonic acid
-
Acetone
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Water (deionized)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add malonic acid.
-
To the stirred malonic acid, add acetone and acetic anhydride.
-
Cool the mixture to 0-5 °C.
-
Slowly and dropwise, add a catalytic amount of concentrated sulfuric acid, ensuring the temperature remains below 10 °C.
-
Continue stirring the mixture in the ice bath for at least 3 hours. A precipitate should form.
-
Slowly add cold water to the reaction mixture to quench the excess acetic anhydride and precipitate the product.
-
Maintain the mixture at 0 °C for an additional hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the product under vacuum to obtain Meldrum's acid as a white to off-white crystalline solid. The product can be recrystallized from a suitable solvent like acetone/hexane if further purification is needed.[6]
Protocol 2: One-Pot Synthesis of 5-((Phenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
This protocol is a representative example for the synthesis of an aminomethylene derivative of Meldrum's acid.[1]
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Aniline
-
Triethyl orthoformate
-
Methanol (for washing)
Procedure:
-
In a round-bottom flask, combine Meldrum's acid and triethyl orthoformate.
-
Stir the mixture at room temperature for approximately 15 minutes.
-
Add aniline to the resulting solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically after 30-60 minutes, but may vary), cool the mixture to room temperature.
-
The crude product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold methanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to yield 5-((phenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
Visualizing the Synthesis and Troubleshooting
Reaction Workflow Diagram
Caption: A workflow diagram illustrating the synthesis pathway and a logical approach to troubleshooting low yields.
Reaction Mechanism Diagram
Caption: A simplified representation of the two-step reaction mechanism.
References
-
Pungot, A. L. et al. (2021). A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. UiTM Institutional Repository. Available at: [Link]
-
Ferreira, M. J. et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Reactions, 4(4), 779-817. Available at: [Link]
- The Dow Chemical Company. (1986). Process for the preparation of Meldrum's acid. U.S. Patent 4,613,671.
-
Wikipedia. (2023). Meldrum's acid. Available at: [Link]
-
da Silva, L. E. et al. (2006). 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Acta Crystallographica Section E: Structure Reports Online, 62(9), o3866-o3867. Available at: [Link]
- Gaber, A. M. & McNab, H. (2001). Meldrum's acid and its derivatives in the synthesis of heterocyclic compounds. Synthesis, 2001(15), 2059-2074.
-
Oikawa, Y. et al. (1978). MELDRUM'S ACID IN ORGANIC SYNTHESIS. 2. A GENERAL AND VERSATILE SYNTHESIS OF β-KETO ESTERS. Organic Syntheses, 58, 54. Available at: [Link]
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- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Reactivity and Synthetic Utility of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
This guide provides an in-depth comparison of 5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a prominent enaminone derived from Meldrum's acid, with other common acyclic enaminones. We will explore the unique structural attributes and reactivity profiles that distinguish this reagent, supported by experimental protocols and comparative data for researchers, scientists, and professionals in drug development.
Introduction: The Versatility of the Enaminone Scaffold
Enaminones are a class of β-enamino carbonyl compounds characterized by the conjugated N-C=C-C=O system.[1] This arrangement makes them exceptionally versatile building blocks in organic synthesis, possessing both nucleophilic (at the α-carbon and nitrogen) and electrophilic (at the β-carbon and carbonyl carbon) sites.[1][2][3] Their utility is most pronounced in the synthesis of a wide array of bioactive heterocyclic compounds, including pyrazoles, pyridines, quinolines, and various fused ring systems.[4][5][6][7][8] The reactivity and synthetic pathway of an enaminone are profoundly influenced by the substituents on the nitrogen and the nature of the carbonyl group, which dictates its electronic and steric properties.
Section 1: The Unique Profile of this compound
This compound (hereafter referred to as AMD) is a highly activated enaminone derivative of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid.[9][10] The parent Meldrum's acid is renowned for the high acidity of its C-5 methylene protons (pKa of 4.97), a consequence of the rigid 1,3-dioxane-4,6-dione ring that forces the two carbonyl groups into a constrained conformation, enhancing the stability of the corresponding enolate.[9][11]
This structural rigidity and potent electron-withdrawing character are imparted to its enaminone derivative, AMD. The 1,3-dioxane-4,6-dione ring significantly modulates the electronic properties of the enaminone system, enhancing the electrophilicity of the β-carbon and influencing its reaction pathways in ways not observed for simple acyclic enaminones.
One of the most distinctive features of AMD and its N-substituted derivatives is their behavior under thermal conditions. Pyrolysis of these compounds does not lead to simple decomposition but instead generates highly reactive methyleneketene intermediates through the loss of acetone and carbon dioxide.[12][13] This unique thermal reactivity provides access to synthetic routes that are unavailable to other enaminone classes.
Caption: Synthesis of this compound (AMD).
Section 2: Comparative Analysis with Acyclic Enaminones
To contextualize the unique properties of AMD, we will compare it against two representative acyclic enaminones:
-
4-Aminopent-3-en-2-one: A simple, flexible enaminone derived from acetylacetone.[14][15]
-
3-Amino-1-phenylbut-2-en-1-one: An aromatic enaminone derived from benzoylacetone, which introduces phenyl group electronics.[16]
Reactivity and Synthetic Pathways
The primary distinction lies in the divergent reactivity stemming from the Meldrum's acid core of AMD. While all three enaminones can react as nucleophiles or electrophiles in cyclization and condensation reactions, only AMD serves as a potent precursor for ketenes under pyrolysis.
-
AMD: Its constrained cyclic structure and high activation make it an exceptional substrate for intramolecular cyclizations and thermal rearrangements. It is a key intermediate in the synthesis of 4(1H)-quinolone derivatives via thermolysis.[17] The reaction proceeds through an electrocyclic ring-closure of the vinylketene formed upon heating.
-
Acyclic Enaminones: These are workhorses for building heterocycles through intermolecular reactions. For instance, reaction with hydrazine derivatives readily yields pyrazoles, while reaction with hydroxylamine produces isoxazoles.[5] Their conformational flexibility allows them to adopt the necessary geometry for these bimolecular condensations.
Caption: Comparative reaction pathways of AMD versus typical acyclic enaminones.
Data Presentation: Comparative Performance
The following table summarizes the key differences in properties and synthetic applications.
| Feature | This compound (AMD) | 4-Aminopent-3-en-2-one | 3-Amino-1-phenylbut-2-en-1-one |
| Backbone | Rigid, cyclic (Meldrum's acid) | Flexible, acyclic | Flexible, acyclic with phenyl group |
| Key Reactivity | Thermal generation of ketenes, electrocyclizations[12][13][18] | Intermolecular condensations | Intermolecular condensations, reactions influenced by phenyl ring electronics |
| Primary Use | Synthesis of quinolones, azetinones, and other complex heterocycles via thermal routes[17][19] | General precursor for pyrazoles, isoxazoles, pyridines[5][8] | Precursor for phenyl-substituted heterocycles |
| Activation | Highly activated due to constrained dicarbonyl system | Moderately activated | Activation modulated by phenyl conjugation |
| Conformation | Planar, fixed | Rotationally flexible | Rotationally flexible |
Section 3: Experimental Protocols
To provide a practical basis for comparison, detailed, self-validating protocols are presented below. The causality behind experimental choices is explained to ensure reproducibility and understanding.
Protocol 3.1: Synthesis of this compound (AMD)
This protocol is adapted from established methods for condensing Meldrum's acid with a formyl equivalent followed by amination.[18]
-
Rationale: This two-step, one-pot procedure first creates a more reactive electrophile from Meldrum's acid before introducing the amine. Using triethyl orthoformate is a classic method to form the 5-(ethoxymethylene) intermediate.
-
Step 1: Formation of the Ethoxymethylene Intermediate. In a round-bottom flask, suspend Meldrum's acid (14.4 g, 0.1 mol) in triethyl orthoformate (50 mL). Heat the mixture under reflux for 2 hours. During this time, the solid will dissolve.
-
Step 2: Amination. Cool the reaction mixture to room temperature. Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in ethanol (2 M) until the reaction is complete (monitored by TLC).
-
Step 3: Isolation and Purification. The product will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The resulting AMD should be a white to pale yellow crystalline solid. Further purification can be achieved by recrystallization from ethanol. The final product's structure and purity should be confirmed by ¹H NMR and melting point analysis.
Protocol 3.2: Synthesis of a 4-Quinolone Derivative from an N-Aryl Substituted AMD
This protocol demonstrates the unique thermal reactivity of AMD derivatives. 5-[(4-Acetylphenyl)aminomethylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is used as a key intermediate.[17]
-
Rationale: This reaction leverages the clean thermal decomposition of the Meldrum's acid moiety to generate a vinylketene in situ. This highly reactive intermediate undergoes a 6π-electrocyclization followed by tautomerization to yield the stable quinolone aromatic system. High temperature is required to overcome the activation energy for the decomposition.
-
Step 1: Synthesis of the N-Aryl Precursor. Synthesize 5-[(4-acetylphenyl)aminomethylene]-2,2-dimethyl-1,3-dioxane-4,6-dione following Protocol 3.1, but using 4-aminoacetophenone instead of ammonia in Step 2.
-
Step 2: Thermolysis and Cyclization. Place the N-aryl AMD derivative (1.0 g) in a high-boiling point solvent such as diphenyl ether (10 mL) in a flask equipped with a reflux condenser. Heat the mixture to reflux (approx. 250-260 °C) for 15-30 minutes.
-
Step 3: Work-up and Isolation. Cool the reaction mixture to room temperature. The quinolone product will often precipitate. Dilute the mixture with hexane to facilitate further precipitation. Collect the solid by filtration, wash thoroughly with hexane to remove the solvent, and then recrystallize from a suitable solvent like ethanol or DMF to obtain the pure 4-quinolone product.
Sources
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- 3. acgpubs.org [acgpubs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. The formation of enaminoenaminones from N-alkylaminomethylene derivatives of Meldrum's acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. The formation of enaminoenaminones from N-alkylaminomethylene derivatives of Meldrum's acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 19. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
A Definitive Guide to the Structural Validation of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. This guide provides a comprehensive, in-depth analysis for validating the structure of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a versatile derivative of Meldrum's acid. We will dissect the expected and experimentally confirmed data from key analytical techniques, offering a clear pathway for its unequivocal identification and distinguishing it from potential isomers.
Introduction: The Significance of Meldrum's Acid Derivatives
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis due to the pronounced acidity of its C5 methylene protons.[1] This reactivity allows for a wide array of derivatizations, including the Knoevenagel condensation to form compounds such as this compound.[2] These derivatives serve as important building blocks for more complex molecules, including various heterocyclic compounds with potential biological activities.[2] Given their role as synthetic intermediates, confirming their precise structure is paramount to ensure the integrity of subsequent research and development.
This guide will focus on a multi-pronged approach to the structural validation of this compound, integrating data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Crystallography
The most definitive method for structure determination is single-crystal X-ray crystallography. For this compound, the crystallographic data provides an unambiguous 3D map of the molecule.
A study published in Acta Crystallographica Section E presents the crystal structure of the title compound.[3] The key findings from this analysis provide irrefutable evidence for the assigned structure:
-
Molecular Connectivity: The data confirms the covalent bonding network, showing the aminomethylene group attached to the C5 position of the 2,2-dimethyl-1,3-dioxane-4,6-dione ring.
-
Conformation: The 1,3-dioxane-4,6-dione ring is not planar but adopts an envelope conformation.[3]
-
Intramolecular Hydrogen Bonding: A crucial feature revealed is an intramolecular N—H⋯O hydrogen bond between one of the amine protons and a carbonyl oxygen, forming a stable six-membered ring.[3] This interaction significantly influences the molecule's conformation and spectroscopic properties.
-
Intermolecular Interactions: The crystal packing is characterized by intermolecular hydrogen bonds that link the molecules into chains.[3]
The workflow for a typical single-crystal X-ray crystallography experiment is outlined below:
Sources
A Comparative Spectroscopic Guide to 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione Derivatives
This guide offers an in-depth comparative analysis of the primary spectroscopic techniques used to characterize 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives. These compounds, which are essentially enaminones derived from the highly versatile Meldrum's acid, are pivotal intermediates in organic synthesis and serve as scaffolds for various biologically active molecules.[1][2][3] Their unique electronic and structural features, arising from a conjugated system and strong intramolecular hydrogen bonding, give rise to distinct spectroscopic signatures. Understanding these signatures is paramount for researchers, scientists, and drug development professionals for reaction monitoring, quality control, and definitive structural elucidation.
This document moves beyond a simple recitation of methods. It delves into the causality behind the observed spectroscopic data, providing a logical framework for interpretation. We will compare and contrast Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.
The Structural Landscape: Why Spectroscopy is Key
The core structure of these derivatives features a 2,2-dimethyl-1,3-dioxane-4,6-dione ring, commonly known as Meldrum's acid, appended to an aminomethylene group (-CH=C-N<). A critical feature of this arrangement is the formation of a stable six-membered pseudo-ring via a strong intramolecular hydrogen bond between the N-H proton and one of the adjacent carbonyl oxygens.[4][5] This interaction planarizes the conjugated system and profoundly influences the spectroscopic output, making multi-technique analysis essential for a complete structural picture.
Caption: Key structural features and their corresponding spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is arguably the most powerful tool for the unambiguous structural determination of these derivatives in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information, largely influenced by the aforementioned intramolecular hydrogen bond.
-
Amine Proton (N-H): The most diagnostic signal is the N-H proton, which typically appears as a broad singlet far downfield, often in the δ 10.0-11.5 ppm range.[1] This significant deshielding is a direct consequence of the intramolecular hydrogen bond with the carbonyl oxygen, which reduces the electron density around the proton. Its disappearance upon a D₂O exchange experiment confirms the assignment.
-
Vinylic Proton (=CH): The vinylic proton of the aminomethylene bridge gives a sharp singlet typically between δ 8.4 and 9.4 ppm.[1] Its chemical shift is sensitive to the electronic nature of the substituents on the nitrogen atom.
-
Meldrum's Acid Protons (C(CH₃)₂): The two methyl groups on the dioxane ring are magnetically equivalent and appear as a sharp, intense singlet integrating to six protons, usually around δ 1.7 ppm.[1][6] This signal is a hallmark of the intact Meldrum's acid moiety.
-
Substituent Protons (R-groups): Protons on the nitrogen substituents will appear in their expected regions (e.g., aromatic protons between δ 7.0-8.0 ppm).
Expertise & Experience: Decoding the ¹³C NMR Spectrum
The ¹³C NMR spectrum complements the proton data by revealing the carbon skeleton.
-
Carbonyl Carbons (C=O): The two carbonyl carbons of the dioxane ring typically appear in the δ 160-165 ppm range.[1]
-
Enaminone Carbons (=C-N and =CH): The carbon double bonded to the nitrogen (=C-N) is found downfield, often between δ 150-165 ppm, while the vinylic carbon (=CH) resonates further upfield.[1]
-
Quaternary and Methyl Carbons: The quaternary carbon bearing the two methyl groups (C2) appears around δ 104-105 ppm, while the methyl carbons themselves are found upfield, near δ 27 ppm.[1][6]
Trustworthiness: A Self-Validating Protocol for NMR Analysis
A reliable NMR analysis workflow ensures data integrity and accurate interpretation.
Caption: Standard workflow for NMR spectroscopic analysis.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[6] Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Load standard acquisition parameters for ¹H and ¹³C{¹H} experiments.
-
¹H Spectrum Acquisition: Acquire the proton spectrum. Typical acquisition times are short (a few minutes).
-
Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline corrections.
-
¹³C Spectrum Acquisition: Acquire the proton-decoupled carbon spectrum. This requires a significantly longer acquisition time due to the low natural abundance of ¹³C and its longer relaxation times.
-
Interpretation: Correlate the chemical shifts, integrations (for ¹H), and multiplicities of the signals to the molecular structure.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Key IR Absorptions
For these enaminone derivatives, the IR spectrum is dominated by absorptions from the N-H, C=O, and C=C bonds.
-
N-H Stretch: A broad absorption band in the 3200-3400 cm⁻¹ region is characteristic of the N-H stretching vibration. Its broadness is indicative of the strong intramolecular hydrogen bonding.
-
C=O Stretch: The two carbonyl groups of the Meldrum's acid moiety give rise to very strong and sharp absorption bands. These are typically observed between 1640 cm⁻¹ and 1750 cm⁻¹.[6][7] The conjugation and hydrogen bonding lower the frequency compared to non-conjugated esters. Often, two distinct bands are visible, representing the symmetric and asymmetric stretching of the two carbonyls.
-
C=C Stretch: The stretching of the carbon-carbon double bond within the conjugated enaminone system appears as a strong band in the 1570-1620 cm⁻¹ region.[6][8]
-
C-O Stretch: Strong bands corresponding to the C-O single bonds of the dioxane ring are found in the fingerprint region, typically between 1100-1300 cm⁻¹.[7]
Trustworthiness: A Self-Validating Protocol for IR Analysis
-
Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet containing the sample into the spectrometer and acquire the spectrum.
-
Data Analysis: Identify the key absorption frequencies (in cm⁻¹) and correlate them with the expected functional groups.
UV-Visible Spectroscopy: Mapping the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, and it is particularly useful for highly conjugated systems like the 5-(aminomethylene) Meldrum's acid derivatives.
Expertise & Experience: Interpreting UV-Vis Spectra
These compounds typically exhibit strong absorption bands in the UV-A and blue light regions (approx. 360-430 nm).[9] This absorption is due to π→π* electronic transitions within the extended conjugated system of the enaminone moiety. The exact position of the maximum absorption wavelength (λ_max) and the molar absorptivity (ε) are highly sensitive to:
-
Substituents: Electron-donating or -withdrawing groups on the nitrogen or aromatic rings can shift the λ_max to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.
-
Solvent Polarity: The position of the absorption maximum can change with the polarity of the solvent (solvatochromism), which can provide insights into the nature of the electronic transition.
This technique is less useful for detailed structural elucidation compared to NMR but is invaluable for quantitative analysis, studying electronic properties, and for applications such as designing novel UV filters.[10]
Trustworthiness: A Self-Validating Protocol for UV-Vis Analysis
-
Solution Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration. Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.5 and 1.5 (e.g., 10 µmol·L⁻¹).[9]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank or baseline).
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of the compound and can provide structural clues through the analysis of its fragmentation patterns.
Expertise & Experience: Predicting Fragmentation
Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.[6] This provides a highly accurate determination of the molecular weight.
Under higher energy Electron Ionization (EI), the molecular ion [M]⁺ is observed, followed by characteristic fragment ions. Common fragmentation pathways for these derivatives include:
-
Loss of a methyl group (-15 Da).
-
Loss of acetone (-(CH₃)₂CO, -58 Da) via retro-Diels-Alder type fragmentation of the dioxane ring.
-
Cleavage of substituents from the amine nitrogen.
Comparative Data Summary
The following table summarizes the typical spectroscopic data for representative this compound derivatives, allowing for a direct comparison.
| Derivative Example | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| 5-(((4-Ethylphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | NH: 11.01 (s, 1H)=CH: 8.46 (s, 1H)Ar-H: 6.98-7.27 (m, 4H)CH₂: 2.65 (q, 2H)C(CH₃)₂: 1.65 (s, 6H)CH₂CH₃: 1.25 (t, 3H) | C=O: 165.3=C-N: 150.3Aromatic: 114.4-144.4C(CH₃)₂: 104.7CH₂: 29.2C(CH₃)₂: 27.2CH₂CH₃: 14.5 | N-H: ~3300-3400C=O: ~1700, 1650C=C: ~1600 |
| 5-((Benzylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | NH: 9.56 (s, 1H)=CH: 9.24 (s, 1H)Ar-H: 7.13-7.56 (m, 5H)CH₂: 4.59 (s, 2H)C(CH₃)₂: 1.65 (s, 6H) | C=O: 161.7, 162.8=C-N: 140.2Aromatic: 126.4-137.9=CH-C: 108.2CH₂: 50.5C(CH₃)₂: 27.9 | N-H: ~3300-3400C=O: ~1710, 1660C=C: ~1590 |
Data synthesized from reference[1].
A Note on X-Ray Crystallography
While the spectroscopic methods discussed provide comprehensive data for structure elucidation in solution and solid states, single-crystal X-ray diffraction remains the gold standard for unambiguous, solid-state structural determination. It provides precise bond lengths, bond angles, and conformational details, such as the planarity of the enaminone system and the specific conformation (e.g., envelope, half-boat) of the dioxane ring.[4][5][11] This data is invaluable for confirming the interpretations drawn from spectroscopic analyses.
Conclusion
The structural characterization of this compound derivatives is most effectively achieved through a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the fundamental framework, IR spectroscopy confirms the presence of key functional groups and hydrogen bonding, UV-Vis spectroscopy probes the electronic nature of the conjugated system, and mass spectrometry confirms the molecular weight and provides fragmentation clues. By understanding the principles behind each technique and the specific structural features that influence the data, researchers can confidently and accurately characterize these important synthetic intermediates.
References
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Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. (2023). MDPI. [Link]
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A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Institutional Repository. [Link]
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IR Spectrum of E5 enaminone. (n.d.). ResearchGate. [Link]
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Synthesis, Crystal Structures, and Density Functional Theory Studies of Two Salt Cocrystals Containing Meldrum's Acid Group. (n.d.). PubMed Central. [Link]
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Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. (n.d.). The Royal Society of Chemistry. [Link]
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Crystal Structure, Photophysical Study, Hirshfeld Surface Analysis, and Nonlinear Optical Properties of a New Hydroxyphenylamino Meldrum's Acid Derivative. (n.d.). PubMed Central. [Link]
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Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. (2019). NIH. [Link]
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This compound. (2006). ResearchGate. [Link]
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Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][6][12]naphthyridines. (n.d.). PubMed Central. [Link]
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Innovative Bio-Based Organic UV-A and Blue Light Filters from Meldrum's Acid. (n.d.). MDPI. [Link]
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Innovative Bio-Based Organic UV-A and Blue Light Filters from Meldrum's Acid. (2021). ResearchGate. [Link]
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Synthesis, crystal structure, vibrational spectra and theoretical calculations of quantum chemistry of a potential antimicrobial Meldrum's acid derivative. (n.d.). ResearchGate. [Link]
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2,2-Dimethyl-5-{[(4-nitrophenyl)amino]methylidene}-1,3-dioxane-4,6-dione. (2011). ResearchGate. [Link]
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INFRARED SPECTROSCOPY (IR). (n.d.). University of Colorado Boulder. [Link]
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2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile. (2009). ResearchGate. [Link]
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Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. (2023). PubMed Central. [Link]
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A Technical Guide to Alternative Reagents for Heterocycle Synthesis: A Comparative Analysis of Enaminones versus 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
For the modern researcher in synthetic and medicinal chemistry, the quest for efficient and versatile building blocks for the construction of complex molecular architectures is perennial. Among these, nitrogen-containing heterocycles are of paramount importance, forming the core scaffolds of a vast array of pharmaceuticals, agrochemicals, and functional materials. For decades, 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, has been a cornerstone reagent in this field, prized for its high reactivity. However, the landscape of synthetic chemistry is ever-evolving, with a continuous drive towards reagents that offer greater flexibility, milder reaction conditions, and improved atom economy. This guide provides an in-depth technical comparison of viable alternative reagents to this Meldrum's acid derivative, with a focus on acyclic enaminones, namely β-enamino ketones and β-enamino esters. We will delve into their reactivity, present comparative experimental data, and provide detailed protocols for the synthesis of key heterocyclic systems.
The Benchmark: Understanding the Utility of this compound
This compound (AMDA) is a potent electrophile and a versatile precursor for a variety of heterocycles. Its reactivity stems from the high acidity of the methylene protons of the Meldrum's acid moiety and the conjugated enamine system. This unique electronic arrangement makes it an excellent substrate for Michael additions, cycloadditions, and condensation reactions. However, the constrained cyclic structure of the Meldrum's acid unit, while contributing to its reactivity, can also be a limiting factor in terms of structural diversity of the final products. Furthermore, the generation of acetone and carbon dioxide as byproducts from the Meldrum's acid core, while often driving reactions to completion, can be a drawback in terms of atom economy.
The Alternatives: Acyclic Enaminones as Versatile Building Blocks
Acyclic enaminones, particularly β-enamino ketones and β-enamino esters, have emerged as powerful and flexible alternatives to AMDA.[1][2] These compounds share the key enaminone functionality (N-C=C-C=O) but offer a number of distinct advantages:
-
Structural Diversity: The substituents on both the nitrogen and the carbonyl side of acyclic enaminones can be easily varied, allowing for the introduction of a wide range of functional groups and steric properties into the final heterocyclic product.
-
Milder Reaction Conditions: Many reactions involving acyclic enaminones can be carried out under milder conditions compared to those requiring the more reactive Meldrum's acid derivatives.
-
Improved Solubility: Acyclic enaminones often exhibit better solubility in a wider range of organic solvents, facilitating reaction setup and purification.
-
Green Chemistry Approaches: The synthesis of heterocycles from acyclic enaminones is often amenable to green chemistry principles, including microwave-assisted synthesis and the use of environmentally benign solvents.[1][3]
The reactivity of enaminones is characterized by the presence of both nucleophilic (at the β-carbon) and electrophilic (at the carbonyl carbon) centers, making them ambident synthons for a variety of cyclization strategies.
Figure 1: Dual reactivity of the enaminone scaffold.
Comparative Synthesis of Key Heterocycles
To provide a practical comparison, we will now examine the synthesis of three major classes of heterocycles: pyridines, pyrimidines, and quinolones, using both the benchmark reagent and its acyclic alternatives.
Pyridine Synthesis
Pyridines are among the most important heterocyclic scaffolds in medicinal chemistry.[4] The Hantzsch pyridine synthesis is a classic and versatile method for their preparation.[2][5]
The Bohlmann-Rahtz pyridine synthesis, a variation of the Hantzsch synthesis, utilizes a β-enamino ester, such as ethyl β-aminocrotonate, which reacts with an alkynone to furnish a polysubstituted pyridine.[1][5] This approach offers a high degree of regiocontrol.
Experimental Protocol: Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis [1]
This one-pot protocol offers significant advantages in terms of reaction time and yield compared to traditional heating methods.
-
Reaction Setup: In a microwave process vial, combine ethyl β-aminocrotonate (1.0 mmol), the desired alkynone (1.0 mmol), and a catalytic amount of acetic acid (0.1 mmol) in a polar solvent such as DMSO (2 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 170 °C for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pyridine.
Comparative Performance Data: Pyridine Synthesis
| Reagent/Method | Typical Yield | Reaction Time | Conditions | Reference |
| 5-(Aminomethylene)-Meldrum's Acid Derivative | 60-85% | 4-12 h | Reflux in organic solvent (e.g., ethanol, toluene) | [6] |
| β-Enamino Ester (Bohlmann-Rahtz, Microwave) | 85-98% | 10-20 min | Microwave irradiation at 170 °C in DMSO | [1] |
| β-Enamino Ketone (with ynones, base-promoted) | up to 92% | 6-12 h | Base (e.g., Cs2CO3) in solvent (e.g., DMSO) at 100°C | [7] |
This data clearly demonstrates the significant advantages of using microwave-assisted synthesis with β-enamino esters for pyridine synthesis, offering higher yields in a fraction of the time compared to traditional methods using Meldrum's acid derivatives.
Figure 2: Workflow for microwave-assisted pyridine synthesis.
Pyrimidine Synthesis
Pyrimidines are another class of heterocycles with widespread biological activity.[8] They can be readily synthesized from enaminones by reaction with amidines.
The reaction of β-enamino ketones with amidinium salts provides a direct and efficient route to substituted pyrimidines.[8]
Experimental Protocol: Pyrimidine Synthesis from a β-Enamino Ketone [8]
-
Reaction Setup: To a solution of the β-enamino ketone (1.0 mmol) in a suitable solvent such as ethanol (10 mL), add the amidinium salt (e.g., guanidinium hydrochloride, 1.2 mmol) and a base (e.g., sodium ethoxide, 1.5 mmol).
-
Reaction Conditions: Stir the reaction mixture at reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by recrystallization or column chromatography to yield the desired pyrimidine.
Comparative Performance Data: Pyrimidine Synthesis
| Reagent/Method | Typical Yield | Reaction Time | Conditions | Reference |
| 5-(Aminomethylene)-Meldrum's Acid Derivative | 70-90% | 6-12 h | Reflux with amidines in ethanol/base | [6] |
| β-Enamino Ketone (with amidines) | 75-95% | 4-8 h | Reflux with amidines in ethanol/base | [8] |
In this case, the yields and reaction times are comparable between the Meldrum's acid derivative and the β-enamino ketone, suggesting that the choice of reagent may depend on the availability of starting materials and the desired substitution pattern on the final product.
Quinolone Synthesis
Quinolones are a major class of antibacterial agents.[9] Their synthesis often involves the cyclization of an appropriate N-aryl enaminone precursor.
β-Keto amides can be readily converted to β-enamino ketones, which serve as excellent precursors for the synthesis of 2-alkyl-4-quinolones.[9]
Experimental Protocol: Synthesis of 2-Alkyl-4-quinolones from β-Enamino Ketones [9]
-
Preparation of the β-Enamino Ketone: The β-enamino ketone precursor is typically synthesized from a β-keto amide. The decarbamoylation of an α-(o-nitrobenzoyl)-β-enamino amide is achieved by heating at 60 °C in neat phosphoric acid for 90 minutes.
-
Reductive Cyclization: The resulting β-enamino ketone (1.0 mmol) is dissolved in a mixture of ethanol and water. Iron powder (5.0 mmol) and ammonium chloride (1.0 mmol) are added, and the mixture is heated at reflux for 2-4 hours. This step simultaneously reduces the nitro group and facilitates the cyclization.
-
Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography to afford the 2-alkyl-4-quinolone.
Comparative Performance Data: Quinolone Synthesis
| Reagent/Method | Typical Yield | Reaction Time | Conditions | Reference |
| 5-(Aminomethylene)-Meldrum's Acid Derivative | 50-70% | 8-16 h | Multi-step process often involving harsh thermal cyclization conditions. | [10] |
| β-Enamino Ketone Precursor | 70-90% | 3-6 h | Milder, two-step one-pot procedure with reductive cyclization. | [9] |
The use of β-enamino ketone precursors offers a more efficient and milder route to 2-alkyl-4-quinolones compared to traditional methods that may start from Meldrum's acid derivatives, which often require more forcing conditions for the final cyclization step.
Figure 3: Simplified mechanism for quinolone synthesis.
Conclusion: A Shift Towards More Flexible and Efficient Reagents
While this compound remains a valuable and highly reactive tool for heterocycle synthesis, the evidence presented in this guide strongly supports the adoption of acyclic enaminones, such as β-enamino ketones and β-enamino esters, as versatile and often superior alternatives. Their ease of synthesis, tunable steric and electronic properties, and amenability to modern synthetic techniques like microwave-assisted reactions make them highly attractive for both academic and industrial research.
The comparative data highlights that for certain applications, such as the rapid synthesis of pyridines, acyclic enaminones under microwave irradiation offer dramatic improvements in efficiency. In other cases, such as pyrimidine synthesis, the performance is comparable, and the choice of reagent may be dictated by other factors. For quinolone synthesis, the use of acyclic precursors allows for milder reaction conditions and potentially higher yields.
As the field of organic synthesis continues to prioritize efficiency, sustainability, and molecular diversity, the adoption of these flexible and powerful acyclic enaminone building blocks is a logical and advantageous progression for any researcher in the field of heterocycle synthesis.
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Mechanism for the synthesis of β‐enamino ketones. ([Link])
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A new one-step synthesis of pyridines under microwave-assisted conditions. ([Link])
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Stereoselective Synthesis and Application of β‐Amino Ketones. ([Link])
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-
Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. ([Link])
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Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. ([Link])
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The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. ([Link])
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Synthesis of 4-quinolones. ([Link])
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MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs CATALYST. ([Link])
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A brief review on synthesis & applications of β-enamino carbonyl compounds. ([Link])
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One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. ([Link])
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The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. ([Link])
-
Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. ([Link])
-
Synthesis of pyrimidines by direct condensation of amides and nitriles. ([Link])
-
Synthesis of Amide Derivatives of Quinolone and Their Antimicrobial Studies. ([Link])
-
Hantzsch pyridine synthesis Step 2: Formation of the ester enamine. ([Link])
-
Enaminones as Building Blocks In Heterocyclic Synthesis: A New One Pot Synthesis of Polyfunctional Substituted Pyridines. ([Link])
-
One hundred years of Meldrum's acid: advances in the synthesis of pyridine and pyrimidine derivatives. ([Link])
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Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. ([Link])
-
Metal-Free Assembly of Polysubstituted Pyridines from Oximes and Acroleins. ([Link])
-
synthetic and structural implications Reaction of acyclic enaminones with methoxymethylene meldrum's acid. ([Link])
-
SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ([Link])
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Recent Advances in the Application of Meldrum's Acid in Multicomponent Reactions. ([Link])
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. ([Link])
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β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. ([Link])
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Reaction of acyclic enaminones with methoxymethylene Meldrum's acid. Synthetic and structural implications. ([Link])
-
Recent Developments in the Chemistry of Enaminones. ([Link])
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Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. ([Link])
-
ENAMINONES IN HETEROCYCLIC SYNTHESIS. ([Link])
-
Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. ([Link])
-
Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. ([Link])
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A Comparative Guide to 5-(Aminomethylene)-Meldrum's Acid and Enaminones: Structure, Reactivity, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the most versatile and powerful synthons are enaminones and their highly activated counterparts, the 5-(aminomethylene) derivatives of Meldrum's acid. Both classes of compounds share the core β-enaminone motif (N-C=C-C=O) and serve as exceptional precursors for a vast array of heterocyclic systems, many of which are central to medicinal chemistry and materials science.[1][2]
This guide provides an in-depth comparative analysis of these two families of reagents. While structurally related, their reactivity profiles and synthetic applications diverge significantly. Enaminones offer broad utility and stability, whereas 5-(Aminomethylene)-Meldrum's acid provides a unique and powerful platform for specific, often thermally-induced, transformations driven by the inherent reactivity of the Meldrum's acid moiety. Understanding these distinctions is crucial for designing elegant and effective synthetic strategies.
Comparative Structural and Electronic Properties
The fundamental difference between a general enaminone and 5-(Aminomethylene)-Meldrum's acid (AMMA) lies in the nature of the carbonyl component. This structural variance profoundly influences their electronic properties and subsequent reactivity.
Enaminones: The quintessential enaminone possesses a conjugated system involving an amino group, a carbon-carbon double bond, and a carbonyl group. This "push-pull" electronic arrangement results in significant resonance stabilization, rendering them more stable than their parent enamines.[3] The electron-donating amino group increases the nucleophilicity of the β-carbon, while the electron-withdrawing carbonyl group serves as an electrophilic site. The properties of an enaminone can be finely tuned by altering the substituents on the nitrogen and the carbonyl fragment.
5-(Aminomethylene)-Meldrum's Acid (AMMA): AMMA is a specialized enaminone where the carbonyl functionality is part of the 2,2-dimethyl-1,3-dioxane-4,6-dione ring, known as Meldrum's acid.[4] This cyclic di-ester framework is a powerful electron-withdrawing group, significantly enhancing the electrophilicity of the β-carbon and the acidity of the entire molecule.[5] The rigid, strained ring structure also plays a critical role in its unique thermal reactivity.[4][6]
Caption: Resonance highlights the key nucleophilic (blue/green) and electrophilic (red) centers.
Table 1: Comparative Properties
| Feature | General Enaminones | 5-(Aminomethylene)-Meldrum's Acid (AMMA) | Rationale |
| β-Carbon Character | Moderately Nucleophilic | Weakly Nucleophilic / Highly Electrophilic | The powerful electron-withdrawing Meldrum's acid moiety diminishes electron density at the β-carbon. |
| Acidity (pKa) | ~10-12 (for N-H) | ~4.9 (for C5-H of parent acid) | The dicarbonyl structure of Meldrum's acid creates exceptionally acidic C-H bonds.[5] |
| Thermal Stability | Generally Stable | Thermally Labile | Decomposes at elevated temperatures to form highly reactive ketene intermediates.[5][7] |
| Synthetic Handle | Versatile N-C=C-C=O synthon | Dual-function: Enaminone synthon and a precursor to highly reactive intermediates via thermal fragmentation. | The Meldrum's acid ring is not just a substituent but a reactive component. |
A Comparative Overview of Synthesis
The preparative methods for both compound classes are straightforward, yet they reflect their distinct structural nature.
General Enaminone Synthesis: The most common method involves the direct condensation of a 1,3-dicarbonyl compound (or its equivalent like a β-ketoester) with a primary or secondary amine.[8][9] This reaction often requires acid or base catalysis and the removal of water to drive the equilibrium. The wide availability of both starting materials makes this a highly modular approach to a diverse range of enaminones.[10]
5-(Aminomethylene)-Meldrum's Acid Synthesis: These derivatives are typically prepared via a three-component reaction involving Meldrum's acid, an orthoformate (e.g., triethyl orthoformate), and an amine.[11][12] The reaction proceeds through an intermediate 5-ethoxymethylene Meldrum's acid, to which the amine adds, followed by elimination of ethanol.
Caption: Comparative synthetic workflows for general enaminones and AMMA derivatives.
Reactivity and Synthetic Applications: A Tale of Two Synthons
The true divergence between these building blocks is revealed in their chemical reactivity.
A. Enaminones: The Versatile Workhorse
Enaminones are celebrated for their role in multicomponent reactions (MCRs), where their multiple reactive sites enable the rapid assembly of complex molecules in a single pot.[13][14] Their ambident nucleophilic nature (at nitrogen and the β-carbon) and electrophilic carbonyl site make them ideal partners in cascade reactions.
-
Heterocycle Synthesis: They are cornerstone synthons for preparing a vast range of heterocycles including pyridines, pyrimidines, pyrroles, and pyrazoles.[15][16][17] For example, reaction with another 1,3-dicarbonyl equivalent in the presence of an ammonia source leads to substituted pyridines.
-
Medicinal Chemistry: The enaminone scaffold is a recognized pharmacophore present in numerous drugs with anti-inflammatory, anticonvulsant, antitumor, and antimicrobial activities.[2][10][18] This makes them attractive starting points and intermediates in drug discovery programs.
B. 5-(Aminomethylene)-Meldrum's Acid: The Specialist for Thermal Reactions
While AMMA derivatives can undergo some reactions typical of enaminones, their synthetic value is dominated by their unique behavior under thermal conditions. Upon heating, they do not simply decompose; they undergo a retro-Diels-Alder type fragmentation to generate a highly reactive methyleneketene intermediate, along with acetone and carbon dioxide. This intermediate is immediately trapped in intramolecular cyclization reactions.
-
Intramolecular Cyclizations: This thermal fragmentation-cyclization cascade is a powerful method for synthesizing specific heterocyclic systems that are otherwise difficult to access. For instance, pyrolysis of AMMA derivatives derived from anilines can lead to quinolinone scaffolds.[19] The specific product formed is highly dependent on the structure of the "amino" portion of the molecule.
-
Precursors to Ketenes: The clean, thermal generation of substituted ketenes makes Meldrum's acid derivatives, in general, valuable precursors for [2+2] cycloadditions and other reactions involving ketenes.[20]
Table 2: Comparative Reaction Profile
| Reaction Type | General Enaminones | 5-(Aminomethylene)-Meldrum's Acid (AMMA) | Key Distinction |
| Reaction with Nucleophiles | React at carbonyl-C or β-C to form heterocycles (e.g., pyrazoles with hydrazine).[17] | Similar reactivity, but often used as a stepping stone to further transformations. | The Meldrum's acid part is usually retained in initial steps. |
| Multicomponent Reactions | Widely used as a key component for building molecular complexity.[13][21] | Less common, as its high reactivity and thermal lability can complicate one-pot sequences. | Enaminones are more robust and predictable in MCRs. |
| Thermal Reactions | Generally stable; may undergo isomerization or simple decomposition. | Undergoes clean fragmentation to a ketene intermediate, followed by intramolecular cyclization.[7][19] | This is the defining feature of AMMA. It acts as a latent synthon for complex cyclizations. |
| Typical Products | Pyridines, pyrimidines, pyrroles, diverse heterocycles via MCRs. | Quinolinones, pyridones, azepinones, and other fused systems via thermal cyclization.[19] | The products from AMMA are often the result of significant molecular rearrangement. |
Experimental Protocols: A Practical Comparison
To illustrate the distinct causality behind experimental choices for these reagents, we present two representative protocols.
Protocol 1: Synthesis of a Dihydropyridine Derivative from an Enaminone (Hantzsch-type Reaction)
This protocol showcases the use of an enaminone as a stable, versatile building block in a classic multicomponent reaction to form a medicinally relevant scaffold.
Rationale: This one-pot reaction leverages the nucleophilicity of the enaminone's β-carbon and the electrophilicity of an aldehyde. Ammonium acetate serves as the ammonia source for the final cyclization and aromatization step. The reaction is robust and tolerant of a wide variety of substituents, making it ideal for library synthesis.
Step-by-Step Methodology:
-
To a round-bottom flask, add the enaminone (1.0 eq.), an aromatic aldehyde (1.0 eq.), and ethyl acetoacetate (1.0 eq.) in ethanol (5 mL/mmol of enaminone).
-
Add ammonium acetate (1.2 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, purify the product by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Protocol 2: Flash Vacuum Pyrolysis of an N-Aryl-AMMA for Quinolin-4-one Synthesis
This protocol demonstrates the unique power of AMMA as a precursor for reactive intermediates in a specialized thermal cyclization.
Rationale: This is not a solution-phase reaction. Flash vacuum pyrolysis (FVP) is required to rapidly heat the AMMA derivative to its decomposition temperature in the gas phase, allowing the highly reactive ketene intermediate to form and cyclize intramolecularly before it can react with other molecules. This method provides a direct route to the quinolinone core by forming a C-C bond between the ketene and the ortho-position of the aryl ring.
Step-by-Step Methodology:
-
Place a sample of the 5-((arylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (20-50 mg) in a porcelain boat within a pyrolysis tube packed with quartz wool.
-
Assemble the FVP apparatus, connecting the pyrolysis tube to a high-vacuum pump (<0.1 mmHg) and a cold trap (liquid nitrogen).
-
Heat the pyrolysis tube furnace to the required temperature (typically 500-700 °C).
-
Once the temperature is stable, slowly sublime the precursor through the hot zone by gently heating the sample area.
-
The cyclized product will deposit in the cold section of the tube downstream from the furnace or in the cold trap.
-
After the precursor has fully sublimed, turn off the furnace and allow the apparatus to cool to room temperature before carefully venting to atmospheric pressure.
-
Collect the crude product by washing the cold finger and tube with a suitable solvent (e.g., acetone or dichloromethane) and purify by column chromatography.
Conclusion: Strategic Selection for Synthetic Success
Both enaminones and 5-(Aminomethylene)-Meldrum's acid are invaluable tools in the synthetic chemist's arsenal, yet they are not interchangeable.
-
Choose Enaminones for:
-
Versatility and Modularity: When you need to build diverse libraries of heterocycles through robust, well-established methods like multicomponent reactions.
-
Stability: When your synthetic route involves multiple steps or conditions where the thermal lability of AMMA would be detrimental.
-
Direct Incorporation of the N-C=C-C=O Scaffold: When the final target contains the enaminone moiety as a key pharmacophore.
-
-
Choose 5-(Aminomethylene)-Meldrum's Acid for:
-
Specialized Thermal Cyclizations: When the target is a specific fused heterocyclic system like a quinolinone or pyridone, and a direct, thermally-induced cyclization is the most elegant route.
-
Reactive Ketene Generation: When you need to generate a substituted ketene in situ for subsequent intramolecular reactions.
-
High-Yielding, Specific Transformations: When a clean, high-temperature reaction is preferable to a multi-step solution-phase sequence.
-
By understanding the fundamental differences in their electronic nature and reactivity, researchers can strategically deploy these powerful building blocks to achieve their synthetic goals with greater efficiency and elegance.
References
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Recent Advances of Enaminones in Multi‐component Reactions: A Brief Review. (n.d.). ChemCatChem. [Link][13][14]
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Water-Promoted Synthesis of Enaminones: Mechanism Investigation and Application in Multicomponent Reactions. (2013). Taylor & Francis. [Link][21][22]
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Enaminone synthesis by amination. (n.d.). Organic Chemistry Portal. [Link][8]
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General Method for the Synthesis of Enaminones via Nickel Photocatalysis. (n.d.). Beilstein Archives. [Link][10]
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Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.). [No Source Found][15]
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Recent preparations and synthetic applications of enaminones. (n.d.). ResearchGate. [Link][1]
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Enamine, enamide synthesis. (n.d.). Organic Chemistry Portal. [Link][23]
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Best Meldrum Acid: Properties, Synthesis & Key Applications. (2025). Gunjal Industries. [Link][4]
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Derivatives of Meldrum's acid with different pharmacologic effects. (n.d.). ResearchGate. [Link][24]
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Synthesis of 6- and 7-Membered Cyclic Enaminones: Scope and Mechanism. (n.d.). ACS Publications. [Link][3]
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Nitroalkane-Mediated Multicomponent Synthesis of β-Enaminones. (2018). ResearchGate. [Link][25]
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Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. (n.d.). PMC - NIH. [Link][16]
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A brief review on synthesis & applications of β-enamino carbonyl compounds. (2012). ACG Publications. [Link][9]
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Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. (2025). ResearchGate. [Link][2]
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Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. (n.d.). Taylor & Francis Online. [Link][26]
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Meldrum's acid and its some important C‐5 derivatives from medicinal... (n.d.). ResearchGate. [Link][11]
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Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. (2023). MDPI. [Link][20][27]
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Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach. (2023). NIH. [Link][28]
-
Enaminones: Exploring Additional Therapeutic Activities. (2025). ResearchGate. [Link][18]
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Thermal cyclisation reactions of vinylogous aminomethylene Meldrum's acid derivatives. (n.d.). Royal Society of Chemistry. [Link][19]
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Regioselectivity in the Multicomponent Reaction of 5-aminopyrazoles, Meldrum's Acid and Triethyl Orthoformate. (2025). ResearchGate. [Link][12]
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The formation of enaminoenaminones from N-alkylaminomethylene derivatives of Meldrum's acid. (n.d.). Royal Society of Chemistry. [Link][7]
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Selected applications of Meldrum’s acid – a tutorial. (n.d.). Royal Society of Chemistry. [Link][5]
-
Study of Meldrum's Acid Cyclization Reactions. (2018). PubMed. [Link][6]
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A Researcher's Guide to Confirming the Purity of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a versatile building block derived from Meldrum's acid, is no exception. Its high reactivity makes it a valuable reagent in the synthesis of a wide array of heterocyclic compounds and other complex molecules. However, this reactivity also necessitates rigorous purity assessment to ensure the reliability and reproducibility of synthetic outcomes. This guide provides an in-depth comparison of analytical methodologies for confirming the purity of this compound, offering supporting data and protocols to empower researchers in their quality control processes.
The Critical Role of Purity in Synthesis
This compound is a key intermediate in the formation of β-enaminones, which are precursors to a variety of biologically active compounds. The presence of impurities, such as unreacted starting materials (Meldrum's acid, triethyl orthoformate, ammonia source) or byproducts from side reactions, can lead to unpredictable reaction yields, the formation of undesired side products, and complications in purification. Therefore, a multi-faceted analytical approach is crucial to fully characterize the purity of this reagent.
A Comparative Overview of Analytical Techniques
Several analytical techniques can be employed to determine the purity of this compound. Each method offers unique advantages and insights into the sample's composition.
| Technique | Information Provided | Strengths | Limitations |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute or relative purity, structural confirmation, identification of impurities | High precision and accuracy, primary analytical method, provides structural information | Requires a certified reference standard for absolute quantification, may have signal overlap in complex mixtures |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment based on peak area, separation of impurities | High sensitivity and resolution, suitable for routine quality control | Requires a validated method and reference standards for impurity identification |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of impurities by mass | High sensitivity, provides molecular weight information | Not inherently quantitative without calibration, ionization efficiency can vary |
| Elemental Analysis (EA) | Determination of elemental composition (%C, %H, %N) | Confirms empirical formula, useful for new compound characterization | Provides bulk purity information, does not identify individual impurities |
In-Depth Methodologies and Data Interpretation
Quantitative Nuclear Magnetic Resonance (qNMR): The Gold Standard for Purity
Quantitative NMR (qNMR) has emerged as a primary ratio method for determining the purity of organic compounds with high accuracy and precision.[1][2] The principle lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[3]
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean NMR tube.
-
Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve the sample and internal standard.
-
Acquisition Parameters:
-
Use a calibrated 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full relaxation between scans.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for accurate integration).[2]
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate the signals corresponding to the analyte and the internal standard. Select well-resolved signals that are unique to each compound.
-
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
Expected ¹H NMR Signals (in CDCl₃):
-
~1.7 ppm (s, 6H): Two equivalent methyl groups of the dioxane ring.
-
~7.5 ppm (br s, 2H): Two protons of the amino group.
-
~8.0 ppm (s, 1H): Methine proton.
Potential Impurities Detectable by qNMR:
-
Meldrum's acid: A singlet around 3.6 ppm for the C5 methylene protons.
-
Unreacted orthoformate: Signals corresponding to the ethyl or methyl groups.
-
Solvent residues: Characteristic signals from the synthesis or purification process.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Separation
HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method with UV detection is typically suitable.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a high percentage of A and gradually increase the percentage of B to elute more nonpolar components.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the analyte has strong absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. It's crucial to validate the method for linearity, accuracy, and precision to ensure reliable results.[4]
Potential Impurities Detectable by HPLC:
-
Starting materials: Meldrum's acid will typically elute earlier than the product due to its higher polarity.
-
Byproducts: Less polar byproducts will have longer retention times.
Sources
A Comparative Guide to the Spectroscopic Analysis of Byproducts from 5-(Aminomethylene)-Meldrum's Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
The Synthetic Importance and Challenge of Byproduct Formation
5-(Aminomethylene)-Meldrum's acid and its derivatives are highly versatile intermediates in organic synthesis. Their unique structure, featuring an activated methylene group, makes them valuable precursors for a wide range of heterocyclic compounds and other complex molecules with potential biological activities.[1][2] The Knoevenagel condensation is a common reaction employing Meldrum's acid, where it reacts with aldehydes or ketones to form C-C bonds.[3][4] However, the high reactivity of these compounds can also lead to the formation of various byproducts through side reactions, such as hydrolysis, thermolysis, or self-condensation.[5] Accurate identification of these byproducts is paramount for reaction optimization and ensuring the purity of the final product.
This guide compares the utility of three primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—in the analysis of these often-elusive byproducts.
Common Byproducts and Their Mechanistic Origins
Before delving into the analytical techniques, it is crucial to understand the types of byproducts that can arise from reactions of 5-(aminomethylene)-Meldrum's acid.
-
Hydrolysis Products: The dioxin-dione ring of Meldrum's acid is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the formation of malonic acid derivatives. While Meldrum's acid and its 5-alkylated derivatives are somewhat resistant to hydrolysis in basic conditions due to enolate formation, the possibility of ring-opening still exists.[6]
-
Thermolysis-Induced Byproducts: At elevated temperatures, Meldrum's acid and its derivatives can undergo thermal decomposition to generate highly reactive ketene intermediates.[2][5] These ketenes can then participate in various cycloadditions or reactions with nucleophiles present in the reaction mixture, leading to a range of unexpected products.[5][7]
-
Michael Adducts: In certain reactions, the Knoevenagel product can undergo a subsequent Michael addition with a second molecule of the active methylene compound, leading to undesired adducts.[8]
-
Self-Condensation Products: The reactivity of the starting materials or intermediates can sometimes lead to self-condensation reactions, forming oligomeric or polymeric byproducts.
Comparative Analysis of Spectroscopic Techniques
The effective identification of byproducts requires a multi-faceted analytical approach. Below is a comparison of NMR, IR, and MS for this purpose.
| Technique | Strengths | Weaknesses | Best For |
| NMR Spectroscopy | - Provides detailed structural information (¹H, ¹³C).- Can quantify the relative amounts of product and byproducts.- 2D NMR techniques (COSY, HSQC, HMBC) can elucidate complex structures. | - Lower sensitivity compared to MS.- Can be time-consuming for complex mixtures.- Requires relatively pure samples for unambiguous interpretation. | - Unambiguous structure elucidation of major byproducts.- Determining the precise location of functional groups.- Quantifying impurities. |
| IR Spectroscopy | - Fast and non-destructive.- Excellent for identifying the presence or absence of specific functional groups (e.g., C=O, N-H, O-H).- Can monitor reaction progress in real-time. | - Provides limited information on the overall molecular structure.- Spectra of complex mixtures can be difficult to interpret.- Not suitable for quantification without calibration. | - Rapid screening for the presence of expected functional groups.- Identifying hydrolysis (O-H stretch) or ring-opening.- Monitoring the disappearance of starting materials. |
| Mass Spectrometry | - Extremely high sensitivity.- Provides accurate molecular weight information (HRMS).- Fragmentation patterns can offer structural clues.- Can be coupled with chromatography (LC-MS, GC-MS) to separate and identify components of a mixture. | - Isomers may not be distinguishable without fragmentation analysis.- Does not provide detailed stereochemical information.- Ionization process can sometimes cause fragmentation, complicating interpretation. | - Detecting trace-level impurities.- Confirming the molecular formula of byproducts.- Analyzing complex reaction mixtures when coupled with chromatography. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, including reaction byproducts.
Key Diagnostic Signals for Byproduct Identification:
-
¹H NMR:
-
Disappearance of the Meldrum's acid singlet: The characteristic singlet for the two methyl groups of the Meldrum's acid moiety (around 1.7 ppm) is a key indicator of the integrity of the ring.[5][9] Its absence or the appearance of new methyl signals can suggest ring-opening or other transformations.
-
Appearance of broad O-H or N-H signals: The presence of broad, exchangeable protons can indicate hydrolysis byproducts or the formation of amides from ring-opening reactions.
-
Changes in the vinylic proton region: The chemical shift and coupling constants of vinylic protons are sensitive to the substituents on the double bond, providing clues about the structure of byproducts.
-
-
¹³C NMR:
-
Carbonyl signals: The two carbonyl carbons of the Meldrum's acid ring typically appear around 160-170 ppm.[9] Shifts in these signals or the appearance of new carbonyl resonances (e.g., carboxylic acids, esters, amides) are indicative of byproduct formation.
-
Acyl carbon signals: The appearance of new peaks around 171 ppm could indicate the presence of an acyl carbonyl function, possibly from a side reaction.[5]
-
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Isolate a sufficient quantity of the byproduct through chromatography (e.g., column chromatography, preparative TLC, or HPLC).
-
Dissolve 5-10 mg of the purified byproduct in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If the structure is not immediately apparent, perform 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon couplings).
-
Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule.
Key Diagnostic Bands for Byproduct Identification:
-
C=O Stretching: Meldrum's acid derivatives exhibit two strong carbonyl stretching bands, typically in the range of 1700-1750 cm⁻¹.[9] A shift or disappearance of these bands can indicate a reaction at the carbonyl centers. The appearance of a broad carbonyl band around 1700-1730 cm⁻¹ might suggest the formation of a carboxylic acid due to hydrolysis.
-
O-H and N-H Stretching: A broad absorption in the 3200-3600 cm⁻¹ region is indicative of an O-H group (from hydrolysis) or an N-H group.[1]
-
C=C Stretching: The C=C stretching of the aminomethylene group can provide information about the substitution pattern of the double bond.
Experimental Protocol: IR Sample Preparation and Analysis
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid byproduct with anhydrous potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Compare the spectrum of the byproduct with that of the starting material and the desired product to identify new or shifted absorption bands.
-
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight of byproducts, even when they are present in minute quantities.
Key Applications in Byproduct Analysis:
-
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide the elemental composition of a byproduct, which is crucial for proposing its chemical structure.
-
Fragmentation Analysis: The fragmentation pattern of a molecule in the mass spectrometer can provide valuable structural information. For example, the loss of characteristic fragments can indicate the presence of specific functional groups.
-
LC-MS and GC-MS: Coupling mass spectrometry with a chromatographic separation technique allows for the analysis of complex mixtures without prior purification. Each component of the mixture can be separated and its mass spectrum recorded, enabling the identification of multiple byproducts in a single run.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile, methanol).
-
Filter the solution to remove any particulate matter.
-
-
Data Acquisition:
-
Inject the sample into an LC-MS system.
-
The components of the mixture are separated on the liquid chromatography column.
-
As each component elutes from the column, it is introduced into the mass spectrometer, and its mass spectrum is recorded.
-
-
Data Analysis:
-
Analyze the mass spectra of the separated components to determine their molecular weights and fragmentation patterns.
-
Use this information, in conjunction with data from other spectroscopic techniques, to propose the structures of the byproducts.
-
Conclusion and Recommendations
A comprehensive approach utilizing NMR, IR, and MS is essential for the reliable identification and characterization of byproducts in reactions involving 5-(aminomethylene)-Meldrum's acid.
-
Initial Screening: Begin with IR spectroscopy for a quick assessment of functional group transformations and LC-MS to determine the number of byproducts and their molecular weights.
-
Definitive Identification: For major byproducts, isolation followed by detailed NMR analysis (¹H, ¹³C, and 2D techniques) is necessary for unambiguous structural elucidation.
-
Trace Analysis: For minor or trace-level impurities, LC-MS/MS provides the requisite sensitivity and structural information through fragmentation analysis.
By employing this integrated spectroscopic approach, researchers and drug development professionals can gain a thorough understanding of the reaction pathways, optimize conditions to minimize byproduct formation, and ensure the quality and purity of their synthesized compounds.
References
-
Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. (2023). PubMed Central. [Link]
-
Meldrum's acid and related compounds in the synthesis of natural products and analogs. (2025). ResearchGate. [Link]
-
Synthesis some of heterocyclic Compounds of Meldrum s Acid and study of The biological Activity. (2018). ResearchGate. [Link]
-
Crystal Structure, Photophysical Study, Hirshfeld Surface Analysis, and Nonlinear Optical Properties of a New Hydroxyphenylamino Meldrum's Acid Derivative. (2022). National Center for Biotechnology Information. [Link]
-
Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. (2014). The Royal Society of Chemistry. [Link]
-
MELDRUM'S ACID IN ORGANIC SYNTHESIS. (1991). Heterocycles. [Link]
-
Knoevenagel condensation between Meldrum's acid and aldehyde in water. (2020). ResearchGate. [Link]
-
New Insight on the Origin of the Unusual Acidity of Meldrum's Acid from ab Initio and Combined QM/MM Simulation Study. (2014). ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. (2023). MDPI. [Link]
-
Synthesis, crystal structure, vibrational spectra and theoretical calculations of quantum chemistry of a potential antimicrobial Meldrum's acid derivative. (2021). ResearchGate. [Link]
-
Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. (2017). ResearchGate. [Link]
-
A possible mechanism of the Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid in the presence of TMDP. (2018). ResearchGate. [Link]
-
Knoevenagel condensation. (2023). Wikipedia. [Link]
-
Acyl Meldrum's acid derivatives: Application in organic synthesis. (2007). ResearchGate. [Link]
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Knoevenagel condensation. (2023). YouTube. [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. [Link]
-
A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Institutional Repository. [Link]
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Meldrum's acid. (2023). Grokipedia. [Link]
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Regioselectivity in the Multicomponent Reaction of 5-aminopyrazoles, Meldrum's Acid and Triethyl Orthoformate. (2015). ResearchGate. [Link]
-
Cracking Meldrum's Acid: Lowering the Temperature. (2023). Open Research Repository. [Link]
-
Preparation of a Donor-Acceptor Stenhouse Adduct (DASA): 5-((2Z,4E)-5-(Diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. (2022). Organic Syntheses. [Link]
-
Selected applications of Meldrum's acid – a tutorial. (2016). Organic & Biomolecular Chemistry. [Link]
-
The Mannich Reaction of the S,N-Binucleophilic Species Derived from Meldrum's Acid with HCHO and Primary Amines. (2025). MDPI. [Link]
-
A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Journal. [Link]
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5-(Aminomethylene)-Meldrum's acid versus enamino esters in synthesis
An Application Scientist's Guide: 5-(Aminomethylene)-Meldrum's Acid vs. Enamino Esters in Modern Synthesis
In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the myriad of choices, 1,3-dicarbonyl compounds and their derivatives serve as exceptionally versatile C3 synthons. This guide provides a detailed comparison between two prominent classes of these intermediates: 5-(aminomethylene)-Meldrum's acid and traditional enamino esters. We will delve into their intrinsic properties, reactivity profiles, and strategic applications, supported by experimental data, to inform the rational design of complex molecular architectures.
The Foundation: Understanding the Players
At first glance, both 5-(aminomethylene)-Meldrum's acid and enamino esters (or β-enamino esters) share a common structural motif: an electron-donating amino group conjugated to a carbon-carbon double bond, which is in turn conjugated to an electron-withdrawing group. This "enamine-one" system is the source of their rich and varied reactivity. However, the nature of the electron-withdrawing group is the critical point of divergence, profoundly influencing their stability, reactivity, and synthetic utility.
-
Enamino Esters: These are the classical and more widely known intermediates. The electron-withdrawing component is a simple ester group (-COOR). They are valued for their stability and predictable reactivity, often serving as nucleophiles in alkylation, acylation, and condensation reactions.
-
5-(Aminomethylene)-Meldrum's Acid: This compound incorporates the unique cyclic 1,3-dioxane-4,6-dione structure of Meldrum's acid as the electron-withdrawing moiety. The constrained cyclic system and the presence of two carbonyl groups flanking a methylene group impart exceptional acidity to the parent Meldrum's acid (pKa ≈ 4.97) and confer unique properties to its derivatives.
Head-to-Head Comparison: Reactivity and Synthetic Potential
The fundamental difference in the electron-withdrawing groups dictates a significant divergence in the chemical behavior of these two synthons.
| Feature | 5-(Aminomethylene)-Meldrum's Acid | Enamino Esters | Rationale & Implications |
| Electrophilicity | High | Moderate | The rigid, cyclic structure of Meldrum's acid enhances the electron-withdrawing capacity of the dicarbonyl system, making the β-position of the enamine more electrophilic and susceptible to nucleophilic attack. |
| Nucleophilicity | Moderate | High | The strong electron-withdrawing nature of the Meldrum's acid moiety reduces the electron density on the enamine nitrogen and α-carbon, diminishing its nucleophilic character compared to traditional enamino esters. |
| Thermal Lability | Prone to thermolysis | Generally stable | Upon heating, Meldrum's acid derivatives can undergo fragmentation to release acetone, carbon dioxide, and a highly reactive ketene intermediate. This provides a unique pathway for cycloaddition and rearrangement reactions not readily accessible with enamino esters. |
| Acidity of N-H | More acidic | Less acidic | The powerful electron-withdrawing effect of the dicarbonyl system increases the acidity of the N-H proton, facilitating deprotonation and subsequent functionalization at the nitrogen atom. |
Strategic Applications in Heterocyclic Synthesis
Both building blocks are workhorses in the synthesis of heterocycles, particularly nitrogen-containing rings like pyridines and dihydropyridines (DHPs), which are privileged scaffolds in medicinal chemistry. However, their distinct reactivity profiles often lead them down different, albeit sometimes convergent, synthetic paths.
The Hantzsch Dihydropyridine Synthesis and its Variants
The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. Both enamino esters and 5-(aminomethylene)-Meldrum's acid can be employed as pre-formed intermediates in this multicomponent reaction, streamlining the process.
A comparative study highlights the utility of 5-(aminomethylene)-Meldrum's acid derivatives in the synthesis of polyhydroquinolines. In one approach, the reaction of an aromatic aldehyde, dimedone, and a 5-(arylamino-methylene)-Meldrum's acid proceeds efficiently in the presence of a catalytic amount of piperidine.
Experimental Protocol: Synthesis of Polyhydroquinoline via 5-(Aminomethylene)-Meldrum's Acid Derivative
-
Reactant Mixture: To a solution of 5-(4-chlorophenylamino-methylene)-2,2-dimethyl-dioxane-4,6-dione (1 mmol), dimedone (1 mmol), and 4-chlorobenzaldehyde (1 mmol) in ethanol (10 mL), add piperidine (0.1 mmol).
-
Reaction: Reflux the mixture for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The solid product precipitates out.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry to afford the pure polyhydroquinoline derivative.
This reaction capitalizes on the dual role of the 5-(aminomethylene)-Meldrum's acid derivative. It first acts as a Michael acceptor for the enolate of dimedone, and subsequently, the enamine nitrogen participates in the cyclization.
The following diagram illustrates the generalized workflow for such multicomponent reactions.
Caption: Generalized workflow for multicomponent reactions (MCRs) leading to heterocyclic products.
Thermal Reactivity: A Unique Advantage for Meldrum's Acid Derivatives
The most striking difference lies in the thermal behavior. Heating 5-(aminomethylene)-Meldrum's acid derivatives can generate highly reactive ketene intermediates. This is a powerful strategy for accessing structures that are difficult to obtain with standard enamino esters.
For instance, the flash vacuum thermolysis of 5-(anilinomethylene)-Meldrum's acid results in the formation of a ketene that can undergo intramolecular cyclization to form quinolin-4-one, a core structure in many alkaloids and pharmaceuticals.
Caption: Thermal decomposition pathway of a Meldrum's acid derivative.
This type of transformation is not feasible with simple enamino esters, which would typically decompose through less defined pathways under harsh thermal conditions.
Summary and Outlook
The choice between 5-(aminomethylene)-Meldrum's acid and a conventional enamino ester is a strategic one, dictated by the desired reactivity and target molecule.
-
Choose Enamino Esters for:
-
Robust, high-yielding nucleophilic additions.
-
Reactions where thermal stability is critical.
-
When a softer, more nucleophilic enamine is required.
-
-
Choose 5-(Aminomethylene)-Meldrum's Acid for:
-
Reactions requiring a highly electrophilic enamine system.
-
Multicomponent reactions where its dual reactivity can be exploited.
-
Synthetic routes that leverage thermal generation of ketene intermediates for cycloadditions and rearrangements.
-
References
-
The Chemistry of Meldrum's Acid. University of Chemistry and Technology, Prague. [Link]
-
Meldrum's Acid in Organic Synthesis. Synlett, 2001(11), 1699-1701. [Link]
-
Recent advances in the application of enaminones in organic synthesis. RSC Advances, 2017, 7, 53701-53724. [Link]
-
Enaminones: A Good Synthon for the Synthesis of Heterocycles. Chemical Reviews, 2011, 111 (9), pp 5215–5265. [Link]
A Comparative Guide to the Synthesis of Heterocycles from 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile methodologies for the construction of heterocyclic frameworks remains a paramount objective, driven by the prevalence of these motifs in pharmaceuticals, agrochemicals, and materials science. Among the myriad of building blocks available to the synthetic chemist, 5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, has emerged as a particularly powerful and adaptable precursor for the synthesis of a wide array of heterocycles.[1][2] This guide provides a comparative analysis of synthetic strategies for the formation of heterocycles from this versatile reagent, supported by experimental data and mechanistic insights to empower researchers in their synthetic endeavors.
The Unique Reactivity of Meldrum's Acid and its Aminomethylene Derivative
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic dialkylmalonate analog renowned for its high acidity and reactivity.[3] The rigid 1,3-dioxane-4,6-dione ring system enforces a conformation that enhances the acidity of the C5 methylene protons, facilitating a variety of condensation and alkylation reactions. The 5-(aminomethylene) derivative, readily prepared from Meldrum's acid, combines the reactivity of an enamine with the inherent properties of the Meldrum's acid scaffold, making it a trifunctional reagent poised for cyclization reactions.
The key to its utility lies in its electrophilic and nucleophilic nature. The enamine moiety provides a nucleophilic center at the β-carbon, while the carbonyl groups of the Meldrum's acid ring act as electrophilic sites. Furthermore, upon reaction, the Meldrum's acid moiety can serve as a leaving group, typically eliminated as acetone and carbon dioxide, driving the reaction towards the formation of the desired heterocyclic product.[4]
Comparative Analysis of Synthetic Routes to Key Heterocycles
The application of this compound in heterocyclic synthesis is broad. This section will compare its utility in the formation of two prominent classes of heterocycles: pyridones and pyrimidones, highlighting different strategic approaches and their respective advantages.
Synthesis of Substituted Pyridones
Substituted pyridones are a common scaffold in medicinal chemistry. The use of 5-(aminomethylene)-Meldrum's acid derivatives provides a convergent and efficient entry into this class of compounds.
Strategy 1: Reaction with Ketones
A prevalent strategy involves the reaction of this compound with ketones in the presence of an ammonium source, such as ammonium acetate. This approach typically proceeds through a cascade of reactions including a Michael addition, intramolecular cyclization, and subsequent elimination of acetone and carbon dioxide to afford the pyridone ring system.
Strategy 2: [4+2] Cycloaddition Reactions
Alternatively, derivatives of 5-(aminomethylene)-Meldrum's acid can participate in aza-Diels-Alder reactions, acting as a potent azadiene precursor. This strategy offers a high degree of stereocontrol and is particularly useful for the synthesis of complex, fused pyridone systems.
| Strategy | Reagents | Typical Conditions | Yields | Scope & Limitations | Reference |
| Reaction with Ketones | Ketone, Ammonium Acetate | Reflux in organic solvent (e.g., ethanol, acetic acid) | Moderate to Good | Broad ketone scope, simple procedure. May require harsh conditions. | [1] |
| [4+2] Cycloaddition | Electron-rich alkenes | Thermal or Lewis acid catalysis | Good to Excellent | Excellent for complex and fused systems. Requires specific diene precursors. | [5] |
Experimental Protocol: Synthesis of a Substituted 4-Hydroxypyridine-2(1H)-one
This protocol details a representative procedure for the synthesis of a substituted 4-hydroxypyridine-2(1H)-one from an N-arylaminomethylene derivative of Meldrum's acid, adapted from the literature. This method highlights the thermal cyclization approach.
Materials:
-
5-((4-methoxyphenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Diphenyl ether
-
Heat source (e.g., heating mantle)
-
Round-bottom flask
-
Condenser
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-((4-methoxyphenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 g, 3.4 mmol).
-
Solvent Addition: Add diphenyl ether (10 mL) to the flask. The high boiling point of diphenyl ether is crucial for achieving the necessary temperature for thermal cyclization.
-
Heating: Heat the reaction mixture to reflux (approximately 250 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the diphenyl ether.
-
Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of a non-polar solvent like hexane to remove residual diphenyl ether.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 4-hydroxy-1-(4-methoxyphenyl)pyridin-2(1H)-one.
Rationale for Experimental Choices:
-
High-Boiling Solvent: The use of a high-boiling solvent like diphenyl ether is essential to provide the thermal energy required for the intramolecular cyclization and elimination of acetone and carbon dioxide.
-
Anhydrous Conditions: While not strictly necessary for this specific thermal cyclization, ensuring anhydrous conditions is good practice to prevent potential hydrolysis of the Meldrum's acid derivative.
-
Purification: Recrystallization is a straightforward and effective method for purifying the solid product, removing any unreacted starting material and byproducts.
Mechanistic Insights and Visualization
Understanding the underlying reaction mechanisms is critical for optimizing reaction conditions and expanding the substrate scope.
Mechanism of Pyridone Formation from 5-(Aminomethylene)-Meldrum's Acid
The formation of the pyridone ring from a 5-(arylaminomethylene)-Meldrum's acid derivative under thermal conditions is believed to proceed via an intramolecular electrophilic aromatic substitution-type cyclization.
Caption: Proposed mechanism for thermal cyclization.
Concluding Remarks for the Practicing Scientist
This compound and its derivatives stand out as exceptionally versatile platforms for the synthesis of a diverse range of heterocyclic compounds. The ability to fine-tune the substitution pattern on the aminomethylene moiety, coupled with the predictable reactivity of the Meldrum's acid core, allows for the strategic construction of complex molecular architectures. The comparative analysis presented herein demonstrates that the choice of synthetic strategy—be it a one-pot condensation or a stepwise cycloaddition—can be tailored to the specific target molecule and desired level of complexity. By understanding the mechanistic underpinnings and the practical aspects of the experimental protocols, researchers can effectively harness the power of this remarkable building block to accelerate discovery in the chemical sciences.
References
-
Chen, B. C. Meldrum's Acid in Organic Synthesis. Heterocycles1991 , 32 (3), 529. [Link]
-
Lipson, V. V.; Gorobets, N. Y. One hundred years of Meldrum's acid: advances in the synthesis of pyridine and pyrimidine derivatives. Molecular Diversity2009 , 13 (4), 399-419. [Link]
-
Crimmins, M. T.; Washburn, D. G.; Zawacki, F. J. THE SYNTHESIS OF 2-ALKYL-4-PYRONES FROM MELDRUM'S ACID. Organic Syntheses2004 , 81, 243. [Link]
-
Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. ResearchGate2023 . [Link]
-
Smith, T. E. C.; et al. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry2022 , 87 (21), 14378–14387. [Link]
-
Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. ResearchGate2017 . [Link]
-
Study of Meldrum's Acid Cyclization Reactions. ResearchGate2018 . [Link]
-
McNab, H. Thermal cyclisation reactions of vinylogous aminomethylene Meldrum's acid derivatives. Journal of the Chemical Society, Chemical Communications1987 , (12), 906-908. [Link]
-
Meldrum's acid. Wikipedia. [Link]
-
ChemInform Abstract: One Hundred Years of Meldrum′s Acid: Advances in the Synthesis of Pyridine and Pyrimidine Derivatives. ResearchGate2009 . [Link]
-
Synthetic Applications of the Pyrolysis of Meldrum's Acid Derivatives. ResearchGate2015 . [Link]
-
Blake, A. J.; et al. Two N-aminoazolylmethylene derivatives of Meldrum's acid. Acta Crystallographica Section C Crystal Structure Communications1994 , 50 (12), 1935-1938. [Link]
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- 5. researchgate.net [researchgate.net]
A Tale of Two Reagents: A Comparative Guide to Formylation with the Vilsmeier Reagent versus the Synthetic Utility of 5-Aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the introduction of a formyl group (–CHO) onto a substrate is a cornerstone transformation, unlocking pathways to a myriad of complex molecules, from life-saving pharmaceuticals to advanced materials. The choice of reagent for this critical step is paramount, dictating not only the efficiency and selectivity of the reaction but also the overall strategic approach to the synthesis. This guide provides an in-depth, objective comparison between a classical and powerful formylating agent, the Vilsmeier reagent, and the versatile synthetic intermediate, 5-aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid.
While the Vilsmeier reagent is a direct and potent source of an electrophilic formyl group equivalent, 5-aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione represents a different synthetic paradigm. It is not a formylating agent in the traditional sense but rather a stable, multi-functional building block. This guide will elucidate the distinct roles these two reagents play in the chemist's arsenal, supported by mechanistic insights, experimental data, and detailed protocols, to empower researchers in making informed decisions for their synthetic challenges.
The Vilsmeier Reagent: A Workhorse for Direct Formylation
The Vilsmeier-Haack reaction, a named reaction of significant repute, employs the Vilsmeier reagent to directly formylate electron-rich aromatic and heteroaromatic compounds.[1][2] This reagent is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[3][4]
Mechanism of Action: The Electrophilic Chloroiminium Ion
The power of the Vilsmeier-Haack reaction lies in the formation of a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5] This species is the true electrophile that attacks the electron-rich substrate. The generally accepted mechanism proceeds as follows:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the carbon of the chloroiminium ion.
-
Rearomatization: The resulting intermediate loses a proton to restore aromaticity.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to afford the final aldehyde product.
Caption: Synthesis of 5-Aminomethylene Meldrum's Acid Derivatives.
The reactivity of this compound is characterized by:
-
Nucleophilic character of the nitrogen atom.
-
Electrophilic character of the exocyclic methylene carbon.
-
The potential for the Meldrum's acid ring to act as a leaving group or to undergo ring-opening reactions.
These features make it a valuable precursor for the synthesis of various heterocyclic compounds, such as pyridones and quinolones, through cyclization and condensation reactions. [6]
Head-to-Head Comparison: A Matter of Function
| Feature | Vilsmeier Reagent | 5-Aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione |
| Primary Function | Direct Formylating Agent | Synthetic Intermediate / Building Block |
| Reagent Type | In situ generated, highly reactive electrophile | Stable, isolable crystalline solid |
| Mechanism | Electrophilic aromatic substitution | Varied (e.g., nucleophilic addition, cyclization) |
| Typical Substrates | Electron-rich arenes and heterocycles | Electrophiles and nucleophiles in multi-step syntheses |
| Product | Aryl or heteroaryl aldehyde | Diverse heterocyclic structures |
| Handling | Generated and used immediately; moisture sensitive | Can be isolated, purified, and stored |
Table 2: Functional Comparison of the Vilsmeier Reagent and 5-Aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Indole
This protocol describes a typical procedure for the formylation of indole using the Vilsmeier reagent generated from POCl₃ and DMF.
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of anhydrous DMF (1.2 equivalents) in anhydrous DCE at 0 °C under an inert atmosphere, add POCl₃ (1.1 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Cool the reaction mixture back to 0 °C and add a solution of indole (1.0 equivalent) in anhydrous DCE dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50 °C for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford indole-3-carboxaldehyde.
Caption: Experimental Workflow for Vilsmeier-Haack Formylation.
Protocol 2: Synthesis of 5-(((4-Ethylphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
This protocol is adapted from the literature and describes the synthesis of an N-substituted aminomethylene derivative of Meldrum's acid. [1] Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Triethyl orthoformate
-
4-Ethylaniline
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve Meldrum's acid (1.0 equivalent) in triethyl orthoformate.
-
To the resulting solution, add 4-ethylaniline (1.0 equivalent).
-
Reflux the reaction mixture for 30 minutes.
-
Monitor the reaction by TLC for the consumption of the starting materials.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the crude product and wash with cold methanol to yield the desired 5-(((4-ethylphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
Conclusion: Choosing the Right Tool for the Job
The Vilsmeier reagent and 5-aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione are both valuable molecules in the synthetic chemist's toolkit, but they serve fundamentally different purposes. The Vilsmeier reagent is a powerful and direct method for the formylation of electron-rich systems, offering a straightforward route to aryl and heteroaryl aldehydes. Its in situ generation and high reactivity are hallmarks of its utility.
Conversely, 5-aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione is not a formylating agent but a stable and versatile building block. Its synthetic value is realized in multi-step sequences, where its unique combination of functional groups allows for the construction of complex heterocyclic architectures.
For the researcher aiming to introduce a formyl group in a single, efficient step onto an activated substrate, the Vilsmeier-Haack reaction is often the superior choice. For those engaged in the strategic construction of complex nitrogen-containing heterocycles, the derivatives of Meldrum's acid, such as 5-aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione, offer a wealth of synthetic possibilities. Understanding the distinct roles and capabilities of these reagents is crucial for the rational design and successful execution of modern synthetic strategies.
References
-
A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Institutional Repository. [Link]
-
Meldrum's acid. In Wikipedia. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. (2024). National Institutes of Health. [Link]
-
Vilsmeier–Haack reaction. In Wikipedia. [Link]
-
Vilsmeier haack rxn. Slideshare. [Link]
-
Vilsmeier-Haack reaction. Name-Reaction.com. [Link]
-
Synthesis of Vilsmeier reagent. PrepChem.com. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. [Link]
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Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (2023). Thieme. [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of 5-Aminomethylene-Meldrum's Acid Adducts: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of novel compounds is a cornerstone of innovation. 5-Aminomethylene-Meldrum's acid adducts, valuable intermediates in organic synthesis due to the high acidity of the C5-proton and the synthetic versatility of the Meldrum's acid moiety, present unique challenges and opportunities in their structural elucidation.[1][2] Their reactivity and potential for isomerization necessitate a robust, multi-faceted analytical approach to ensure unambiguous characterization.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of these adducts: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, outlines self-validating protocols, and offers a comparative analysis to guide researchers in selecting the most appropriate techniques for their specific needs.
The Central Challenge: Tautomerism and Isomerism
A key consideration in the analysis of 5-aminomethylene-Meldrum's acid adducts is the potential for tautomerism and the presence of E/Z isomers. The enamine-type structure allows for delocalization of electrons, and the specific substitution on the nitrogen atom can influence the conformational and isomeric preferences. Therefore, a single analytical technique may not be sufficient to provide a complete structural picture. This guide emphasizes an integrated approach, where the strengths of each technique are leveraged to build a comprehensive and validated structural assignment.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the routine characterization of 5-aminomethylene-Meldrum's acid adducts in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the molecule.
Expertise & Experience: The "Why" Behind the NMR Protocol
A standard NMR analysis of these adducts begins with simple one-dimensional (1D) experiments (¹H and ¹³C NMR) and can be expanded to more complex two-dimensional (2D) techniques if necessary. The choice of solvent is critical; deuterated chloroform (CDCl₃) is commonly used, but dimethyl sulfoxide (DMSO-d₆) may be preferred for less soluble compounds.[3] The information gathered from a comprehensive NMR analysis is often sufficient for unambiguous structure confirmation.
Experimental Protocol: A Self-Validating Workflow
-
Sample Preparation : Dissolve 5-10 mg of the purified adduct in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire a standard ¹H NMR spectrum. Key signals to identify include the gem-dimethyl protons of the Meldrum's acid moiety, the vinylic proton, the NH proton, and signals from the substituent on the amine. The chemical shift of the NH proton can be highly variable and may be broadened due to exchange.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. This provides information on all unique carbon atoms in the molecule. Look for the characteristic signals of the carbonyl carbons, the quaternary carbon of the Meldrum's acid ring, and the carbons of the aminomethylene group.
-
DEPT-135 (Optional) : If there is ambiguity in the assignment of carbon signals, a DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC) : For more complex structures or to confirm assignments, 2D NMR is invaluable.
-
COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, helping to establish connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the overall connectivity of the molecule.
-
Data Presentation: Representative NMR Data
The following table summarizes typical chemical shift ranges for the key protons and carbons in 5-aminomethylene-Meldrum's acid adducts, based on literature data.[4]
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations |
| Gem-dimethyl (2x CH₃) | 1.6-1.8 (singlet, 6H) | 27-28 | HMBC to the quaternary carbon and the two adjacent carbons. |
| Vinylic CH | 8.3-9.4 (singlet or doublet) | 150-157 | HMBC to carbonyl carbons and carbons of the amine substituent. |
| Amine NH | 9.5-11.5 (broad singlet) | - | Often coupled to the vinylic CH. |
| Carbonyl (2x C=O) | - | 160-165 | HMBC from the vinylic CH. |
| Quaternary C(CH₃)₂ | - | 104-105 | HMBC from the gem-dimethyl protons. |
Visualization: NMR Workflow for Structural Elucidation
Caption: Workflow for NMR-based structural elucidation of 5-aminomethylene-Meldrum's acid adducts.
II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. It is an essential tool for confirming the identity of the synthesized adduct and can offer structural insights through fragmentation analysis.
Expertise & Experience: Choosing the Right Ionization Technique
For 5-aminomethylene-Meldrum's acid adducts, Electrospray Ionization (ESI) is a commonly employed soft ionization technique that typically yields the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, allowing for straightforward determination of the molecular weight.[3] High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition, which serves as a powerful confirmation of the chemical formula.
Experimental Protocol: A Validating Approach
-
Sample Preparation : Prepare a dilute solution of the adduct (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion/LC-MS : The sample can be directly infused into the mass spectrometer or introduced via a Liquid Chromatography (LC) system. LC-MS is advantageous as it also provides information on the purity of the sample.
-
Full Scan MS : Acquire a full scan mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺).
-
HRMS : Utilize an Orbitrap or Time-of-Flight (TOF) mass analyzer to obtain a high-resolution mass measurement of the molecular ion. Compare the measured mass to the calculated mass for the expected elemental formula. A mass accuracy of <5 ppm is considered excellent confirmation.
-
Tandem MS (MS/MS) : Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for these adducts may involve the loss of the Meldrum's acid moiety or fragmentation of the amine substituent.
Data Presentation: Representative MS Data
| Technique | Information Obtained | Example Data/Observation |
| ESI-MS | Molecular Weight | Observation of [M+H]⁺ or [M+Na]⁺ |
| HRMS (ESI-TOF or Orbitrap) | Elemental Composition | Calculated for C₁₃H₁₃NO₄: 248.0866 [M+H]⁺, Found: 248.0863 |
| MS/MS (CID) | Structural Fragments | Fragmentation patterns corresponding to the loss of acetone, CO₂, or parts of the N-substituent. |
Visualization: Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry analysis of 5-aminomethylene-Meldrum's acid adducts.
III. Single-Crystal X-ray Crystallography: The Definitive Structure
When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in a crystal, definitively establishing connectivity, configuration, and conformation.
Expertise & Experience: The Art of Crystal Growth
The primary challenge of this technique is obtaining a single crystal of suitable quality. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). However, when successful, the resulting data is unparalleled in its detail. A crystal structure provides definitive proof of the molecular structure, which can be particularly valuable in cases of ambiguous stereochemistry or tautomerism.[5]
Experimental Protocol: From Crystal to Structure
-
Crystal Growth : Grow single crystals of the adduct from a suitable solvent or solvent mixture. This is often the most time-consuming step.
-
Crystal Mounting : Mount a suitable crystal on a goniometer head.
-
Data Collection : Place the crystal in a diffractometer and collect diffraction data by rotating the crystal in a beam of X-rays.
-
Structure Solution and Refinement : Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
Data Presentation: Key Crystallographic Parameters
| Parameter | Significance | Typical Values/Observations |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | e.g., Monoclinic, P2₁/c[6] |
| Bond Lengths & Angles | Provides precise geometric information. | Confirms expected bond lengths (e.g., C=C, C=O, C-N).[5] |
| Torsion Angles | Defines the conformation of the molecule. | Reveals the planarity of the enamine system. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | R < 0.05 indicates a good refinement. |
Visualization: X-ray Crystallography Workflow
Caption: Workflow for Single-Crystal X-ray Crystallography.
Comparative Analysis: Choosing the Right Tool for the Job
| Technique | Strengths | Weaknesses | Best For |
| NMR Spectroscopy | - Provides detailed structural information in solution.- Excellent for determining connectivity and stereochemistry.- Non-destructive. | - Relatively low sensitivity.- May not be definitive for complex stereoisomers without extensive 2D analysis.- Provides an average structure in solution. | - Routine characterization and confirmation of structure.- Analysis of isomeric mixtures.- Establishing atom-to-atom connectivity. |
| Mass Spectrometry | - Extremely high sensitivity.- Confirms molecular weight and elemental formula with high accuracy.- Can be coupled with chromatography for purity analysis. | - Provides limited information on connectivity and stereochemistry.- Fragmentation can be complex to interpret.- Provides information on the gas-phase structure. | - Confirming the molecular formula.- Assessing sample purity.- Gaining initial structural clues from fragmentation. |
| X-ray Crystallography | - Provides an unambiguous, definitive 3D structure.- The "gold standard" for structure proof.- Resolves all issues of connectivity, configuration, and conformation. | - Requires a single crystal of suitable quality, which can be difficult to obtain.- Provides the solid-state structure, which may differ from the solution-state structure.- Destructive if the crystal is consumed. | - Absolute proof of structure.- Resolving complex stereochemical or tautomeric ambiguities.- Understanding solid-state packing and intermolecular interactions. |
Conclusion: An Integrated Approach for Confident Elucidation
The structural elucidation of 5-aminomethylene-Meldrum's acid adducts is most reliably achieved through an integrated analytical approach. The synergistic use of NMR spectroscopy and mass spectrometry provides a high level of confidence for routine characterization, with NMR establishing the detailed molecular framework and MS confirming the elemental composition. For novel scaffolds, complex stereoisomers, or when absolute proof of structure is required for publication or patent filings, single-crystal X-ray crystallography provides the ultimate, unambiguous answer. By understanding the strengths and limitations of each technique, researchers can design a logical, efficient, and self-validating workflow for the confident structural characterization of these versatile synthetic intermediates.
References
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A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Institutional Repository. [Link]
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Synthesis, Characterization and Evaluation of Some Meldrum's Acid Derivatives as Lubricant Additives. (2021). Iraqi Academic Scientific Journals. [Link]
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Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. (2023). PubMed Central. [Link]
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PREPARATION OF A DONOR-ACCEPTOR STENHOUSE ADDUCT (DASA): 5-((2Z,4E)-5-(DIETHYLAMINO)-2-HYDROXYPENTA-2,4-DIEN-1-YLIDENE)-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE. (2022). Organic Syntheses. [Link]
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Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. (2017). ResearchGate. [Link]
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Meldrum's acid and related compounds in the synthesis of natural products and analogs. (2021). ResearchGate. [Link]
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Synthesis, Characterization and Evaluation of Some Meldrum's Acid Derivatives as Lubricant Additives. (n.d.). Digital Repository of University of Baghdad. [Link]
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Crystal Structure, Photophysical Study, Hirshfeld Surface Analysis, and Nonlinear Optical Properties of a New Hydroxyphenylamino Meldrum’s Acid Derivative. (2022). PubMed Central. [Link]
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Cracking Meldrum's Acid: Lowering the Temperature. (2023). Open Research Repository, Australian National University. [Link]
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MELDRUM'S ACID IN ORGANIC SYNTHESIS. (1991). Heterocycles. [Link]
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Arylidene Meldrum’s Acid: A Versatile Structural Motif for the Design of Enzyme-Responsive “Covalent-Assembly” Fluorescent Probes. (2022). ChemRxiv. [Link]
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Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. (2023). MDPI. [Link]
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A new source of methylene Meldrum's acid. Reactions with enamines. (1990). ResearchGate. [Link]
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Synthesis, Crystal Structures, and Density Functional Theory Studies of Two Salt Cocrystals Containing Meldrum’s Acid Group. (2022). ACS Omega. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid. While specific disposal data for this derivative is not widely published, this protocol is built upon the established safety profile of the parent compound, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), and foundational principles of laboratory chemical waste management.
The core principle guiding this procedure is waste minimization and containment . This compound and its parent are classified as irritants and, critically, are considered very toxic to aquatic life.[1] Therefore, under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.
Hazard Assessment & Characterization
Understanding the "why" behind a protocol is the bedrock of safety. This compound is a solid, crystalline powder.[2][3] Its hazard profile is primarily derived from its parent compound, Meldrum's acid.
-
Human Health Hazards: Causes skin and serious eye irritation.[4] May cause respiratory irritation upon inhalation of dust.[4] The toxicological properties have not been fully investigated, warranting a cautious approach.[1]
-
Environmental Hazards: The parent compound is classified as very toxic to aquatic life , with some sources noting it is also toxic to aquatic life with long-lasting effects.[1] This is a critical classification that strictly prohibits drain disposal. The dioxane structure itself is known for its persistence and mobility in water, posing a contamination risk to groundwater and surface water.[5][6][7][8]
-
Chemical Reactivity: Stable under normal conditions but is incompatible with strong oxidizing agents.[1][9] Thermal decomposition may produce carbon oxides (CO, CO2).[1][10]
| Hazard Profile Summary | Guidance & Rationale |
| Physical State | Solid, crystalline powder. |
| Primary Health Risks | Skin, eye, and respiratory irritation.[4] |
| Key Environmental Risk | Very toxic to aquatic organisms.[1] |
| Incompatibilities | Strong oxidizing agents.[1][9] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical for use or disposal, ensure a robust barrier between you and the potential hazard. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[10]
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][10] A face shield may be required in situations with a higher risk of dust generation.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected prior to use.[10] Employ proper glove removal technique to avoid skin contact.[10]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, impervious clothing may be necessary.[11]
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[4][10] If a fume hood is not available and dust is generated, a NIOSH-approved dust respirator is necessary.[2]
Step-by-Step Disposal Protocol
The guiding principle is to manage this compound as a regulated hazardous chemical waste.
-
Designated Waste Container: All solid waste, including unused or expired product, contaminated personal protective equipment (gloves, weigh boats, etc.), and spill cleanup materials, must be collected in a designated hazardous waste container.
-
Container Specifications: The container must be made of a compatible material (e.g., a high-density polyethylene pail or a glass jar), be in good condition with no leaks, and have a secure, tightly fitting lid.[12][13] For liquid solutions, use a shatter-resistant, plastic-coated bottle.[13]
-
Labeling: Immediately label the waste container with a completed Hazardous Waste Label.[12] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound." Avoid abbreviations or formulas.
-
The specific hazards (e.g., "Irritant," "Aquatic Toxin").
-
The accumulation start date (the date the first drop of waste enters the container).
-
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[14]
-
Segregation: Ensure the waste container is stored separately from incompatible materials, particularly strong oxidizing agents.[12][14]
-
Containment: All liquid waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[12]
-
Container Status: Keep the waste container closed at all times except when adding waste.[12]
-
Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][15]
-
Regulatory Compliance: This ensures the waste is disposed of in a manner consistent with all federal, state, and local regulations, such as those outlined by the EPA in 40 CFR 261.3.[4] Chemical waste generators must consult these regulations to ensure complete and accurate classification.[1][4]
Emergency Procedures: Spill Management
Accidents happen. A prepared response is key to mitigating risk.
-
Evacuate & Secure: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the lab.
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.
-
Containment: Prevent the spilled solid from spreading or becoming airborne. Do not flush the material into any drains or sewer systems.[1]
-
Cleanup:
-
Gently sweep or vacuum up the spilled material.[4] Avoid aggressive sweeping that creates dust.
-
Place the collected material and all contaminated cleanup supplies (e.g., absorbent pads, towels) into a designated hazardous waste container.
-
Seal and label the container as described in the disposal protocol.
-
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
Disposal Decision Workflow
The following diagram illustrates the logical flow for handling this chemical waste, from initial generation to final disposal.
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Navigating the Safe Handling of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: A Guide for Laboratory Professionals
For the innovative researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of specialized chemical reagents is paramount. This guide provides a comprehensive, in-depth operational plan for managing 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid. By understanding the inherent chemical properties and potential hazards, you can implement robust safety protocols that protect both you and your research.
Understanding the Hazard Profile
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact with the solid or solutions can cause irritation.[3][4]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.
-
Thermal Decomposition: Like many organic molecules, heating can lead to decomposition, potentially releasing irritating or toxic gases such as carbon oxides.[4]
The following table summarizes the known information for the parent compound, Meldrum's acid, which should be considered as a baseline for handling its aminomethylene derivative.
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | May cause skin irritation. | [3][5] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | [3][5] |
| Aquatic Hazard | May be very toxic to aquatic life. | [3][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedure being undertaken.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Always inspect gloves for integrity before use and dispose of them properly after handling.[6] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard.[2][7] | Protects against accidental splashes and airborne particles. |
| Body Protection | A standard laboratory coat. For larger quantities or procedures with a higher risk of splashing, consider a chemical-resistant apron or coveralls.[8] | Prevents contamination of personal clothing. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. If generating dust or aerosols, a NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge is recommended.[2][6] | Minimizes the inhalation of airborne particles. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational workflow is critical for minimizing risk. The following steps provide a procedural guide for the safe handling of this compound.
Workflow Diagram
Caption: A procedural workflow for the safe handling of this compound.
Detailed Protocol
-
Preparation:
-
Don PPE: Before entering the laboratory, put on your lab coat, safety glasses, and gloves.
-
Verify Ventilation: Ensure the chemical fume hood is functioning correctly. All handling of the solid compound should be performed within the fume hood to minimize inhalation exposure.[2]
-
Assemble Materials: Gather all necessary glassware, reagents, and equipment.
-
Spill Kit: Have a chemical spill kit readily accessible. This should include an absorbent material suitable for organic compounds.
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of the compound in the fume hood. Avoid creating dust.[2]
-
Dissolving/Reaction: Add the compound to the solvent or reaction mixture in a controlled manner. Be aware of any potential exothermic reactions.
-
-
Post-Handling:
-
Decontamination: Thoroughly clean all glassware and surfaces that may have come into contact with the compound.
-
Waste Segregation: Separate waste into designated containers for solid chemical waste and liquid chemical waste.
-
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Exposure Response
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4] |
Spill Response Workflow
Caption: A workflow for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any associated contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weigh paper) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[3]
-
Disposal Method: The preferred method of disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.[2] Always consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines and to ensure compliance with all local, state, and federal regulations.[2]
By integrating these safety protocols and operational procedures into your daily laboratory practices, you can confidently and safely advance your research while maintaining a secure working environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
